DTSSP Crosslinker disodium
Description
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Properties
IUPAC Name |
disodium;1-[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWWBWZHHSXBNC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2Na2O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Anatomy of a Crosslinker: A Technical Guide to DTSSP
For Immediate Release
[City, State] – [Date] – In the intricate world of proteomics and drug development, the ability to elucidate protein-protein interactions is paramount. Among the chemical tools available to researchers, the crosslinking agent 3,3'-dithiobis(sulfosuccinimidyl propionate), or DTSSP, has emerged as a versatile and indispensable reagent. This technical guide provides an in-depth exploration of DTSSP, its mechanism of action, and its application in scientific research, tailored for researchers, scientists, and drug development professionals.
Introduction to DTSSP: A Water-Soluble, Cleavable Crosslinker
DTSSP is a homobifunctional crosslinking reagent, meaning it possesses two identical reactive groups.[1] These groups are N-hydroxysulfosuccinimide (sulfo-NHS) esters, which readily react with primary amines (-NH2) on proteins, primarily the side chains of lysine residues and the N-terminus of polypeptide chains. A key feature of DTSSP is its water-solubility, conferred by the presence of sulfonate groups on the NHS rings.[2][3] This property makes it particularly well-suited for crosslinking proteins in aqueous environments without the need for organic solvents.[3]
Furthermore, DTSSP is a cleavable crosslinker.[2][4] Its spacer arm contains a disulfide bond (-S-S-) that can be easily broken by the addition of reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol.[2] This cleavability is a significant advantage in many experimental workflows, as it allows for the separation of crosslinked proteins for downstream analysis. Due to its charged nature, DTSSP is membrane-impermeable, making it an ideal choice for selectively crosslinking proteins on the cell surface without affecting intracellular proteins.[2]
Physicochemical Properties of DTSSP
A thorough understanding of the physicochemical properties of DTSSP is crucial for its effective use in experiments. The following table summarizes key quantitative data for this crosslinker.
| Property | Value | References |
| Chemical Name | 3,3'-dithiobis(sulfosuccinimidyl propionate) | [2] |
| Molecular Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | |
| Molecular Weight | 608.51 g/mol | |
| Spacer Arm Length | 12.0 Å | [2] |
| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters | |
| Reactivity | Primary amines (-NH₂) | |
| Solubility | Soluble in water (>6 mg/ml) | |
| Cleavability | Thiol-cleavable (disulfide bond) | |
| Membrane Permeability | Impermeable | [2] |
Mechanism of Action: A Two-Step Process
The crosslinking action of DTSSP involves a two-step process: acylation and the potential for subsequent cleavage.
Step 1: Acylation of Primary Amines
The sulfo-NHS esters at both ends of the DTSSP molecule react with primary amines on proteins in a pH-dependent manner, typically between pH 7 and 9. This reaction forms a stable amide bond, covalently linking the DTSSP molecule to the protein and releasing N-hydroxysulfosuccinimide as a byproduct. When two proteins with accessible primary amines are in close proximity, both ends of the DTSSP molecule can react, resulting in a crosslinked protein complex.
Step 2: Cleavage of the Disulfide Bond
The disulfide bond within the spacer arm of DTSSP can be readily cleaved by reducing agents. This reductive cleavage breaks the crosslink, separating the previously linked proteins. This reversibility is a critical feature for techniques such as SDS-PAGE and mass spectrometry, where the separation of individual protein components is necessary for identification and analysis.[5]
Caption: Mechanism of DTSSP crosslinking and cleavage.
Experimental Protocols
The following provides a generalized protocol for cell surface protein crosslinking using DTSSP, followed by immunoprecipitation and western blot analysis.
Materials:
-
Cells of interest
-
DTSSP crosslinker
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
Quenching buffer: 1M Tris-HCl, pH 7.5
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Reducing sample buffer (e.g., Laemmli buffer with DTT or 2-mercaptoethanol)
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary and secondary antibodies for western blotting
Protocol:
-
Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing culture medium.
-
Crosslinking Reaction:
-
Resuspend cells in ice-cold PBS.
-
Prepare a fresh solution of DTSSP in PBS at a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[3]
-
Add the DTSSP solution to the cell suspension.
-
Incubate for 30 minutes at room temperature or 2 hours on ice.[3]
-
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[3]
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Cleavage:
-
Elute the protein complexes from the beads by boiling in reducing SDS-PAGE sample buffer for 5-10 minutes. The reducing agent in the buffer will cleave the disulfide bond of the DTSSP crosslinker.
-
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary and secondary antibodies to detect the protein of interest and its crosslinked partners.
-
References
An In-depth Technical Guide to DTSSP Disodium Salt: A Core Tool for Probing Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dithiobis(sulfosuccinimidyl propionate) disodium salt, commonly known as DTSSP, is a water-soluble, amine-reactive, and thiol-cleavable crosslinking agent. Its unique properties make it an invaluable tool for researchers studying protein-protein interactions, particularly for identifying and characterizing interaction partners on the cell surface. This guide provides a comprehensive overview of the chemical structure, properties, and applications of DTSSP, complete with detailed experimental protocols and visualizations to facilitate its effective use in the laboratory.
DTSSP is a homobifunctional crosslinker, featuring N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of a spacer arm.[1][2] These sulfo-NHS esters readily react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[][4][5] The central feature of the DTSSP spacer arm is a disulfide bond, which can be easily cleaved by reducing agents like dithiothreitol (DTT), allowing for the separation of crosslinked proteins for downstream analysis.[1][6] Due to the presence of sulfonate groups, DTSSP is highly water-soluble and membrane-impermeable, making it ideal for crosslinking proteins on the outer surface of living cells without disrupting the intracellular environment.[1][4][7]
Chemical Structure and Properties
The chemical structure of DTSSP imparts its key functionalities as a crosslinking reagent. The sulfo-NHS ester groups provide reactivity towards primary amines, the disulfide bond in the spacer arm allows for cleavability, and the sulfonate groups ensure water solubility and membrane impermeability.
Physicochemical Properties
A summary of the key quantitative data for DTSSP disodium salt is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) disodium salt | [7][8] |
| Synonyms | DTSSP, Dithiobis(sulfosuccinimidyl propionate) disodium salt | [2][7] |
| CAS Number | 81069-02-5 (free acid) | [8] |
| Molecular Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | [7][9] |
| Molecular Weight | 608.51 g/mol | [7][8][9] |
| Spacer Arm Length | 12.0 Å | [1] |
| Appearance | White to off-white powder | [8] |
| Purity (HPLC) | ≥80.0% | [8] |
| Solubility | Soluble in water (>6 mg/mL) | [7] |
| Reactive Groups | Sulfo-N-hydroxysuccinimide (sulfo-NHS) esters | [1] |
| Reactive Toward | Primary amines (-NH₂) | [1] |
| Cleavability | Thiol-cleavable (disulfide bond) | [1][7] |
| Membrane Permeability | Impermeable | [1][7] |
| Storage | Store desiccated at 4°C | [4] |
Chemical Reactivity and Mechanism
The utility of DTSSP hinges on two key chemical reactions: the acylation of primary amines by the sulfo-NHS esters and the reductive cleavage of the disulfide bond.
Reaction with Primary Amines: The sulfo-NHS esters of DTSSP react with unprotonated primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysulfosuccinimide as a byproduct.[][4] This reaction is most efficient at a pH range of 7.2-8.5.[5] It is crucial to use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or borate buffers, as these will compete with the target proteins for reaction with the crosslinker.[4][10]
Cleavage of the Disulfide Bond: The disulfide bond in the spacer arm of DTSSP can be readily cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol.[1] The mechanism involves a thiol-disulfide exchange reaction where the thiol groups of the reducing agent attack the disulfide bond, ultimately leading to its reduction to two free thiol groups.[6][11] This cleavage is typically performed at a DTT concentration of 20-50 mM at 37°C for 30 minutes.[4]
Experimental Protocols
The following section provides a detailed methodology for a common application of DTSSP: crosslinking of cell surface proteins to identify protein-protein interactions.
Materials
-
DTSSP Disodium Salt: Prepare a fresh stock solution in an appropriate buffer (e.g., 5 mM sodium citrate, pH 5.0 or water) immediately before use.[4] Do not store stock solutions as the NHS esters are susceptible to hydrolysis.[4]
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES buffer, or borate buffer at pH 7.2-8.5.[4][5] Avoid buffers containing primary amines (e.g., Tris, glycine).[4][10]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.[4]
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock solution.
-
Cell Culture: Adherent or suspension cells expressing the proteins of interest.
-
Lysis Buffer: Appropriate buffer for cell lysis and protein extraction (e.g., RIPA buffer).
-
Downstream Analysis Reagents: Reagents for immunoprecipitation, SDS-PAGE, and mass spectrometry.
Experimental Workflow for Cell Surface Protein Crosslinking
The following diagram illustrates the logical workflow for a typical cell surface protein crosslinking experiment using DTSSP.
Caption: Workflow for identifying protein-protein interactions using DTSSP.
Detailed Protocol
-
Cell Preparation:
-
For adherent cells, grow to an appropriate confluency in a culture dish. For suspension cells, harvest and wash the cells.
-
Wash the cells twice with ice-cold PBS (pH 7.2-8.5) to remove any amine-containing culture medium.[4]
-
-
DTSSP Crosslinking:
-
Prepare a fresh solution of DTSSP in water or a non-amine containing buffer.
-
Add the DTSSP solution to the cells to a final concentration of 1-2 mM.[4] The optimal concentration may need to be determined empirically.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[4][10] Incubation on ice can help to minimize internalization of cell surface proteins.
-
-
Quenching the Reaction:
-
Cell Lysis and Protein Extraction:
-
Wash the cells again with ice-cold PBS to remove excess quenching reagent.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
-
Isolation of Crosslinked Complexes:
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Perform immunoprecipitation using an antibody specific to the protein of interest to isolate the crosslinked protein complexes.
-
-
Cleavage of the Crosslinker:
-
Wash the immunoprecipitated complex to remove non-specifically bound proteins.
-
Elute the protein complex from the antibody support.
-
To cleave the disulfide bond of DTSSP, add DTT to a final concentration of 20-50 mM and incubate at 37°C for 30 minutes.[4]
-
-
Analysis of Interacting Proteins:
-
Analyze the dissociated proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For protein identification, excise the protein bands of interest from the gel and subject them to in-gel digestion followed by mass spectrometry analysis.[12]
-
Data Analysis and Interpretation
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for identifying proteins that have been crosslinked with DTSSP. After cleavage of the disulfide bond, the interacting proteins can be identified by standard proteomic approaches. The use of cleavable crosslinkers like DTSSP simplifies the mass spectrometry data analysis compared to non-cleavable crosslinkers.[12]
When analyzing DTSSP-crosslinked peptides by mass spectrometry, specific fragmentation patterns can be observed. Under certain conditions, a characteristic doublet peak with a mass difference of 66 Da may be observed due to asymmetric fragmentation of the disulfide bond.[13][14] This can aid in the identification of crosslinked peptides.
Potential Pitfalls and Considerations
-
Hydrolysis of NHS Esters: The sulfo-NHS esters of DTSSP are susceptible to hydrolysis in aqueous solutions, which increases with pH.[4] Therefore, it is critical to prepare fresh DTSSP solutions immediately before use.
-
Side Reactions: While DTSSP is highly reactive towards primary amines, side reactions with other amino acid residues such as serine and tyrosine have been reported.[15][16] These unexpected modifications can complicate data analysis.
-
Contaminants: Commercial preparations of DTSSP may contain contaminants that can lead to unexpected reaction products.[15][16] It is important to be aware of these potential impurities when interpreting mass spectrometry data.
-
Disulfide Scrambling: Thiol-exchange reactions can lead to the scrambling of disulfide bonds, potentially generating false-positive crosslinks.[14] This is a particular concern during sample processing steps like protein digestion.
Signaling Pathway and Logical Relationships
DTSSP is not directly involved in a specific signaling pathway but is a tool used to elucidate them. The logical relationship it helps to define is the physical proximity of proteins, which is a cornerstone of understanding signal transduction. For instance, DTSSP can be used to capture the transient interaction between a receptor and its downstream signaling partner upon ligand binding.
The following diagram illustrates the logical relationship in an experiment designed to identify a receptor's interacting partner.
Caption: Logical diagram of DTSSP capturing a ligand-induced protein interaction.
Conclusion
DTSSP disodium salt is a powerful and versatile reagent for studying protein-protein interactions. Its water solubility, membrane impermeability, and cleavable disulfide bond make it particularly well-suited for identifying interaction partners on the cell surface. By understanding its chemical properties and employing optimized experimental protocols, researchers can effectively utilize DTSSP to gain valuable insights into the complex networks of protein interactions that govern cellular processes. Careful consideration of potential pitfalls such as hydrolysis and side reactions is essential for accurate data interpretation and successful experimental outcomes.
References
- 1. covachem.com [covachem.com]
- 2. DTSSP crosslinker — CF Plus Chemicals [cfplus.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. agscientific.com [agscientific.com]
- 7. Buy DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | 142702-31-6 [smolecule.com]
- 8. Cross-Linker DTSSP | CAS 81069-02-5(free acid) Dojindo [dojindo.com]
- 9. DTSSP Crosslinker (disodium) | C14H14N2Na2O14S4 | CID 58663900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.sangon.com [store.sangon.com]
- 11. dalochem.com [dalochem.com]
- 12. covachem.com [covachem.com]
- 13. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unexpected products from the reaction of the synthetic cross-linker 3,3'-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of DTSSP
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a widely used water-soluble, homobifunctional, and cleavable crosslinking agent. Understanding the behavior of DTSSP in aqueous buffers is critical for its effective application in protein interaction studies, antibody-drug conjugation, and other bioconjugation techniques. This guide offers quantitative data, detailed experimental protocols, and visual workflows to empower researchers in optimizing their experimental designs.
Understanding DTSSP: A Versatile Tool for Bioconjugation
DTSSP is a valuable reagent for covalently linking proteins and other biomolecules containing primary amines.[1] Its key features include two sulfo-N-hydroxysuccinimide (sulfo-NHS) esters that react with primary amines at a pH range of 7-9 to form stable amide bonds.[2] The presence of sulfonate groups renders DTSSP water-soluble, making it particularly suitable for crosslinking proteins in aqueous environments and on the cell surface due to its membrane impermeability.[2][3] A central disulfide bond within its spacer arm allows for the cleavage of the crosslink under reducing conditions, enabling the separation and identification of crosslinked partners.[3]
Solubility of DTSSP in Aqueous Buffers
The water solubility of DTSSP is a key advantage, eliminating the need for organic solvents that can be detrimental to biological samples.[3] While highly soluble in water, its practical solubility can be influenced by the buffer composition and pH.
Key Considerations for Dissolving DTSSP:
-
Recommended Solvents: DTSSP can be dissolved directly in water or amine-free aqueous buffers.[4]
-
Fresh Preparation: It is crucial to reconstitute DTSSP immediately before use. The sulfo-NHS ester moiety is susceptible to hydrolysis, and therefore, stock solutions should not be prepared for long-term storage.[4] Any unused reconstituted crosslinker should be discarded.[4]
-
Buffer Compatibility: Buffers containing primary amines, such as Tris and glycine, should be avoided as they will compete with the target molecules for reaction with the DTSSP.[3] Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate buffers.[3][4]
-
Acidic pH for Temporary Stability: For drop-wise addition to a reaction mixture, DTSSP can be prepared in a mildly acidic buffer, such as 5 mM sodium citrate at pH 5.0, to slow down hydrolysis.[4]
Quantitative Solubility Data:
While comprehensive data across a wide range of buffers is limited in publicly available literature, the following table summarizes the available information. Researchers are encouraged to determine the solubility for their specific buffer systems and concentrations.
| Solvent/Buffer | Reported Solubility | Reference |
| Water | > 6 mg/mL | [5] |
| Aqueous Buffers (general for sulfo-NHS esters) | ~10 mM | [1] |
Stability of DTSSP in Aqueous Solutions: The Impact of Hydrolysis
The primary factor governing the stability of DTSSP in aqueous solutions is the hydrolysis of its sulfo-NHS esters. This reaction is highly dependent on pH and temperature, with the rate of hydrolysis increasing significantly with rising pH.[6]
Factors Influencing DTSSP Stability:
-
pH: The half-life of NHS esters decreases dramatically as the pH increases. At pH 7, the half-life can be several hours, while at pH 9, it can be reduced to mere minutes.[1]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[2] For optimal stability of the unreacted crosslinker, reactions are often performed on ice (4°C).[6]
-
Buffer Composition: While primary amine buffers directly compete with the crosslinking reaction, other buffer components can also influence stability. For instance, organic non-nucleophilic buffers like MES and BisTris have been shown to extend the hydrolytic half-lives of NHS esters compared to inorganic phosphate buffers.[7]
Quantitative Stability Data (Half-life of NHS Esters):
The following table provides representative half-life data for NHS esters at different pH values. While these values are not specific to DTSSP, they offer a valuable guide to its expected stability.
| pH | Temperature | Half-life | Reference |
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | Room Temperature | 210 minutes (for a porphyrin-NHS ester) | |
| 8.5 | Room Temperature | 180 minutes (for a porphyrin-NHS ester) | [8] |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temperature | 125 minutes (for a porphyrin-NHS ester) |
Experimental Protocols
This section provides detailed methodologies for assessing the solubility and stability of DTSSP, as well as a general protocol for its use in protein crosslinking.
Protocol for Determining the Aqueous Solubility of DTSSP
Objective: To determine the maximum solubility of DTSSP in a specific aqueous buffer.
Materials:
-
DTSSP powder
-
Aqueous buffer of choice (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a series of saturated solutions by adding excess DTSSP powder to a fixed volume of the chosen buffer in microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes to facilitate dissolution.
-
Incubate the tubes at the desired temperature (e.g., room temperature) for 30 minutes to allow undissolved material to settle.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining solid DTSSP.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the same buffer.
-
Measure the absorbance of the dilutions at 260 nm. The release of the N-hydroxysulfosuccinimide (NHS) group upon hydrolysis can be used for quantification.[9]
-
Alternatively, a more precise method involves using HPLC to quantify the concentration of intact DTSSP in the saturated solution.
-
Calculate the concentration of DTSSP in the undiluted supernatant to determine its solubility.
Protocol for Assessing the Stability (Hydrolysis Rate) of DTSSP
Objective: To determine the half-life of DTSSP in a specific aqueous buffer at a given pH and temperature.
Method 1: UV-Vis Spectrophotometry
Materials:
-
DTSSP powder
-
Amine-free aqueous buffer at the desired pH (e.g., phosphate, borate, or carbonate buffer)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Equilibrate the buffer to the desired temperature in the spectrophotometer.
-
Prepare a fresh stock solution of DTSSP in an appropriate solvent (e.g., water or a small amount of DMSO for initial solubilization before dilution into the buffer).
-
Initiate the reaction by adding a small volume of the DTSSP stock solution to the temperature-equilibrated buffer in the cuvette to achieve the desired final concentration.
-
Immediately begin monitoring the increase in absorbance at 260 nm over time. The hydrolysis of the NHS ester releases N-hydroxysulfosuccinimide, which has a characteristic absorbance at this wavelength.[9]
-
Record the absorbance at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).
-
Plot the absorbance versus time. The data can be fitted to a first-order kinetic model to determine the rate constant (k) of hydrolysis.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Method 2: High-Performance Liquid Chromatography (HPLC)
Materials:
-
DTSSP powder
-
Aqueous buffer at the desired pH
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Quenching solution (e.g., a low pH buffer like 0.1% trifluoroacetic acid)
Procedure:
-
Prepare a solution of DTSSP in the chosen buffer at the desired temperature.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis reaction by diluting the aliquot into the quenching solution.
-
Analyze the quenched samples by HPLC, monitoring the disappearance of the DTSSP peak and the appearance of hydrolysis product peaks.
-
Plot the concentration of intact DTSSP versus time.
-
Fit the data to a first-order decay curve to determine the rate constant (k) and calculate the half-life (t½ = 0.693 / k).
General Protocol for Protein Crosslinking with DTSSP
Objective: To covalently crosslink interacting proteins in a sample.
Materials:
-
DTSSP powder
-
Protein sample in a compatible amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Reducing agent (e.g., Dithiothreitol (DTT) or 2-Mercaptoethanol) for cleavage (optional)
Procedure:
-
Prepare the protein sample in the chosen reaction buffer. If the sample contains primary amines (e.g., from a Tris-based buffer), perform a buffer exchange into a compatible buffer.
-
Immediately before use, dissolve DTSSP in water or the reaction buffer.
-
Add the DTSSP solution to the protein sample. The molar excess of DTSSP will depend on the protein concentration and the desired level of crosslinking. A common starting point is a 20- to 50-fold molar excess for protein concentrations below 5 mg/mL and a 10-fold molar excess for concentrations above 5 mg/mL.[4]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
The crosslinked sample is now ready for downstream analysis (e.g., SDS-PAGE, immunoprecipitation, mass spectrometry).
-
(Optional) To cleave the crosslinks, add a reducing agent such as DTT to a final concentration of 20-50 mM and incubate at 37°C for 30 minutes.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for DTSSP crosslinking and a conceptual signaling pathway that can be investigated using this technique.
Caption: A typical experimental workflow for protein crosslinking using DTSSP.
Caption: Investigating a receptor-ligand induced protein interaction using DTSSP.
Conclusion
The successful application of DTSSP in bioconjugation hinges on a thorough understanding of its solubility and stability in aqueous environments. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual aids to assist researchers in optimizing their crosslinking experiments. By carefully considering buffer composition, pH, and temperature, and by freshly preparing DTSSP solutions, scientists can harness the full potential of this versatile crosslinker to elucidate protein-protein interactions and advance their research in drug development and beyond.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Reactions of N-hydroxysulfosuccinimide active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | 142702-31-6 [smolecule.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DTSSP(3,3′-二硫代双(磺基琥珀酰亚胺丙酸酯)) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Versatility of DTSSP: An In-Depth Technical Guide to a Water-Soluble Crosslinker
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein analysis and drug development, the ability to capture and understand protein-protein interactions is paramount. Chemical crosslinkers serve as powerful tools to covalently link interacting proteins, effectively freezing a transient moment in cellular signaling or stabilizing a protein complex for further study. Among these, 3,3'-dithiobis(sulfosuccinimidyl propionate), or DTSSP, has emerged as a particularly advantageous reagent. Its water-solubility, amine-reactivity, and cleavable spacer arm make it a versatile choice for a wide range of applications, from elucidating complex signaling pathways to the development of targeted therapeutics like antibody-drug conjugates (ADCs).
This technical guide provides a comprehensive overview of the core advantages of using DTSSP, supported by quantitative data, detailed experimental protocols, and visual representations of its application in key research areas.
Core Advantages of DTSSP
DTSSP is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of a spacer arm.[1][2] These reactive groups are N-hydroxysulfosuccinimide (sulfo-NHS) esters, which readily react with primary amines (–NH₂) found on the side chains of lysine residues and the N-termini of proteins.[3] This reaction forms a stable amide bond, covalently linking the target proteins.[3]
The key features that distinguish DTSSP and provide significant advantages in experimental design are:
-
Water Solubility: The presence of sulfonate groups on the NHS esters confers excellent water solubility to DTSSP (greater than 6 mg/mL), eliminating the need for organic solvents like DMSO or DMF that are often required for non-sulfonated crosslinkers.[4] This is particularly beneficial for biological applications where organic solvents can perturb protein structure and function.[5]
-
Membrane Impermeability: Due to its charged nature, DTSSP is membrane-impermeable.[2][3][6] This property is invaluable for selectively crosslinking proteins on the cell surface without affecting intracellular proteins, allowing for focused studies of receptor-ligand interactions and cell surface protein complexes.[2][3][6]
-
Cleavable Disulfide Bond: The spacer arm of DTSSP contains a disulfide bond (–S–S–).[1][2] This bond can be easily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[2][3] This cleavability is a major advantage as it allows for the reversal of the crosslinking, enabling the separation and identification of individual crosslinked proteins. This feature is particularly useful in mass spectrometry-based workflows and for purifying interacting partners.[7]
-
Defined Spacer Arm Length: DTSSP has a spacer arm length of 12.0 Å, providing a defined distance constraint for structural studies of protein complexes.[4]
Quantitative Data and Comparisons
The efficiency of crosslinking reactions is influenced by several factors, including pH, concentration, and the presence of competing molecules. While direct quantitative comparisons of crosslinking efficiency between different reagents under identical conditions are not extensively documented in single studies, data from various sources allow for an informed selection.
pH Dependence of NHS-Ester Reactivity
The reaction of NHS esters with primary amines is highly pH-dependent. The reaction is most efficient in the pH range of 7-9, where the primary amine groups are largely deprotonated and thus more nucleophilic.[2][3][8] However, at higher pH values, the rate of hydrolysis of the NHS ester also increases, which can compete with the crosslinking reaction and reduce its efficiency.[3][4]
| pH | Reactivity of Primary Amines | NHS Ester Hydrolysis Rate | Overall Crosslinking Efficiency |
| < 7.0 | Low (amines are protonated) | Low | Suboptimal |
| 7.0 - 8.5 | High (amines are deprotonated) | Moderate | Optimal |
| > 8.5 | High | High | Can be reduced due to hydrolysis |
Table 1: General effect of pH on the efficiency of NHS-ester crosslinking reactions.
One study systematically investigated the pH dependency of the non-sulfonated, but chemically similar, crosslinker DSS and found that while the number of identified crosslinks decreased at lower pH, a significant number of crosslinks could still be identified at pH 5.0 (approximately half of those at pH 7.5).[9][10] This suggests that while optimal pH is important, crosslinking can still be effective in slightly acidic environments.
Comparison of Common Amine-Reactive Crosslinkers
DTSSP is often compared with other amine-reactive crosslinkers, such as BS3 (Bis(sulfosuccinimidyl) suberate), which is also water-soluble but non-cleavable, and DSP (Dithiobis(succinimidyl propionate)), the water-insoluble and cleavable analog of DTSSP.
| Crosslinker | Water Soluble | Cleavable (Disulfide) | Spacer Arm Length | Key Feature |
| DTSSP | Yes | Yes | 12.0 Å | Water-soluble and cleavable, ideal for cell surface and pull-down assays. |
| BS3 | Yes | No | 11.4 Å | Water-soluble and stable, good for permanently linking proteins. |
| DSP | No | Yes | 12.0 Å | Membrane-permeable and cleavable, suitable for intracellular crosslinking. |
| DSS | No | No | 11.4 Å | Membrane-permeable and stable. |
Table 2: Comparison of properties of common homobifunctional amine-reactive crosslinkers.[3][11][12]
Cleavage Efficiency of the Disulfide Bond
The disulfide bond in DTSSP can be efficiently cleaved by reducing agents. The choice of reducing agent and its concentration can be optimized for specific applications.
| Reducing Agent | Typical Concentration | Incubation Conditions | Notes |
| DTT | 20-50 mM | 30 minutes at 37°C | A very common and effective reducing agent. |
| TCEP | 5-20 mM | 10-30 minutes at room temperature | Odorless, more stable than DTT, and does not contain a thiol group, which can be advantageous in certain downstream applications.[13] |
Table 3: Common conditions for the cleavage of the disulfide bond in DTSSP.
A study comparing TCEP and DTT for reducing disulfide bonds in general found TCEP to be a faster and stronger reductant than DTT at pH values below 8.0.[13]
Experimental Protocols
The following are detailed protocols for common applications of DTSSP. It is important to note that these are general guidelines, and optimization may be necessary for specific proteins and experimental systems.
Protocol 1: Crosslinking of Proteins in Solution
This protocol is suitable for studying protein-protein interactions in a purified system or in a complex mixture like a cell lysate.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged by dialysis or gel filtration.
-
DTSSP (prepare fresh).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Reducing agent for cleavage (e.g., DTT or TCEP).
Procedure:
-
Sample Preparation: Ensure the protein sample is in an appropriate amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve DTSSP in water or the reaction buffer to a stock concentration of 10-25 mM.[3]
-
Crosslinking Reaction: Add the DTSSP solution to the protein sample to a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[3]
-
Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications. For cleavage, add the reducing agent to the desired final concentration and incubate as described in Table 3 before analysis.
Protocol 2: Crosslinking of Cell Surface Proteins
This protocol is designed to capture interactions between proteins on the surface of living cells.
Materials:
-
Adherent or suspension cells.
-
Amine-free wash buffer (e.g., PBS, pH 7.4).
-
DTSSP (prepare fresh).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Cell lysis buffer.
Procedure:
-
Cell Preparation: Wash the cells twice with ice-cold, amine-free wash buffer to remove any traces of amine-containing culture medium.
-
Crosslinking Reaction: Add freshly prepared DTSSP in wash buffer to the cells at a final concentration of 1-2 mM.
-
Incubation: Incubate the cells for 30 minutes at room temperature or for 2 hours on ice.[3]
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes.[3]
-
Cell Lysis: Wash the cells again with wash buffer and then lyse the cells using a suitable lysis buffer to extract the crosslinked proteins.
-
Downstream Analysis: The cell lysate containing the crosslinked proteins can then be used for immunoprecipitation, SDS-PAGE, and mass spectrometry analysis.
Protocol 3: Antibody-Drug Conjugation (General Protocol for Amine-Reactive Crosslinkers)
This protocol provides a general framework for the conjugation of a drug to an antibody using an amine-reactive crosslinker like DTSSP.
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).
-
Drug molecule with a reactive group compatible with the other end of the crosslinker (if using a heterobifunctional crosslinker) or a primary amine (if using a homobifunctional crosslinker like DTSSP for polymerization or surface modification).
-
Amine-reactive crosslinker (e.g., DTSSP).
-
Quenching reagent.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.
-
Crosslinker Activation (if necessary): For heterobifunctional linkers, one end is typically reacted with the drug first. For a homobifunctional linker like DTSSP, the reaction will be with the antibody's lysines.
-
Conjugation Reaction: Add the amine-reactive crosslinker to the antibody solution. The molar ratio of crosslinker to antibody needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Drug Addition: Add the activated drug (or the drug itself if the crosslinker is already attached to the antibody) to the reaction mixture and incubate for another 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching reagent.
-
Purification: Purify the antibody-drug conjugate from unreacted drug, crosslinker, and antibody using a suitable chromatography method.[]
-
Characterization: Characterize the ADC for its DAR, purity, and biological activity.
Mandatory Visualizations
Signaling Pathway: EGFR Activation and Downstream Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[15][16] Upon binding of its ligand, EGF, the receptor dimerizes and autophosphorylates on several tyrosine residues.[17] These phosphorylated sites serve as docking platforms for various adaptor and effector proteins, initiating downstream signaling cascades.[15][17] DTSSP can be used to capture these transient interactions between EGFR and its binding partners on the cell surface.
Caption: DTSSP can capture interactions between activated EGFR and its downstream effectors.
Experimental Workflow: Identifying Protein-Protein Interactions using DTSSP and Mass Spectrometry
The cleavable nature of DTSSP makes it highly suitable for mass spectrometry-based proteomics workflows aimed at identifying protein-protein interactions.
Caption: Workflow for identifying protein interactions using DTSSP and mass spectrometry.
Logical Relationship: Advantages of DTSSP
The unique combination of properties of DTSSP leads to its significant advantages in various applications.
Caption: The core properties of DTSSP lead to its key advantages and diverse applications.
Conclusion
DTSSP stands out as a highly valuable tool for researchers, scientists, and drug development professionals. Its water solubility simplifies experimental procedures and preserves protein integrity, while its membrane impermeability allows for the specific investigation of cell surface interactions. The cleavable disulfide bond is a critical feature that facilitates the analysis of crosslinked complexes, particularly in mass spectrometry-based proteomics. By understanding the chemical properties and optimizing the reaction conditions, DTSSP can be effectively employed to capture and characterize protein-protein interactions, providing crucial insights into cellular processes and paving the way for the development of novel therapeutics.
References
- 1. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. covachem.com [covachem.com]
- 3. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Protein Transport Complexes in the Chloroplastic Envelope Membranes via Chemical Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes | PLOS One [journals.plos.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mstechno.co.jp [mstechno.co.jp]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. pnas.org [pnas.org]
The Cleavable Disulfide Bond of DTSSP: An In-Depth Technical Guide for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a versatile cross-linking agent, for the analysis of protein-protein interactions and protein structure. This document details the chemical properties of DTSSP, experimental protocols for its use, and data analysis considerations.
Introduction to DTSSP
DTSSP is a homobifunctional, water-soluble, and membrane-impermeable cross-linking agent. Its core feature is a disulfide bond within its spacer arm, which can be cleaved by reducing agents. This cleavability is a significant advantage in protein analysis, particularly in mass spectrometry-based workflows, as it allows for the separation of cross-linked proteins and the identification of interacting partners with greater ease.[1]
The N-hydroxysuccinimide (NHS) esters at both ends of the DTSSP molecule react efficiently with primary amines (-NH2) on proteins, primarily the side chains of lysine residues and the N-termini of polypeptides, to form stable amide bonds.[2] Its water-solubility makes it ideal for use in aqueous buffer systems without the need for organic solvents, and its membrane impermeability allows for the specific cross-linking of cell surface proteins.[3][4]
Key Properties of DTSSP:
| Property | Value | Reference |
| Molecular Weight | 608.51 g/mol | --INVALID-LINK-- |
| Spacer Arm Length | 12.0 Å | --INVALID-LINK-- |
| Reactivity | Primary amines (Lysine, N-terminus) | [2] |
| Solubility | Water-soluble | [4] |
| Membrane Permeability | Impermeable | [3][4] |
| Cleavability | Reducible disulfide bond | [1] |
Mechanism of Action
The cross-linking reaction with DTSSP is a two-step process. First, one of the NHS esters reacts with a primary amine on a protein to form a stable amide bond. Subsequently, the second NHS ester reacts with a primary amine on a nearby protein or a different region of the same protein, creating a covalent cross-link.
Experimental Protocols
A typical workflow for using DTSSP in protein interaction analysis involves several key stages: protein cross-linking, quenching of the reaction, enrichment of cross-linked complexes (optional), cleavage of the disulfide bond, and analysis by techniques such as SDS-PAGE and mass spectrometry.
Protein Cross-linking with DTSSP
Materials:
-
DTSSP crosslinker
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris, glycine).[4]
-
Protein sample (purified or in cell lysate)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
Procedure:
-
Prepare the protein sample in the chosen reaction buffer. If the sample contains primary amines, dialysis against the reaction buffer is recommended.
-
Immediately before use, dissolve DTSSP in the reaction buffer to the desired concentration. A 10- to 50-fold molar excess of DTSSP to protein is a common starting point.[4]
-
Add the DTSSP solution to the protein sample.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[4]
-
Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[4]
Quantitative Parameters for Cross-linking:
| Parameter | Recommended Range | Notes |
| DTSSP:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios may be needed for dilute protein solutions.[4] |
| pH | 7.2 - 8.5 | Optimal for reaction with primary amines.[5] Hydrolysis of NHS esters increases at higher pH.[4] |
| Temperature | 4°C to 25°C | Lower temperatures can help to preserve protein complex integrity.[4] |
| Incubation Time | 30 - 120 minutes | Longer times may increase cross-linking but also non-specific reactions.[4] |
Immunoprecipitation of Cross-linked Complexes
For studies involving specific target proteins, immunoprecipitation can be used to enrich for cross-linked complexes.
Procedure:
-
After quenching the cross-linking reaction, lyse the cells (if applicable) in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris.
-
Incubate the supernatant with an antibody specific to the protein of interest, followed by the addition of protein A/G beads.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the cross-linked complexes from the beads.
Cleavage of the Disulfide Bond
The disulfide bond in DTSSP is readily cleaved by reducing agents such as dithiothreitol (DTT).
Materials:
-
Dithiothreitol (DTT)
-
Buffer for cleavage (e.g., SDS-PAGE sample buffer without reducing agent)
Procedure:
-
Resuspend the cross-linked protein sample (e.g., eluted from immunoprecipitation or a whole-cell lysate) in a suitable buffer.
-
Add DTT to a final concentration of 20-100 mM.[6]
-
Incubate for 30 minutes at 37-56°C.[7]
Quantitative Parameters for Cleavage:
| Parameter | Recommended Range | Outcome | Reference |
| DTT Concentration | 1.5 mM | ~2 thiols/antibody | [8] |
| 3.5 mM | ~4 thiols/antibody | [8] | |
| 7 mM | ~6 thiols/antibody | [8] | |
| 20 mM | ~8 thiols/antibody (maximal) | [8] | |
| Incubation Time | 10 - 60 minutes | Longer times ensure complete reduction. | [9] |
| Temperature | 37°C - 56°C | Higher temperatures can increase the rate of reduction.[7] |
In-Gel Digestion for Mass Spectrometry
Following SDS-PAGE analysis, protein bands corresponding to the cross-linked and subsequently cleaved proteins can be excised and digested for mass spectrometry.
Procedure:
-
Excise the protein band of interest from the Coomassie-stained SDS-PAGE gel.
-
Destain the gel piece with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.
-
Reduce the proteins within the gel piece with 10 mM DTT at 56°C for 1 hour.[10]
-
Alkylate the reduced cysteines with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.[10]
-
Wash and dehydrate the gel piece with acetonitrile.
-
Rehydrate the gel piece with a solution containing trypsin (e.g., 12.5 ng/µL) and incubate overnight at 37°C.
-
Extract the peptides from the gel piece for analysis by mass spectrometry.
Data Analysis Considerations
The analysis of mass spectrometry data from DTSSP cross-linking experiments requires specialized software that can identify cross-linked peptides. The software should be able to account for the mass of the cross-linker and its fragments after cleavage.
Potential Issues and Solutions
Disulfide Bond Scrambling
A potential artifact in DTSSP cross-linking experiments is disulfide bond scrambling, where the disulfide bond of the cross-linker can be exchanged between different cysteine-containing peptides, leading to false-positive identifications.[11]
Mitigation Strategies:
-
Minimize Trypsin Incubation Time: Shorter digestion times can reduce the extent of scrambling.[11]
-
Use of Isotope-labeled DTSSP: This allows for the differentiation of true cross-links from scrambled products based on the isotopic signature in the mass spectrum.[11]
-
Control for Cysteine Content: The degree of scrambling is proportional to the free cysteine content in the sample.[11]
Quantitative Analysis of Disulfide Scrambling:
| Protein Cysteine Content | Degree of Scrambling | Reference |
| No Cysteines (αB-crystallin) | No scrambling observed | [11] |
| Increasing Cysteine Content | Correlated increase in scrambling | [11] |
Side Reactions
Besides reacting with primary amines, the NHS esters of DTSSP can also react with the hydroxyl groups of serine and tyrosine residues, although to a lesser extent.[12] Hydrolysis of the NHS ester is a competing reaction that increases with pH and can reduce cross-linking efficiency.[4]
Conclusion
DTSSP is a powerful tool for the investigation of protein-protein interactions and protein structure. Its cleavable disulfide bond simplifies the analysis of cross-linked complexes, particularly in mass spectrometry-based proteomics. By understanding the principles of its reactivity and potential artifacts, and by employing optimized experimental protocols, researchers can confidently utilize DTSSP to gain valuable insights into complex biological systems.
References
- 1. covachem.com [covachem.com]
- 2. creativemolecules.com [creativemolecules.com]
- 3. store.sangon.com [store.sangon.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 9. broadpharm.com [broadpharm.com]
- 10. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 11. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's In-Depth Guide to Membrane-Impermeable Crosslinkers for Cell Surface Protein Studies
For researchers, scientists, and drug development professionals, understanding the intricate network of proteins on the cell surface is paramount for deciphering cellular communication, identifying drug targets, and developing novel therapeutics. Membrane-impermeable crosslinkers are powerful tools in this endeavor, allowing for the stabilization of transient protein-protein interactions in their native environment without disrupting the intracellular machinery. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of these essential reagents.
Introduction to Membrane-Impermeable Crosslinkers
Chemical crosslinkers are reagents that contain two or more reactive groups capable of forming covalent bonds with functional groups on proteins.[1] Membrane-impermeable crosslinkers are specifically designed to be water-soluble and carry charged moieties, which prevents them from crossing the plasma membrane.[2][3] This crucial feature ensures that crosslinking is restricted to the extracellular domain of transmembrane proteins and other cell surface-associated molecules, providing a snapshot of the cell surface interactome at a specific moment.[4][5]
The most commonly used membrane-impermeable crosslinkers target primary amines (-NH2), which are abundant in the lysine residues and at the N-terminus of proteins.[2] N-hydroxysuccinimide (NHS) esters are a popular class of amine-reactive groups that form stable amide bonds.[2] The addition of a sulfonate group (SO3-) to the NHS ring (Sulfo-NHS) increases the reagent's hydrophilicity and renders it membrane-impermeable.[6]
Core Concepts and Applications
The utility of membrane-impermeable crosslinkers in cell surface protein studies is vast and includes:
-
Mapping Protein-Protein Interactions: By covalently linking interacting proteins, researchers can identify binding partners, including transient or weak interactions that are often missed by other methods like co-immunoprecipitation.[7][8]
-
Analyzing Receptor Oligomerization: These reagents can be used to study the formation of receptor dimers, trimers, or higher-order complexes upon ligand binding or other stimuli.[9]
-
Investigating Cell Surface Receptor Trafficking: By labeling and crosslinking surface proteins, their internalization and trafficking pathways can be monitored.[4]
-
Structural Elucidation of Protein Complexes: The spacer arm of the crosslinker provides a defined distance constraint between the linked amino acid residues, which can be used in computational modeling to refine the three-dimensional structure of protein complexes.[1][10]
-
Stabilizing Complexes for Downstream Analysis: Crosslinking can stabilize protein complexes for subsequent purification and analysis by techniques such as mass spectrometry.[7][11]
Types of Membrane-Impermeable Crosslinkers
A variety of membrane-impermeable crosslinkers are commercially available, differing in their reactive groups, spacer arm length, and cleavability. The choice of crosslinker is critical and depends on the specific application.
| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable? | Key Features |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester | 11.4 | No | Homobifunctional, water-soluble, and one of the most commonly used for cell surface crosslinking.[4][12][13] |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester | 12.0 | Yes (Disulfide bond) | Homobifunctional and cleavable with reducing agents like DTT, facilitating the identification of crosslinked partners.[14][15] |
| Sulfo-NHS-SS-Biotin | Sulfo-NHS ester, Biotin | 24.3 | Yes (Disulfide bond) | Heterobifunctional reagent that biotinylates cell surface proteins, allowing for their subsequent purification using avidin or streptavidin. The disulfide bond allows for elution of the captured proteins.[16][17][18] |
| Sulfo-SMCC (Sulfosuccinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate) | Sulfo-NHS ester, Maleimide | 11.6 | No | Heterobifunctional, reacting with amines and sulfhydryls (cysteine residues). Useful for linking proteins with different available functional groups.[2][13] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful cell surface crosslinking experiments. Below are methodologies for two commonly used crosslinkers.
Protocol 1: Cell Surface Protein Crosslinking using BS3
This protocol describes the general steps for crosslinking cell surface proteins on intact cells using BS3.
Materials:
-
Cells of interest in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0
-
BS3 (Bis[sulfosuccinimidyl] suberate)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cells three times with ice-cold PBS to remove any amine-containing culture media and proteins.
-
For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS. Resuspend the cells to a concentration of approximately 25 × 10^6 cells/mL in ice-cold PBS (pH 8.0).[19]
-
-
BS3 Preparation:
-
Crosslinking Reaction:
-
Add the BS3 stock solution to the cell suspension to a final concentration of 0.5-5 mM.[12] The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[19] Performing the incubation at 4°C can help to decrease the internalization of the crosslinker.[19]
-
-
Quenching:
-
Cell Lysis and Downstream Analysis:
-
Wash the cells three times with ice-cold PBS to remove excess crosslinker and quenching buffer.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
The crosslinked protein samples can then be analyzed by SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry.[4][22]
-
Protocol 2: Biotinylation of Cell Surface Proteins using Sulfo-NHS-SS-Biotin
This protocol details the labeling of cell surface proteins with a cleavable biotin tag for subsequent purification.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0
-
Sulfo-NHS-SS-Biotin
-
Quenching Buffer (e.g., 50 mM glycine in ice-cold PBS or 25-50 mM Tris, pH 8.0)[16][23]
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation:
-
Biotinylation Reagent Preparation:
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in ultrapure water (e.g., 6 mg in 1 mL).[16]
-
-
Biotinylation Reaction:
-
Add the Sulfo-NHS-SS-Biotin solution to the cell suspension. A common starting point is to add approximately 80 µL of the 10 mM solution per milliliter of cell suspension.[16]
-
Incubate the reaction for 30 minutes at room temperature or on ice for two hours.[16] A rocking platform is recommended for gentle mixing.[23]
-
-
Quenching:
-
Cell Lysis:
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.[17]
-
-
Purification of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution:
-
To cleave the disulfide bond in the spacer arm and release the captured proteins, incubate the beads in a buffer containing a reducing agent such as 50 mM DTT for 30 minutes at 50°C or 2 hours at room temperature.[16]
-
-
Analysis:
-
The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: General experimental workflow for cell surface protein crosslinking.
Caption: Conceptual diagram of membrane-impermeable crosslinking.
Caption: Simplified signaling pathway initiated by receptor dimerization.
Conclusion
Membrane-impermeable crosslinkers are indispensable tools for elucidating the complex organization and dynamics of the cell surface proteome. By carefully selecting the appropriate crosslinker and optimizing experimental conditions, researchers can gain valuable insights into protein-protein interactions, receptor signaling, and cellular organization. The methodologies and information presented in this guide provide a solid foundation for the successful application of these powerful reagents in both basic research and drug development.
References
- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane-impermeant cross-linking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Crosslinkers Selection Guide [sigmaaldrich.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Cross-linking of cell surface receptors enhances cooperativity of molecular adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. apexbt.com [apexbt.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. covachem.com [covachem.com]
- 21. benchchem.com [benchchem.com]
- 22. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Surface protein biotinylation [protocols.io]
The Ultimate Guide to DTSSP Crosslinker for Mapping Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a versatile crosslinking agent for the elucidation of protein-protein interactions (PPIs). This document details the chemical properties and mechanism of action of DTSSP, offers detailed experimental protocols, presents quantitative data from key studies, and provides visualizations of experimental workflows and a relevant signaling pathway to facilitate a deeper understanding of its application in research and drug development.
Introduction to DTSSP: A Powerful Tool for PPI Analysis
DTSSP is a water-soluble, homobifunctional, and thiol-cleavable crosslinker widely used to stabilize and identify protein-protein interactions.[1][2] Its primary application lies in covalently linking proteins that are in close proximity, allowing for their subsequent isolation and identification by techniques such as mass spectrometry.[3] The water-soluble nature of DTSSP, conferred by its sulfo-NHS esters, makes it particularly suitable for crosslinking proteins in aqueous environments and on the cell surface, as it is impermeable to the cell membrane.[1][4]
Chemical Properties and Mechanism of Action
DTSSP consists of an N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of a spacer arm that contains a disulfide bond.[2] The sulfo-NHS esters react with primary amines (–NH2), found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[4] This reaction is most efficient at a pH range of 7-9.[1] The spacer arm has a length of 12.0 angstroms, defining the maximal distance between the reactive groups of interacting proteins that can be crosslinked.
The key feature of DTSSP is the disulfide bond within its spacer arm. This bond can be easily cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, allowing for the separation of the crosslinked proteins.[1] This cleavability is highly advantageous for downstream analysis, as it simplifies the identification of interacting partners.[3]
Quantitative Data Presentation
The effectiveness of a crosslinking experiment is often assessed by the number of identified crosslinks. The following tables summarize quantitative data from a study utilizing DTSSP to investigate the structure of heat shock proteins.
| Protein/Complex | Number of Cysteine Residues | Degree of Disulfide Scrambling (%) | Reference |
| αB-crystallin | 0 | 0 | [5] |
| Hsp21 | 1 | 10 | [5] |
| Malate Dehydrogenase (MDH) | 8 | 100 | [5] |
Table 1: Correlation between Cysteine Content and Disulfide Bond Scrambling. This table illustrates the potential for thiol-exchange, leading to false-positive crosslinks, is proportional to the number of free cysteine residues in the protein.[5]
| Protein | Total Inter-peptide Crosslinks Identified | Total Intra-peptide Crosslinks Identified | Reference |
| Hsp21 | 26 | Not reported | [5] |
| αB-crystallin | 24 | Not reported | [5] |
Table 2: Number of DTSSP-mediated Crosslinks Identified in Heat Shock Proteins. This table provides an example of the number of unique crosslinks that can be identified in a typical crosslinking mass spectrometry experiment using DTSSP.[5]
Experimental Protocols
This section provides detailed methodologies for common applications of the DTSSP crosslinker.
General Protocol for Crosslinking Proteins in Solution
This protocol is adapted from established procedures for using DTSSP to crosslink proteins in a purified or semi-purified state.[4][6]
Materials:
-
DTSSP crosslinker
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or HEPES buffer. Avoid buffers containing primary amines (e.g., Tris, glycine).[4]
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
-
Reducing Agent: 50 mM DTT in a compatible buffer
Procedure:
-
Sample Preparation: Prepare the protein sample in the chosen Reaction Buffer. If the sample is in a buffer containing primary amines, dialyze against the Reaction Buffer.
-
Crosslinker Preparation: Immediately before use, dissolve DTSSP in the Reaction Buffer to the desired concentration (e.g., 10-25 mM).[4]
-
Crosslinking Reaction: Add the DTSSP solution to the protein sample. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point, with the final DTSSP concentration typically ranging from 0.25 to 5 mM.[4][6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][6]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[4]
-
Downstream Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry.
-
Cleavage of Crosslinks (Optional): To cleave the disulfide bond, incubate the sample with 50 mM DTT for 30 minutes at 37°C.
Protocol for Crosslinking Cell Surface Proteins
DTSSP's membrane impermeability makes it ideal for studying interactions between proteins on the outer surface of cells.[1][4]
Materials:
-
DTSSP crosslinker
-
Reaction Buffer: Ice-cold PBS, pH 7.2-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
Procedure:
-
Cell Preparation: Grow cells to the desired confluency. Wash the cells twice with ice-cold Reaction Buffer to remove any media components containing primary amines.
-
Crosslinker Preparation: Freshly prepare a solution of DTSSP in ice-cold Reaction Buffer.
-
Crosslinking Reaction: Add the DTSSP solution to the cells to a final concentration of 1-2 mM.[6]
-
Incubation: Incubate the cells for 30 minutes at room temperature or for 2 hours on ice.[6]
-
Quenching: Terminate the crosslinking reaction by adding the Quenching Buffer to a final concentration of 10-20 mM and incubate for 15 minutes.[6]
-
Cell Lysis and Analysis: Wash the cells again with PBS to remove excess quenching buffer. The cells can then be lysed using a suitable lysis buffer for subsequent immunoprecipitation and/or mass spectrometry analysis.
Mandatory Visualizations
Experimental Workflow for Protein Interaction Analysis using DTSSP
The following diagram illustrates a typical workflow for identifying protein-protein interactions using DTSSP coupled with mass spectrometry.
Caption: A generalized workflow for identifying protein-protein interactions using DTSSP.
Logical Relationship of DTSSP Crosslinking and Analysis Steps
This diagram details the logical steps and decision points in a DTSSP crosslinking experiment designed for mass spectrometry.
Caption: Decision-making flow in a DTSSP crosslinking experiment.
Simplified TNF-alpha Signaling Pathway
The following diagram illustrates a simplified representation of the TNF-alpha signaling pathway, highlighting key protein interactions that could be investigated using a crosslinking approach like DTSSP.
Caption: Key interactions in the TNF-alpha signaling pathway.
Conclusion
DTSSP is a robust and versatile tool for the identification and characterization of protein-protein interactions. Its water-solubility, membrane-impermeability, and cleavable disulfide bond make it suitable for a wide range of applications, from studying cell surface receptor complexes to elucidating the architecture of large protein assemblies. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively leverage DTSSP to gain valuable insights into the intricate networks of protein interactions that govern cellular processes, thereby advancing both basic research and the development of novel therapeutics.
References
- 1. covachem.com [covachem.com]
- 2. 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) [proteochem.com]
- 3. covachem.com [covachem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.sangon.com [store.sangon.com]
A Deep Dive into Protein Crosslinking: Zero-Length vs. DTSSP
In the intricate world of protein analysis and drug development, understanding protein-protein interactions is paramount. Chemical crosslinking serves as a powerful tool to capture these transient interactions, providing a molecular snapshot for further investigation. This in-depth technical guide explores two widely used crosslinking strategies: zero-length crosslinking, primarily facilitated by EDC/NHS chemistry, and the use of the thiol-cleavable crosslinker, 3,3'-dithiobis(sulfosuccinimidyl propionate) or DTSSP. This paper will dissect their mechanisms, provide detailed experimental protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific applications.
Core Principles: Covalent Bonds as Molecular Glue
At its core, chemical crosslinking involves the formation of stable covalent bonds between two or more molecules. These bonds can be formed between different proteins, between a protein and another molecule, or within a single protein to stabilize its conformation. The choice of crosslinking chemistry is critical and depends on the functional groups available on the target molecules, the desired distance constraints, and the downstream analytical methods.
Zero-Length Crosslinking: The Power of Proximity
Zero-length crosslinkers mediate the formation of a direct amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without introducing any additional atoms, hence the term "zero-length".[1] The most common reagents for this purpose are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]
The reaction is a two-step process. First, EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[4] To increase efficiency and create a more stable intermediate, NHS is added to react with the O-acylisourea intermediate, forming an amine-reactive NHS ester.[4][5] This ester is significantly more stable and can then react with a primary amine to form a stable amide bond, releasing the NHS leaving group.[4] This two-step procedure allows for more controlled conjugation.[6]
This method is particularly valuable for structural studies as it provides the tightest possible spatial constraints, indicating that the crosslinked residues are in very close proximity.[2][7]
Experimental Protocol: Two-Step Zero-Length Crosslinking with EDC/NHS
This protocol is a general guideline for the two-step crosslinking of two proteins. Optimization may be required for specific applications.
Materials:
-
Protein #1 (containing carboxyl groups)
-
Protein #2 (containing primary amines)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: MES buffer (or other non-amine, non-carboxylate buffer), pH 4.5-6.0[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS) or other non-amine buffer, pH 7.2-8.5[5][8]
-
Quenching Solution: 2-Mercaptoethanol or hydroxylamine[4][8]
-
Desalting columns
Procedure:
-
Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[4] Prepare Protein #1 in Activation Buffer.
-
Activation of Protein #1:
-
Quenching of EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench any unreacted EDC.[5]
-
Buffer Exchange (Optional but Recommended): Remove excess activation reagents and byproducts by passing the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer.[5]
-
Conjugation to Protein #2:
-
Final Quenching: Add hydroxylamine to a final concentration of 10 mM to quench the reaction and any unreacted NHS esters.[4][8]
-
Purification: Purify the final conjugate using a desalting column or dialysis to remove quenching reagents and other byproducts.[4][8]
DTSSP: A Cleavable Bridge Between Amines
DTSSP (3,3'-dithiobis[sulfosuccinimidylpropionate]) is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker.[9][10] It contains two N-hydroxysulfosuccinimide (Sulfo-NHS) esters that react with primary amines to form stable amide bonds.[9][11] A key feature of DTSSP is its 12.0 Å spacer arm which contains a disulfide bond.[10][12] This disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for the separation of the crosslinked proteins.[9][12] This characteristic is particularly advantageous in mass spectrometry-based proteomics workflows, as it simplifies the identification of interacting proteins.[13]
Being water-soluble and membrane-impermeable, DTSSP is ideal for crosslinking proteins on the cell surface.[9][12] Its counterpart, DSP (dithiobis[succinimidylpropionate]), is membrane-permeable and can be used for intracellular crosslinking.[9][12]
Experimental Protocol: Protein Crosslinking with DTSSP
This is a general one-step protocol for crosslinking proteins in solution using DTSSP.
Materials:
-
Protein Sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate), pH 7-9.[9]
-
DTSSP
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 (or glycine).[9]
-
Reducing Agent (for cleavage): Dithiothreitol (DTT) or 2-mercaptoethanol.[9][12]
Procedure:
-
Sample Preparation: Prepare the protein sample in an appropriate reaction buffer. If the sample is in a buffer containing primary amines (like Tris or glycine), it must be dialyzed against the reaction buffer.[9][12]
-
Crosslinker Addition:
-
Dissolve DTSSP in the reaction buffer or water immediately before use.[9]
-
Add the DTSSP solution to the protein sample. A 10- to 50-fold molar excess of DTSSP to protein is a common starting point, with higher excess used for more dilute protein solutions.[9][12] The final concentration of the crosslinker is typically in the range of 0.25-5 mM.[12]
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]
-
Reaction Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DTSSP.[9][12] Incubate for 15 minutes at room temperature.[9][12]
-
Analysis or Cleavage:
-
The crosslinked sample is now ready for analysis (e.g., by SDS-PAGE).
-
To cleave the crosslink, add DTT to a final concentration of 20-50 mM and incubate at 37°C for 30 minutes.[9]
-
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a crosslinking strategy is a critical decision that hinges on the specific research question. The table below summarizes the key characteristics of zero-length crosslinking with EDC/NHS and crosslinking with DTSSP.
| Feature | Zero-Length Crosslinking (EDC/NHS) | DTSSP Crosslinking |
| Mechanism | Forms a direct amide bond between carboxyl and amine groups.[14] | Forms amide bonds between two primary amine groups via NHS esters.[11] |
| Spacer Arm Length | 0 Å[8] | 12.0 Å[12] |
| Cleavability | Non-cleavable | Thiol-cleavable (disulfide bond)[9] |
| Target Functional Groups | Carboxyls (-COOH) and Primary Amines (-NH2)[8] | Primary Amines (-NH2)[9] |
| Optimal Reaction pH | Activation: 4.5-6.0; Coupling: 7.2-8.5[5][8] | 7.0-9.0[9] |
| Key Advantage | Provides the most stringent distance constraints for structural analysis.[2] | Cleavability simplifies downstream analysis, especially in mass spectrometry.[13] |
| Considerations | The O-acylisourea intermediate is unstable; the two-step process is recommended.[4] | The disulfide bond can undergo exchange reactions, potentially leading to artifacts.[15] |
| Typical Applications | High-resolution structural studies, mapping protein interaction interfaces.[2] | Identifying protein-protein interactions, cell surface protein crosslinking.[9][16] |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Mechanism of two-step zero-length crosslinking using EDC and NHS.
Caption: Mechanism of DTSSP crosslinking and subsequent cleavage.
Caption: Comparative experimental workflows for zero-length and DTSSP crosslinking.
Conclusion
Both zero-length crosslinking with EDC/NHS and the use of the thiol-cleavable crosslinker DTSSP are invaluable techniques in the study of protein interactions. The choice between them is dictated by the specific goals of the experiment. For high-resolution structural information where precise distance constraints are critical, zero-length crosslinking is the superior choice. Conversely, when the primary objective is the identification of interacting partners, particularly in complex mixtures, the cleavable nature of DTSSP offers a significant advantage for downstream analysis by mass spectrometry. A thorough understanding of the underlying chemistry and protocols for each method, as outlined in this guide, is essential for successful experimental design and execution in the fields of biochemical research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The process of EDC-NHS Cross-linking of reconstituted collagen fibres increases collagen fibrillar order and alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Zero-length crosslinking procedure with the use of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) [proteochem.com]
- 11. DTSSP crosslinker, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]
- 12. store.sangon.com [store.sangon.com]
- 13. covachem.com [covachem.com]
- 14. mdpi.com [mdpi.com]
- 15. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of redox-responsive DTSSP crosslinking on poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles for delivery of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Proteome: A Technical Guide to Chemical Crosslinking in Proteomics
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fundamental principles of chemical crosslinking coupled with mass spectrometry (XL-MS), a powerful technique for elucidating protein-protein interactions (PPIs) and characterizing the three-dimensional structure of proteins and their complexes. By covalently linking interacting amino acid residues, chemical crosslinking captures a snapshot of protein structures and interactions in their native state, providing crucial insights for basic research and therapeutic development.
Core Principles of Chemical Crosslinking
At its heart, chemical crosslinking utilizes bifunctional reagents to form stable, covalent bonds between amino acid side chains that are in close proximity.[1] This process effectively "freezes" transient or weak interactions, allowing for their detection and analysis.[1][2] The resulting distance constraints, defined by the spacer arm of the crosslinker, provide low-resolution structural information that is highly complementary to high-resolution techniques like X-ray crystallography and cryo-electron microscopy.[1][3][4]
The primary applications of chemical crosslinking in proteomics include:
-
Mapping Protein-Protein Interactions: Identifying direct binding partners and mapping the interfaces of protein complexes.[5][6]
-
Determining Protein Topography: Providing spatial restraints to model the three-dimensional structure of proteins and protein assemblies.[1][7]
-
Studying Conformational Changes: Detecting dynamic changes in protein structure and interactions in response to stimuli or drug treatment.[3][8]
The Chemical Crosslinkers: Tools of the Trade
The selection of a crosslinking reagent is a critical step that dictates the specificity and success of an experiment. Crosslinkers are classified based on their reactivity, the number of reactive groups, and the presence of cleavable or affinity tags.
Classification by Reactivity
-
Homobifunctional Crosslinkers: Possess two identical reactive groups that target the same functional group, such as primary amines (-NH2) on lysine residues.[9][10] These are commonly used for intramolecular crosslinking or polymerizing monomers.[10]
-
Heterobifunctional Crosslinkers: Contain two different reactive groups, enabling the linkage of different functional groups, for instance, an amine and a sulfhydryl group (-SH) on cysteine residues.[9][10] This allows for more controlled and specific conjugation between different biomolecules.[10]
-
Photoreactive Crosslinkers: One or both reactive groups are activated by UV light, enabling the capture of interactions at a specific time point.[9][10]
Functional Features
-
Cleavable Crosslinkers: Incorporate a bond that can be cleaved under specific conditions, such as in the mass spectrometer.[3][11] This simplifies data analysis by allowing the two crosslinked peptides to be identified independently.[3]
-
Non-cleavable Crosslinkers: Form a stable, permanent link between residues. While data analysis is more complex, they provide unambiguous distance information.[3]
-
Affinity Tags: Features like biotin can be incorporated into the crosslinker to facilitate the enrichment of crosslinked peptides from complex mixtures, thereby increasing the sensitivity of detection.[3][11]
The choice of crosslinker depends on the specific application, the target functional groups, and the desired analytical workflow. The table below summarizes key characteristics of commonly used amine-reactive homobifunctional crosslinkers.
| Crosslinker | Spacer Arm Length (Å) | Reactive Group | Cleavable? | Water-Soluble? | Membrane Permeable? |
| DSS (disuccinimidyl suberate) | 11.4 | NHS ester | No | No | Yes |
| BS3 (bis(sulfosuccinimidyl) suberate) | 11.4 | Sulfo-NHS ester | No | Yes | No |
| DSG (disuccinimidyl glutarate) | 7.7 | NHS ester | No | No | Yes |
| DSP (dithiobis(succinimidyl propionate)) | 12.0 | NHS ester | Yes (disulfide bond) | No | Yes |
| DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | 12.0 | Sulfo-NHS ester | Yes (disulfide bond) | Yes | No |
Data compiled from multiple sources.
The Experimental Workflow: From Crosslinking to Data Analysis
A typical chemical crosslinking experiment followed by mass spectrometry analysis involves several key steps, as illustrated in the workflow diagram below.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. Advantages and Process of Chemical Crosslinking Mass Spectrometry - Creative Proteomics [iaanalysis.com]
- 3. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 10. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04196A [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for DTSSP Crosslinking in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for crosslinking proteins in cultured cells using 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP). DTSSP is a water-soluble, membrane-impermeable, and thiol-cleavable crosslinker, making it ideal for capturing interactions between proteins on the cell surface.
Introduction
DTSSP is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues) to form stable amide bonds.[1][2] Its water-solubility prevents it from crossing the cell membrane, restricting its crosslinking activity to extracellular and cell-surface proteins.[1][2] The central disulfide bond in the DTSSP spacer arm can be cleaved by reducing agents, allowing for the dissociation of crosslinked proteins, which is advantageous for downstream analyses such as immunoprecipitation and mass spectrometry.[1][3]
Quantitative Data Summary
Optimization is key to successful crosslinking. The following table summarizes recommended starting concentrations and incubation parameters. It is crucial to empirically determine the optimal conditions for your specific cell type and target proteins.
| Parameter | Recommended Range | Notes |
| DTSSP Concentration | 0.25 - 5 mM[1][2] | Start with 1-2 mM for cultured cells.[2] Higher concentrations can lead to the formation of large, insoluble aggregates.[4] |
| Incubation Time | 30 minutes - 2 hours | 30 minutes at room temperature or 2 hours on ice are common starting points.[1][2] |
| Incubation Temperature | Room Temperature or 4°C (on ice) | Reactions on ice may require longer incubation times.[1][2] |
| Quenching Reagent | Tris or Glycine | Tris is a common choice. |
| Quenching Conc. | 10 - 50 mM | A final concentration of 20-50 mM is often recommended.[1][5] |
| Quenching Time | 15 minutes | At room temperature.[1][2] |
Experimental Workflow Diagram
The following diagram illustrates the major steps in the DTSSP crosslinking protocol for cultured cells.
Caption: Workflow for cell surface protein crosslinking using DTSSP.
Detailed Experimental Protocol
Materials
-
DTSSP Reagent: Store desiccated at 4-8°C.[1]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Buffers such as HEPES, bicarbonate/carbonate, or borate at pH 7-9 are also suitable.[1][2] Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the crosslinking reaction. [1][6]
-
Cell Lysis Buffer: RIPA buffer or another suitable buffer for your downstream application, supplemented with protease inhibitors.[6][7]
-
Cultured cells (adherent or in suspension)
Procedure
-
Cell Preparation:
-
DTSSP Reagent Preparation:
-
Equilibrate the vial of DTSSP to room temperature before opening to prevent moisture condensation.[1]
-
Immediately before use, prepare a stock solution of DTSSP in an appropriate solvent. While DTSSP is water-soluble, preparing a concentrated stock in 5 mM sodium citrate (pH 5.0) or water is common.[1][2] Discard any unused reconstituted crosslinker.[1]
-
-
Crosslinking Reaction:
-
Resuspend the washed cells in the Reaction Buffer.
-
Add the freshly prepared DTSSP solution to the cells to achieve the desired final concentration (starting with 1-2 mM is recommended for cells).[2]
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice with gentle mixing.[1][2]
-
-
Quenching the Reaction:
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cells once with ice-cold PBS to remove the quenching reagent and excess crosslinker.
-
Lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors.[6][7]
-
Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[8]
-
Clarify the lysate by centrifugation to pellet cellular debris. The supernatant contains the crosslinked protein complexes and is ready for downstream analysis.
-
Downstream Analysis
The crosslinked lysate can be used for various downstream applications, including:
-
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): To isolate specific proteins and their interaction partners.[3][9]
-
SDS-PAGE and Western Blotting: To visualize the crosslinked complexes, which will appear as higher molecular weight bands.[3][9] The disulfide bond in DTSSP can be cleaved by adding a reducing agent (e.g., DTT or β-mercaptoethanol) to the sample buffer, which will resolve the complex back into its individual protein components.[1]
-
Mass Spectrometry (MS): To identify the proteins within a crosslinked complex.[3][5]
Signaling Pathway Diagram Example: Generic Receptor-Ligand Interaction
This diagram illustrates a conceptual signaling pathway where DTSSP could be used to capture the interaction between a ligand and its cell surface receptor.
Caption: Capturing ligand-receptor binding with DTSSP.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. covachem.com [covachem.com]
- 4. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Is Cell Lysis the Next Step After Protein Crosslinking? What Is the Best Lysis Buffer to Use | MtoZ Biolabs [mtoz-biolabs.com]
- 8. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - IE [thermofisher.com]
Determining the Optimal Concentration of DTSSP for Crosslinking Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, membrane-impermeable, and cleavable crosslinking agent widely used in biological research to study protein-protein interactions.[1][2] Its primary application lies in covalently linking proteins that are in close proximity on the cell surface, effectively "freezing" transient interactions for subsequent analysis.[1][2] DTSSP contains an N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of a spacer arm, which reacts with primary amines (such as the side chains of lysine residues) to form stable amide bonds.[1] The presence of a disulfide bond within the spacer arm allows for the cleavage of the crosslink using reducing agents, enabling the separation and identification of the interacting partners.[1]
Optimizing the concentration of DTSSP is a critical step in any crosslinking experiment. Insufficient crosslinker concentration will result in low yields of crosslinked complexes, making detection difficult. Conversely, excessive concentrations can lead to the formation of non-specific, artificial aggregates and may even induce cell lysis. This document provides detailed protocols and guidelines for determining the optimal DTSSP concentration for your specific experimental needs.
Data Presentation: Recommended DTSSP Concentration Ranges
The optimal concentration of DTSSP can vary depending on the specific application, cell type, and protein concentration. The following tables summarize recommended starting concentrations for common experimental setups.
Table 1: General Recommendations for DTSSP Concentration
| Application | Recommended DTSSP Concentration Range | Key Considerations |
| Cell Surface Protein Crosslinking | 0.25 - 2.0 mM | Cell density, buffer composition, and incubation time are critical parameters.[2] |
| Crosslinking of Purified Proteins in Solution | 0.25 - 5.0 mM | Dependent on the molar ratio of crosslinker to protein.[1][2] |
| Nanoparticle Functionalization | Varies (e.g., 2:1 crosslinker to protein mass ratio) | Dependent on the specific nanoparticle and protein being conjugated.[3] |
Table 2: Molar Excess of DTSSP for In-Solution Crosslinking
| Protein Concentration | Recommended Molar Excess of DTSSP |
| > 5 mg/mL | 10-fold |
| < 5 mg/mL | 20- to 50-fold |
Note: These are starting recommendations. Empirical testing is essential to determine the optimal concentration for each specific system.
Experimental Protocols
Protocol 1: Optimization of DTSSP Concentration for Cell Surface Protein Crosslinking
This protocol describes a method to determine the optimal DTSSP concentration for crosslinking proteins on the surface of mammalian cells. The optimal concentration will be the one that yields the highest amount of specific crosslinked product with the minimal amount of non-specific aggregation.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DTSSP (prepare fresh)
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Primary and secondary antibodies specific to the protein of interest
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 80-90%).
-
Gently wash the cells twice with ice-cold PBS to remove any residual culture medium.
-
-
DTSSP Crosslinking:
-
Prepare a fresh stock solution of DTSSP in PBS.
-
Prepare a series of DTSSP dilutions in PBS to test a range of final concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mM).
-
Add the DTSSP solutions to the cells. Ensure the cells are completely covered.
-
Incubate for 30 minutes at room temperature or 2 hours on ice. Incubation on ice is often preferred to minimize internalization of cell surface proteins.[1]
-
-
Quenching the Reaction:
-
Cell Lysis:
-
Aspirate the quenching solution and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Analysis by SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the cleared lysates.
-
Prepare samples for SDS-PAGE under both non-reducing and reducing conditions.
-
Non-reducing sample buffer: Standard Laemmli buffer without any reducing agent (e.g., β-mercaptoethanol or DTT).
-
Reducing sample buffer: Standard Laemmli buffer containing a reducing agent (e.g., 50 mM DTT or 5% β-mercaptoethanol).[1]
-
-
Load equal amounts of protein for each DTSSP concentration onto two separate SDS-PAGE gels (one for non-reducing and one for reducing conditions).
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membranes with a primary antibody against your protein of interest, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
-
Data Interpretation:
-
On the non-reducing blot, look for the appearance of higher molecular weight bands corresponding to your crosslinked protein complex. The intensity of these bands should increase with increasing DTSSP concentration.
-
The optimal DTSSP concentration will be the one that gives a clear high-molecular-weight band without causing a significant loss of the monomeric protein band or the appearance of very high molecular weight aggregates at the top of the gel.
-
On the reducing blot, the high-molecular-weight bands should disappear or be significantly reduced, and the monomeric band of your protein of interest should reappear, confirming that the complexes were formed via the disulfide-containing DTSSP crosslinker.
-
Protocol 2: Analysis of Crosslinked Proteins by SDS-PAGE and Western Blot
Materials:
-
Crosslinked and quenched cell lysate
-
2x Non-reducing Laemmli sample buffer
-
2x Reducing Laemmli sample buffer (containing 100 mM DTT or 10% β-mercaptoethanol)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Thaw the crosslinked cell lysate on ice.
-
For each sample, prepare two aliquots.
-
To one aliquot, add an equal volume of 2x non-reducing Laemmli sample buffer.
-
To the second aliquot, add an equal volume of 2x reducing Laemmli sample buffer.
-
Heat all samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples onto an SDS-PAGE gel. It is advisable to run the non-reduced and reduced samples in adjacent lanes for easy comparison.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key protein-protein interactions within the Epidermal Growth Factor Receptor (EGFR) and Tumor Necrosis Factor (TNF) signaling pathways. These pathways are frequently studied using crosslinking techniques to elucidate the composition and dynamics of signaling complexes.
Caption: EGFR Signaling Pathway Interactions.
Caption: TNF Receptor 1 Signaling Pathways.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for optimizing DTSSP concentration and analyzing the results.
Caption: DTSSP Optimization Workflow.
References
Application Notes and Protocols for DTSSP Crosslinking Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended buffer conditions and protocols for successful protein crosslinking using 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP). DTSSP is a water-soluble, homobifunctional, and thiol-cleavable crosslinker ideal for conjugating proteins at the cell surface due to its membrane-impermeable nature[1][2][3].
Recommended Buffer Conditions
The efficiency of the DTSSP crosslinking reaction is highly dependent on the buffer composition, particularly the pH and the absence of primary amines. The N-hydroxysuccinimide (NHS) esters of DTSSP react with primary amines on proteins to form stable amide bonds[1][4][5].
Key Considerations for Buffer Selection:
-
pH: The optimal pH range for the reaction is between 7.0 and 9.0[1][2][4]. Hydrolysis of the NHS ester, a competing reaction, increases with higher pH[1][4]. While crosslinking can occur at slightly acidic pH (as low as 5.0), the efficiency is significantly reduced[6][7].
-
Buffer Components: Amine-free buffers are crucial as primary amines will compete with the target proteins for reaction with the NHS esters, thereby reducing crosslinking efficiency[1][4].
-
Interfering Substances: Avoid buffers containing primary amines such as Tris and glycine[1][4]. If the protein of interest is in such a buffer, it should be dialyzed against a recommended reaction buffer before proceeding.
Summary of Recommended Buffers and Conditions:
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 9.0 | Optimal for efficient acylation of primary amines.[1][2][4] |
| Recommended Buffers | Phosphate Buffered Saline (PBS) | e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2.[1] |
| HEPES | A common non-amine buffering agent.[1][4] | |
| Bicarbonate/Carbonate Buffers | Suitable for maintaining a basic pH.[1][4] | |
| Borate Buffers | Another option for the recommended pH range.[1][4] | |
| Buffers to Avoid | Tris-based buffers (e.g., TBS) | Contains primary amines that will quench the reaction.[1] |
| Glycine-containing buffers | Glycine's primary amine will interfere with the crosslinking.[1] |
Experimental Protocols
This section provides a general protocol for crosslinking proteins in solution using DTSSP. Optimization may be required for specific applications.
Materials Required:
-
DTSSP (store desiccated at 4-8°C)[4]
-
Reaction Buffer (e.g., PBS, HEPES at pH 7.2-8.0)
-
Protein Sample
-
Reducing Agent for cleavage (optional, e.g., DTT or 2-mercaptoethanol)[1][2]
Protocol for Crosslinking in Solution:
-
Prepare the Protein Sample:
-
Ensure the protein sample is in an appropriate amine-free reaction buffer. If necessary, dialyze the sample against the chosen reaction buffer to remove any interfering substances.
-
-
Prepare DTSSP Solution:
-
Equilibrate the DTSSP vial to room temperature before opening to prevent moisture condensation[4].
-
DTSSP is water-soluble and can be dissolved directly in the reaction buffer or water immediately before use[1]. Alternatively, it can be prepared in 5 mM sodium citrate at pH 5.0 and added drop-wise[1][4]. Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes[1].
-
-
Crosslinking Reaction:
-
The molar excess of DTSSP to protein is dependent on the protein concentration:
-
Add the freshly prepared DTSSP solution to the protein sample.
-
Incubate the reaction mixture. Incubation times and temperatures can be varied to optimize crosslinking:
-
-
Quench the Reaction:
-
Downstream Processing:
-
The crosslinked sample is now ready for downstream applications such as SDS-PAGE, immunoprecipitation, or mass spectrometry[8].
-
Cleavage of the Disulfide Bond (Optional):
The disulfide bond in the DTSSP spacer arm can be cleaved to separate the crosslinked proteins.
-
Incubate the sample with 20-50 mM DTT at 37°C for 30 minutes[1].
-
Alternatively, for SDS-PAGE sample preparation, add 2-mercaptoethanol or DTT to the loading buffer and heat at 100°C for 5 minutes[1][4].
Diagrams
DTSSP Crosslinking Reaction Mechanism
Caption: Mechanism of DTSSP crosslinking and cleavage.
Experimental Workflow for DTSSP Crosslinking
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. DTSSP Crosslinker 100 mg (CAS 81069-02-5) - 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) - ProteoChem [proteochem.com]
- 4. store.sangon.com [store.sangon.com]
- 5. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. covachem.com [covachem.com]
Quenching Strategies for Terminating DTSSP Crosslinking Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, homobifunctional, and thiol-cleavable crosslinker widely used in biological research to study protein-protein interactions.[1][2] Its primary amine-reactive N-hydroxysuccinimide (NHS) esters form stable amide bonds with lysine residues and N-termini of proteins.[1] A critical step in any crosslinking experiment is the termination of the reaction, known as quenching. This step is essential to prevent non-specific crosslinking and to ensure that the captured interactions represent a specific snapshot in time. This document provides detailed application notes and protocols for effectively quenching a DTSSP crosslinking reaction.
Mechanism of DTSSP Crosslinking and Quenching
DTSSP reacts with primary amines (e.g., on lysine residues) via its two NHS esters, forming covalent amide bonds and releasing N-hydroxysuccinimide (NHS).[1] To terminate the reaction, a quenching reagent with a primary amine is added in excess. This quenching agent competes with the target proteins for any remaining reactive NHS esters on the DTSSP molecule, effectively capping them and preventing further crosslinking.[3]
Quenching Agents
The most common and effective quenching agents for NHS-ester crosslinking reactions are small molecules containing primary amines.
-
Tris (tris(hydroxymethyl)aminomethane): A widely used quenching buffer that is highly effective due to its primary amine. It is often recommended as the preferred quenching agent.
-
Glycine: Another common quenching agent that effectively terminates the NHS-ester reaction.
-
Hydroxylamine: While also used for quenching NHS esters, it can also cleave the ester bond, regenerating a carboxyl group.[4]
-
Ethanolamine: Can also be used as a quenching reagent.[4]
For most applications involving DTSSP, Tris and Glycine are the reagents of choice due to their efficiency and compatibility with downstream applications.
Data Presentation: Comparison of Common Quenching Strategies
| Quenching Agent | Stock Solution Concentration | Final Working Concentration | Incubation Time | Incubation Temperature | Key Considerations |
| Tris-HCl, pH 7.5-8.0 | 1 M | 20-50 mM[1] | 15 minutes[1] | Room Temperature | Generally considered highly efficient. |
| Glycine | 1 M | 20-50 mM[4] | 15 minutes | Room Temperature | An effective alternative to Tris. |
| Hydroxylamine | 0.5-1 M | 10-50 mM[4] | 15-30 minutes | Room Temperature | Can potentially reverse some ester linkages. |
| Ethanolamine | 1 M | 20-50 mM[4] | 15 minutes | Room Temperature | Another primary amine option for quenching. |
Experimental Protocols
Protocol 1: Quenching DTSSP Crosslinking in a Purified Protein Solution
This protocol is suitable for experiments involving purified proteins in solution.
Materials:
-
DTSSP crosslinking reaction mixture
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-8.0)
Procedure:
-
Perform the DTSSP crosslinking reaction according to your established protocol (e.g., incubate protein mixture with 0.25-5 mM DTSSP for 30 minutes at room temperature or 2 hours on ice).[5]
-
To quench the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[1] For example, add 20-50 µL of 1 M Tris-HCl, pH 7.5 to 1 mL of the reaction mixture.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Incubate for 15 minutes at room temperature to ensure complete quenching of all unreacted DTSSP.[1]
-
The quenched reaction mixture is now ready for downstream analysis (e.g., SDS-PAGE, size exclusion chromatography, mass spectrometry).
Protocol 2: Quenching DTSSP Crosslinking on the Cell Surface
This protocol is designed for crosslinking proteins on the surface of intact cells. DTSSP is membrane-impermeable and therefore ideal for this application.[1]
Materials:
-
Cell suspension after DTSSP crosslinking
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Ice-cold PBS
Procedure:
-
Following the incubation of cells with DTSSP (e.g., 1-2 mM for 30 minutes at room temperature), immediately proceed to the quenching step.[5]
-
Add the Quenching Buffer to the cell suspension to a final concentration of 10-20 mM.[1]
-
Gently mix the cell suspension.
-
Incubate for 15 minutes at room temperature.[5]
-
Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes).
-
Wash the cells by resuspending the pellet in ice-cold PBS and repeating the centrifugation. Perform this wash step twice to remove excess crosslinker and quenching reagent.
-
The cell pellet is now ready for lysis and subsequent analysis.
Mandatory Visualizations
Caption: Experimental workflow for DTSSP crosslinking and quenching.
Caption: Chemical mechanism of quenching a DTSSP NHS ester.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Unexpected products from the reaction of the synthetic cross-linker 3,3'-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. store.sangon.com [store.sangon.com]
Application Notes and Protocols for Cleaving the DTSSP Disulfide Bond
These application notes provide detailed protocols and comparative data for researchers, scientists, and drug development professionals on the cleavage of the disulfide bond within the 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) crosslinker using dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Introduction
DTSSP is a water-soluble, homobifunctional, and thiol-cleavable crosslinker used to conjugate molecules containing primary amines.[1][2] Its central disulfide bond allows for the reversal of the crosslink, enabling the separation of interacting molecules for downstream analysis. The choice of reducing agent for cleaving this bond is critical and depends on the specific experimental requirements. DTT, a classic thiol-based reducing agent, and TCEP, a non-thiolated phosphine-based reducing agent, are two common choices, each with distinct advantages and disadvantages.[3][4]
Comparison of DTT and TCEP for DTSSP Cleavage
A summary of the key characteristics and recommended reaction conditions for DTT and TCEP is presented below.
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange, forming a stable six-membered ring.[5] | Nucleophilic attack by the phosphorus atom, resulting in an irreversible reduction.[6] |
| Concentration | 10-50 mM[2][7] | 5-50 mM[8][9] |
| Incubation Time | 15-30 minutes[2][7] | 5-30 minutes[8][10] |
| Temperature | Room temperature to 37°C[2][7] | Room temperature[8][10] |
| Optimal pH | >7.0 (typically 7.2-8.5)[11][12] | 1.5 - 8.5[6][11] |
| Stability | Prone to air oxidation, especially in solution.[3][13] | More stable and resistant to air oxidation.[3][10] |
| Odor | Strong, unpleasant odor.[3] | Odorless.[3][11] |
| Compatibility | Can interfere with maleimide chemistry and Ni-NTA columns.[4][13] | Generally compatible with maleimide chemistry and does not reduce metals in IMAC.[3][11] |
| Reversibility | Reversible reaction.[6] | Irreversible reaction.[6][8] |
Experimental Protocols
Protocol 1: Cleavage of DTSSP Crosslinks with DTT
This protocol outlines the general procedure for cleaving DTSSP-crosslinked proteins using DTT.
Materials:
-
DTSSP-crosslinked sample
-
DTT (Dithiothreitol)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl), pH 7.2-8.0
-
Quenching buffer (optional, e.g., iodoacetamide solution)
Procedure:
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water or buffer).
-
To your DTSSP-crosslinked sample, add DTT to a final concentration of 20-50 mM.[2]
-
(Optional) To prevent re-oxidation of the cleaved thiols, a free thiol alkylating agent like iodoacetamide can be added.
-
Proceed with your downstream application (e.g., SDS-PAGE, mass spectrometry). For SDS-PAGE, the DTT can be included in the sample loading buffer.[2][7]
Protocol 2: Cleavage of DTSSP Crosslinks with TCEP
This protocol provides a general method for cleaving DTSSP-crosslinked proteins using TCEP.
Materials:
-
DTSSP-crosslinked sample
-
TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)
-
Reaction Buffer (e.g., PBS, Tris-HCl, HEPES), pH 7.0-8.0. Note: TCEP is less stable in phosphate buffers at neutral pH over long periods.[8][11]
-
pH adjustment solution (e.g., 1 M NaOH) if needed, as TCEP solutions can be acidic.[14]
Procedure:
-
Prepare a stock solution of TCEP-HCl (e.g., 0.5 M in water). If necessary, adjust the pH of the stock solution to be compatible with your sample.
-
Add TCEP to the DTSSP-crosslinked sample to a final concentration of 10-50 mM.[8][9]
-
Incubate the reaction mixture for 15-30 minutes at room temperature.[8]
-
The sample is now ready for downstream analysis. Excess TCEP generally does not need to be removed for applications like maleimide-based labeling.[11]
Diagrams
Caption: Workflow for DTSSP disulfide bond cleavage.
Caption: Chemical mechanisms of disulfide bond reduction.
References
- 1. covachem.com [covachem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. DTT CAS:27565-41-9,4-Dithiothreitol,TCEP-HCL CAS:51805-45-9 - yacooscience.com [yacooscience.com]
- 5. broadpharm.com [broadpharm.com]
- 6. goldbio.com [goldbio.com]
- 7. store.sangon.com [store.sangon.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Disulfide reduction using TCEP reaction [biosyn.com]
- 11. agscientific.com [agscientific.com]
- 12. dalochem.com [dalochem.com]
- 13. mstechno.co.jp [mstechno.co.jp]
- 14. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
Application Notes and Protocols for DTSSP Crosslinker in Co-Immunoprecipitation (Co-IP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a cornerstone technique for identifying and validating protein-protein interactions. However, transient or weak interactions can be challenging to capture using standard Co-IP protocols. The use of chemical crosslinkers can stabilize these interactions, allowing for their successful isolation and identification. 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, membrane-impermeable, and reversible crosslinker that is ideal for capturing protein interactions, particularly on the cell surface or in solution.
DTSSP contains an N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of a spacer arm, which reacts with primary amines (e.g., the side chain of lysine residues) to form stable amide bonds. The spacer arm of DTSSP contains a disulfide bond, which can be cleaved by reducing agents. This reversibility is a key advantage, as it allows for the separation of the bait protein from its interacting partners after immunoprecipitation, facilitating downstream analysis by techniques such as Western blotting or mass spectrometry.[1]
These application notes provide a comprehensive overview and detailed protocols for the effective use of DTSSP in Co-IP assays.
Key Features of DTSSP:
-
Water-Soluble: Can be used in aqueous buffers without organic solvents.[1]
-
Membrane-Impermeable: Ideal for crosslinking cell surface proteins without affecting intracellular interactions.[1]
-
Amine-Reactive: Targets primary amines (lysine residues and N-termini) for covalent bond formation.[1]
-
Reversible: The disulfide bond in the spacer arm is easily cleaved by reducing agents, allowing for the separation of crosslinked proteins.[2]
-
Defined Spacer Arm Length: The 12.0 Å spacer arm provides a defined distance for capturing proximal proteins.
Applications
-
Stabilization of weak or transient protein-protein interactions for Co-IP.
-
Identification of novel protein interaction partners.
-
Elucidation of protein complex topology.
-
Studying cell surface receptor interactions.[1]
-
Analysis of signaling pathways and protein networks.
Data Presentation
The use of a crosslinker like DTSSP can significantly enhance the yield of co-immunoprecipitated proteins, especially for transient interactions. The following table provides a representative example of quantitative mass spectrometry data from a time-resolved analysis of the Epidermal Growth Factor Receptor (EGFR) interactome following EGF stimulation. While the original study utilized formaldehyde, this table illustrates the type of quantitative data that can be obtained using a crosslinking Co-IP approach.
| Time after EGF Stimulation | Interacting Protein | Function | Fold Change vs. 0 min (Illustrative) |
| 5 min | GRB2 | Adaptor Protein | 3.5 |
| 5 min | SHC1 | Adaptor Protein | 2.8 |
| 15 min | CBL | E3 Ubiquitin Ligase | 4.2 |
| 15 min | AP2A1 | Clathrin Adaptor | 2.1 |
| 30 min | STAT3 | Transcription Factor | 1.9 |
| 60 min | PTPN11 (SHP2) | Tyrosine Phosphatase | 1.5 |
This table is an illustrative example based on the principles of time-resolved quantitative proteomics of the EGFR interactome. The fold changes are representative and would be determined experimentally.
Experimental Protocols
Protocol 1: Crosslinking of Cell Surface Proteins for Co-IP
This protocol is designed for studying interactions between proteins on the surface of intact cells.
Materials:
-
Cells of interest cultured to ~80-90% confluency
-
DTSSP crosslinker
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Co-IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the bait protein
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer with reducing agent)
-
Reducing Agent: Dithiothreitol (DTT) or β-mercaptoethanol (BME)
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS to remove any residual media.
-
Crosslinking:
-
Immediately before use, prepare a 1-2 mM solution of DTSSP in ice-cold PBS.
-
Add the DTSSP solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes at room temperature or 2 hours on ice, with gentle rocking.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris-HCl. Incubate for 15 minutes at room temperature with gentle rocking to quench any unreacted DTSSP.
-
Cell Lysis:
-
Aspirate the quenching solution and wash the cells once with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Incubate a sufficient amount of lysate (e.g., 1-2 mg of total protein) with the primary antibody against the bait protein for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
-
Elution:
-
For Reversible Elution: Elute the protein complexes by resuspending the beads in a non-reducing elution buffer. To cleave the crosslinker, add a reducing agent (e.g., 50 mM DTT) to the eluate and incubate for 30 minutes at 37°C.
-
For Denaturing Elution: Resuspend the beads in 1x SDS-PAGE sample buffer containing a reducing agent (e.g., 5% β-mercaptoethanol or 100 mM DTT) and boil for 5-10 minutes.
-
Protocol 2: Crosslinking of Proteins in Solution (Cell Lysate) for Co-IP
This protocol is suitable for stabilizing interactions within a cell lysate.
Procedure:
-
Cell Lysis: Lyse cells in a non-amine containing buffer (e.g., PBS with protease and phosphatase inhibitors). Clarify the lysate as described in Protocol 1.
-
Crosslinking:
-
Add freshly prepared DTSSP to the cell lysate to a final concentration of 0.25-5 mM. The optimal concentration should be determined empirically.
-
Incubate for 30 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris-HCl and incubate for 15 minutes at room temperature.
-
Immunoprecipitation, Washing, and Elution: Proceed with steps 5-7 from Protocol 1.
Mandatory Visualization
Experimental Workflow for DTSSP-mediated Co-IP
Caption: Workflow for Co-immunoprecipitation using the DTSSP crosslinker.
Signaling Pathway Example: EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized system that involves a cascade of protein-protein interactions initiated by ligand binding. Using DTSSP-mediated Co-IP, one can capture the transient interactions between EGFR and its downstream effectors.
Caption: Simplified EGFR signaling pathway leading to gene transcription.
References
Application of DTSSP in Antibody-Antigen Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) in the study of antibody-antigen interactions. DTSSP is a water-soluble, amine-reactive, and thiol-cleavable crosslinker, making it a valuable tool for covalently capturing and subsequently identifying interacting proteins.[1][2] Its membrane impermeability ensures that cross-linking is restricted to cell surface proteins when working with live cells.[1][3]
Introduction to DTSSP
DTSSP contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react with primary amines (found on lysine residues and the N-terminus of proteins) at a pH of 7-9 to form stable amide bonds. The spacer arm of DTSSP has a disulfide bond that can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for the separation of the cross-linked proteins for analysis.[3] This feature is particularly useful for identifying interaction partners using techniques like mass spectrometry.[4]
The general properties of DTSSP are summarized in the table below.
| Property | Description |
| Molecular Weight | 608.51 g/mol [2] |
| Spacer Arm Length | 12.0 Å[2] |
| Reactive Groups | Sulfo-NHS esters |
| Target Functional Group | Primary amines (-NH2) |
| Solubility | Water soluble[1] |
| Cleavability | Thiol-cleavable (e.g., with DTT)[3] |
| Cell Permeability | No[1][3] |
Key Applications in Antibody-Antigen Studies
-
Confirmation of Interaction: Covalently linking an antibody to its antigen provides direct evidence of their close proximity.[5]
-
Epitope/Paratope Mapping: In conjunction with mass spectrometry, DTSSP can help identify the specific regions of the antibody and antigen that are in close contact.[6]
-
Stabilization of Transient Interactions: Weak or transient antibody-antigen interactions can be captured for further analysis.[7]
-
Isolation of Binding Partners: DTSSP facilitates the purification of antibody-antigen complexes from complex biological samples.[4][5]
Experimental Protocols
Protocol 1: In-Solution Cross-linking of Antibody-Antigen Complexes
This protocol is suitable for purified antibodies and antigens.
Materials:
-
DTSSP (reconstituted immediately before use)[1]
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.[1]
-
Stop Solution: 1 M Tris-HCl, pH 7.5[1]
-
Purified antibody and antigen
Procedure:
-
Prepare the antibody-antigen complex by incubating the two proteins together in the Reaction Buffer for 30-60 minutes at room temperature.
-
Add DTSSP to the protein solution. The final concentration of DTSSP should be optimized, but a starting point is a 20- to 50-fold molar excess over the protein concentration.[1]
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]
-
Quench the reaction by adding the Stop Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1]
-
The cross-linked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Cell Surface Cross-linking of a Membrane Antigen to an Antibody
This protocol is designed for studying the interaction of an antibody with an antigen expressed on the surface of live cells.
Materials:
-
DTSSP (reconstituted immediately before use in water or buffer)[1]
-
Reaction Buffer: PBS, pH 7.2-8.0[1]
-
Stop Solution: 1 M Tris-HCl, pH 7.5[1]
-
Cells expressing the target antigen
-
Antibody specific for the target antigen
Procedure:
-
Wash the cells twice with ice-cold Reaction Buffer to remove any culture media.
-
Resuspend the cells in ice-cold Reaction Buffer containing the antibody at the desired concentration.
-
Incubate for 1 hour on ice to allow antibody-antigen binding.
-
Wash the cells twice with ice-cold Reaction Buffer to remove unbound antibody.
-
Resuspend the cells in Reaction Buffer and add DTSSP to a final concentration of 1-2 mM.[1]
-
Incubate for 30 minutes at room temperature or 2 hours on ice.[1]
-
Stop the reaction by adding the Stop Solution to a final concentration of 10-20 mM and incubate for 15 minutes.[1]
-
Wash the cells twice with ice-cold PBS.
-
The cells can now be lysed for subsequent immunoprecipitation and analysis.
Protocol 3: Immunoprecipitation of DTSSP-Cross-linked Complexes
This protocol describes the enrichment of cross-linked antibody-antigen complexes from a cell lysate.
Materials:
-
Lysis Buffer (e.g., RIPA buffer, ensure it is compatible with downstream applications)
-
Protein A/G beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Reducing Agent: DTT or β-mercaptoethanol
Procedure:
-
Lyse the cells from Protocol 2 in an appropriate Lysis Buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Add Protein A/G beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody and its cross-linked antigen.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
To elute the complex, add Elution Buffer. For analysis by SDS-PAGE, use a sample buffer containing a reducing agent (e.g., 50 mM DTT) and heat at 95-100°C for 5-10 minutes to cleave the DTSSP cross-linker.[3]
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.
Quantitative Data Summary
The following table provides a summary of the recommended quantitative parameters for DTSSP cross-linking experiments.
| Parameter | In-Solution Cross-linking | Cell Surface Cross-linking |
| DTSSP Final Concentration | 0.25-5 mM[1] | 1-2 mM[1] |
| Molar Excess of DTSSP | 10-fold (>5 mg/mL protein)[1] | N/A |
| 20- to 50-fold (<5 mg/mL protein)[1] | ||
| Incubation Time | 30 min at RT or 2 hrs on ice[1] | 30 min at RT or 2 hrs on ice[1] |
| Quenching Reagent Conc. | 20-50 mM Tris or Glycine[1] | 10-20 mM Tris or Glycine[1] |
| Cleavage Reagent Conc. | 20-50 mM DTT[1] | 20-50 mM DTT[1] |
Visualizations
Caption: Workflow for in-solution antibody-antigen cross-linking.
Caption: Workflow for cell surface cross-linking and immunoprecipitation.
Caption: Logical flow for validating antibody-antigen interactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Thermo Scientific™ DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | Fisher Scientific [fishersci.ca]
- 3. covachem.com [covachem.com]
- 4. covachem.com [covachem.com]
- 5. fgsc.net [fgsc.net]
- 6. Leveraging Cross-Linking Mass Spectrometry for Modeling Antibody-Antigen Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating Protein Interactions: A Detailed Workflow for DTSSP Crosslinking and Mass Spectrometry Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for the structural and functional characterization of proteins and protein complexes. This approach provides valuable insights into protein-protein interactions, conformational changes, and the overall topology of protein assemblies. 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, amine-reactive, and thiol-cleavable crosslinker widely used in these studies. Its key advantage lies in the disulfide bond within its spacer arm, which can be easily cleaved under reducing conditions, simplifying the analysis of crosslinked peptides by mass spectrometry.[1][2][3] This application note provides a detailed workflow and experimental protocols for utilizing DTSSP in conjunction with mass spectrometry for the comprehensive analysis of protein interactions.
I. Principle of DTSSP Crosslinking
DTSSP contains two N-hydroxysulfosuccinimide (Sulfo-NHS) esters that react specifically with primary amines (e.g., the side chain of lysine residues and the N-terminus of a protein) to form stable amide bonds.[4][5][6] The spacer arm of DTSSP has a length of 12.0 angstroms and contains a disulfide bond.[2] This disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol. This cleavable nature is particularly advantageous for MS analysis as it allows for the separation of crosslinked peptides, simplifying their identification.[1][7]
II. Experimental Workflow Overview
The general workflow for a DTSSP crosslinking experiment coupled with mass spectrometry involves several key stages, from sample preparation to data analysis.
Caption: DTSSP crosslinking workflow for mass spectrometry analysis.
III. Detailed Experimental Protocols
A. Materials and Reagents
-
Crosslinker: DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))
-
Reaction Buffers: Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer (pH 7-9). Avoid buffers containing primary amines like Tris or glycine.[7][8]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[7][8]
-
Reducing Agent: Dithiothreitol (DTT)
-
Alkylating Agent: Iodoacetamide (IAA)
-
Protease: Sequencing-grade modified trypsin
-
Other Reagents: Acetonitrile (ACN), Formic Acid (FA), Trifluoroacetic acid (TFA), Urea, Ammonium Bicarbonate.
B. Protocol 1: Crosslinking of Purified Proteins in Solution
-
Sample Preparation:
-
DTSSP Reconstitution:
-
Crosslinking Reaction:
-
Quenching:
C. Protocol 2: Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
To the quenched reaction mixture, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce all disulfide bonds, including the one in the DTSSP crosslinker.
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes to alkylate the free sulfhydryl groups.
-
-
Protein Digestion:
-
The protein sample can be digested either in-solution or after separation by SDS-PAGE (in-gel digestion).
-
In-solution digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
In-gel digestion:
-
Run the crosslinked sample on an SDS-PAGE gel.
-
Excise the protein band(s) of interest.
-
Destain the gel pieces.
-
Reduce the proteins with DTT and alkylate with IAA within the gel pieces.
-
Digest the proteins with trypsin overnight at 37°C.[1]
-
Extract the peptides from the gel pieces.
-
-
-
Peptide Desalting:
-
Before MS analysis, desalt the peptide mixture using a C18 StageTip or a similar reverse-phase cleanup method.
-
D. Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Separate the peptides using a nano-flow HPLC system with a C18 reversed-phase column.
-
Use a gradient of increasing acetonitrile concentration (e.g., 5-40% B in 60-120 minutes, where solvent A is 0.1% formic acid in water and solvent B is 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry (MS):
-
Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
Utilize a higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) for fragmentation.
-
IV. Data Analysis
The identification of crosslinked peptides from complex MS/MS data is a challenging task that requires specialized software.
Caption: Data analysis pipeline for identifying crosslinked peptides.
Several software packages are available for the analysis of XL-MS data, including:
-
pLink: A popular tool for identifying crosslinked peptides.
-
xQuest/xProphet: A software suite for the identification and statistical validation of crosslinked peptides.[9]
-
StavroX: A tool for the analysis of crosslinking data.[10]
-
MaxLynx: An integrated workflow for XL-MS data analysis within the MaxQuant environment.[11]
These programs search the MS/MS data against a protein sequence database to identify spectra that correspond to two peptides covalently linked by the DTSSP crosslinker.
V. Quantitative Crosslinking
Quantitative XL-MS can provide insights into changes in protein conformation and interaction dynamics under different conditions. This can be achieved using isotopically labeled crosslinkers or label-free quantification.
-
Isotopically Labeled DTSSP: Using a mixture of light (d0) and heavy (d8) DTSSP allows for the relative quantification of crosslinks. Crosslinked peptides will appear as doublets in the MS1 spectrum, separated by a specific mass difference, and the ratio of the peak intensities reflects the relative abundance of that interaction in the two samples being compared.[4][12]
-
Label-Free Quantification: The abundance of crosslinked peptides can be compared across different runs based on the peak area or intensity of the precursor ion in the MS1 spectra.
Data Presentation: Quantitative Analysis of Protein Interactions
The results of a quantitative crosslinking experiment can be summarized in a table format for easy comparison.
| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Condition 1 (Ratio H/L) | Condition 2 (Ratio H/L) | Fold Change (Cond 2 / Cond 1) | p-value |
| XL-001 | Protein A | K123 | Protein B | K45 | 1.05 | 2.15 | 2.05 | <0.01 |
| XL-002 | Protein A | K150 | Protein A | K180 | 0.98 | 1.02 | 1.04 | >0.05 |
| XL-003 | Protein C | K78 | Protein D | K210 | 3.20 | 1.10 | 0.34 | <0.01 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Table 1: Example of a quantitative data summary for a DTSSP crosslinking experiment. The table shows the identified crosslinked residues, the heavy-to-light (H/L) ratios for each condition, the calculated fold change, and the statistical significance.
VI. Applications in Drug Development
The DTSSP crosslinking workflow has numerous applications in drug development:
-
Target Validation: Identifying the binding partners of a drug target.
-
Mechanism of Action Studies: Understanding how a drug modulates protein-protein interactions.
-
Antibody-Drug Conjugate (ADC) Development: DTSSP can be used as a cleavable linker in ADCs.[13]
-
Mapping Protein-Ligand Binding Sites: Identifying the regions of a protein that interact with a small molecule.
VII. Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low crosslinking efficiency | Inefficient crosslinker-to-protein ratio. | Optimize the molar excess of DTSSP. |
| Buffer contains primary amines. | Use an amine-free buffer like PBS or HEPES.[7][8] | |
| Hydrolyzed DTSSP. | Prepare fresh DTSSP solution immediately before use.[7] | |
| No or few crosslinks identified | Low abundance of crosslinked peptides. | Enrich for crosslinked peptides using size-exclusion or strong cation exchange chromatography. |
| Inefficient fragmentation of crosslinked peptides. | Optimize MS fragmentation parameters (e.g., collision energy). | |
| Inappropriate data analysis parameters. | Ensure the correct crosslinker mass and reactive residues are specified in the search software. | |
| High number of false positives | Inadequate statistical validation. | Apply a stringent false discovery rate (FDR) cutoff (e.g., 1-5%). |
Table 2: Common troubleshooting tips for DTSSP crosslinking experiments.
VIII. Conclusion
The DTSSP crosslinking workflow coupled with mass spectrometry is a robust and versatile method for investigating protein-protein interactions and protein structure. The cleavable nature of DTSSP greatly simplifies data analysis, making it an attractive choice for both novice and experienced users. By following the detailed protocols and data analysis strategies outlined in this application note, researchers can confidently apply this powerful technique to a wide range of biological questions in academic and industrial settings.
References
- 1. covachem.com [covachem.com]
- 2. medkoo.com [medkoo.com]
- 3. Cross-Linker DTSSP | CAS 81069-02-5(free acid) Dojindo [dojindo.com]
- 4. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. covachem.com [covachem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. store.sangon.com [store.sangon.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 11. biorxiv.org [biorxiv.org]
- 12. creativemolecules.com [creativemolecules.com]
- 13. Sequential Digestion with Trypsin and Elastase in Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Cell Surface Proteins Using DTSSP Crosslinker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the membrane-impermeable, thiol-cleavable crosslinker, 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), for the specific labeling and analysis of cell surface proteins. This technology is invaluable for studying protein-protein interactions, receptor dimerization, and the organization of protein complexes on the plasma membrane.
Introduction to DTSSP Crosslinking
DTSSP is a homobifunctional crosslinker that reacts with primary amines (e.g., on lysine residues) on the surface of proteins.[1][2] Its water-solubility and the presence of sulfonate groups prevent it from crossing the cell membrane, ensuring that only extracellularly accessible proteins are labeled.[1] The central disulfide bond in the DTSSP molecule allows for the cleavage of the crosslink using reducing agents, facilitating the identification and analysis of interacting proteins.[1]
Key Features of DTSSP:
-
Membrane Impermeability: Specifically targets cell surface proteins.[1]
-
Amine-Reactivity: Forms stable amide bonds with primary amines.[1]
-
Thiol-Cleavability: The disulfide bond can be broken with reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol.[1]
-
Defined Spacer Arm: Provides a known distance constraint for structural analysis.
Data Presentation
Table 1: Recommended DTSSP Working Concentrations and Incubation Conditions
| Parameter | Recommended Range | Notes |
| DTSSP Concentration | 0.25 - 5 mM | Optimal concentration should be determined empirically for each cell type and experimental goal.[3] Start with a concentration of 1-2 mM for initial experiments.[3] |
| Incubation Time | 30 minutes at room temperature or 2 hours on ice | Incubation on ice is often preferred to minimize internalization of cell surface proteins. |
| Quenching Reagent | 10 - 50 mM Tris-HCl or Glycine, pH 7.5 | Quenches the reaction by consuming unreacted DTSSP. |
| Quenching Time | 15 minutes | Ensures complete inactivation of the crosslinker. |
Table 2: Typical Lysis Buffers for Extraction of Crosslinked Proteins
| Lysis Buffer | Key Components | Primary Use |
| RIPA Buffer | NP-40, sodium deoxycholate, SDS | Efficiently lyses a wide range of cells to extract total and membrane-associated proteins.[4] |
| NP-40 Lysis Buffer | NP-40 | Suitable for extracting cytoplasmic proteins; less harsh than RIPA.[4] |
| High-Salt Lysis Buffer | High salt concentration (e.g., >150 mM NaCl) | Used to extract proteins with specific binding characteristics, such as those in focal adhesions.[4] |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins on Live Cells using DTSSP
This protocol outlines the steps for crosslinking proteins on the surface of adherent or suspension cells.
Materials:
-
Cells of interest (adherent or in suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DTSSP crosslinker
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to the desired confluency in culture plates.
-
For suspension cells, harvest and wash the cells with ice-cold PBS.
-
-
Washing:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any amine-containing components from the medium.
-
-
Crosslinking Reaction:
-
Prepare a fresh solution of DTSSP in the Reaction Buffer at the desired concentration (e.g., 1-2 mM).
-
Add the DTSSP solution to the cells. Ensure the cells are completely covered.
-
Incubate for 30 minutes at room temperature or for 2 hours on ice, with gentle agitation.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to stop the reaction.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (see Table 2) containing protease and phosphatase inhibitors.[4]
-
For adherent cells, use a cell scraper to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Downstream Analysis:
-
The resulting supernatant contains the crosslinked cell surface proteins and can be used for immunoprecipitation, SDS-PAGE, Western blotting, or mass spectrometry analysis.
-
Protocol 2: Enrichment of DTSSP-Crosslinked Protein Complexes
This protocol describes a general method for enriching crosslinked protein complexes, for example, through immunoprecipitation of a target protein.
Materials:
-
Cell lysate containing DTSSP-crosslinked proteins
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer with a reducing agent)
-
Reducing Agent (e.g., DTT or 2-mercaptoethanol)
Procedure:
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with Wash Buffer to remove non-specific binding proteins.
-
-
Elution and Cleavage of Crosslinks:
-
To elute the protein complexes and cleave the DTSSP crosslinker, resuspend the beads in SDS-PAGE sample buffer containing a reducing agent (e.g., 50 mM DTT).
-
Boil the sample for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Analysis:
-
The eluted proteins can be separated by SDS-PAGE and identified by Western blotting or mass spectrometry.
-
Visualizations
Experimental Workflow for DTSSP Crosslinking and Analysis
Caption: Workflow for cell surface protein labeling and analysis using DTSSP.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Initiation
The following diagram illustrates the initial steps of EGFR signaling, a process that can be studied using DTSSP to capture the ligand-induced dimerization of the receptor.[3][5]
Caption: Ligand-induced dimerization and activation of the EGFR signaling pathway.
References
- 1. Effect of redox-responsive DTSSP crosslinking on poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles for delivery of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Putting together structures of epidermal growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Crosslinking of Protein Complexes with DTSSP
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of cellular processes, understanding the intricate network of protein-protein interactions is paramount. In vivo crosslinking is a powerful technique that captures these transient and stable interactions within their native cellular environment. This document provides detailed application notes and protocols for the use of DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) , a water-soluble, amine-reactive, and thiol-cleavable crosslinker, for the study of protein complexes.
DTSSP is particularly useful for crosslinking proteins on the cell surface due to its membrane-impermeable nature.[1] Its homobifunctional N-hydroxysuccinimide (NHS) esters react with primary amines (found in lysine residues and at the N-terminus of proteins) to form stable amide bonds.[1][2] The central disulfide bond in the 12 Å spacer arm allows for the cleavage of the crosslink under reducing conditions, facilitating the identification of interacting partners through techniques like SDS-PAGE and mass spectrometry.[1][3] For intracellular crosslinking, its membrane-permeable analog, DSP (dithiobis(succinimidyl propionate)), is the preferred reagent.[4][5]
Key Features of DTSSP
-
Homobifunctional NHS Ester: Reacts with primary amines in a pH range of 7-9.[1]
-
Water-Soluble: Can be directly added to aqueous buffers.[4][5]
-
Membrane Impermeable: Ideal for studying cell-surface protein interactions.[1]
-
Thiol-Cleavable: The disulfide bond in the spacer arm can be cleaved by reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol.[1]
-
Spacer Arm Length: 12 Å.[5]
Experimental Considerations and Optimization
Before proceeding with the protocol, it is crucial to optimize several parameters to ensure efficient and specific crosslinking of the target protein complex.
-
Cell Density: The optimal cell confluency for crosslinking is between 75% and 90%. High confluency can hinder the accessibility of the crosslinker to all cells.[6]
-
Crosslinker Concentration: The concentration of DTSSP may need to be optimized. A typical starting range is 0.25-5 mM.[4][5] For in vivo crosslinking, relatively high concentrations are often required to overcome the high concentration of free amines in a cellular sample.[7]
-
Incubation Time and Temperature: Incubation can be performed for 30 minutes at room temperature or for 2 hours on ice.[4][5] Lower temperatures can help to slow down cellular processes and trap more transient interactions.
-
Quenching: The crosslinking reaction must be stopped by adding a quenching solution containing primary amines, such as Tris or glycine, to consume the excess, unreacted DTSSP.[4]
-
Controls: A negative control sample without the crosslinker should always be included to identify non-specific interactions.[7]
Data Presentation: Quantitative Parameters for In Vivo Crosslinking
The following table summarizes the key quantitative parameters for designing an in vivo crosslinking experiment with DTSSP.
| Parameter | Recommended Range | Notes |
| Cell Confluency | 75-90% | High confluency can limit crosslinker accessibility.[6] |
| DTSSP Concentration | 0.25 - 5 mM | Optimization is critical for each cell type and protein complex.[4][5] |
| Incubation Time | 30 minutes (RT) or 2 hours (on ice) | Longer incubation on ice can be beneficial.[4][5] |
| Quenching Solution | 10-50 mM Tris or Glycine | Incubate for 15 minutes to stop the reaction.[4] |
| Cleavage Reagent | 20-50 mM DTT | Incubate at 37°C for 30 minutes for cleavage.[4] |
Experimental Workflow
The overall workflow for in vivo crosslinking with DTSSP followed by analysis is depicted below.
Caption: General workflow for in vivo crosslinking with DTSSP.
Detailed Experimental Protocols
Materials and Reagents
-
DTSSP Crosslinker
-
Dimethyl sulfoxide (DMSO) (if using DSP for intracellular crosslinking)[6]
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (or other amine-free buffer like HEPES or bicarbonate)[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5[4]
-
Lysis Buffer: (e.g., RIPA buffer or a buffer containing 0.5% Triton X-100) supplemented with a protease inhibitor cocktail.[6]
-
Reducing Agent: 1 M Dithiothreitol (DTT)[4]
Protocol 1: In Vivo Crosslinking of Cell Surface Proteins
This protocol is designed for adherent cells in culture.
-
Cell Preparation:
-
Crosslinking Reaction:
-
Quenching the Reaction:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing a protease inhibitor cocktail.[6]
-
Incubate on a rocking platform for 30 minutes at 4°C.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the crosslinked protein complexes for downstream analysis.[6]
-
Protocol 2: Analysis of Crosslinked Complexes by SDS-PAGE
-
Sample Preparation:
-
Prepare two aliquots of the cell lysate.
-
To one aliquot, add non-reducing sample buffer.
-
To the second aliquot, add reducing sample buffer containing 20-50 mM DTT or 2-mercaptoethanol.[4]
-
-
Electrophoresis:
-
Heat both samples as required for your standard SDS-PAGE protocol.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
-
Analysis:
-
Visualize the protein bands by Coomassie staining, silver staining, or Western blotting.
-
In the non-reducing lane, crosslinked complexes will appear as higher molecular weight bands.
-
In the reducing lane, these higher molecular weight bands should disappear or be significantly reduced, with the appearance of bands corresponding to the individual protein components of the complex.
-
Signaling Pathway Analysis Example
DTSSP crosslinking can be employed to stabilize receptor-ligand interactions at the cell surface, allowing for the study of downstream signaling events.
Caption: Stabilization of a ligand-receptor complex by DTSSP.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low crosslinking efficiency | DTSSP concentration too low. | Increase DTSSP concentration in a stepwise manner. |
| Incubation time too short. | Increase incubation time. | |
| Buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer like PBS or HEPES for the reaction.[4] | |
| High background of non-specific crosslinks | DTSSP concentration too high. | Decrease DTSSP concentration. |
| Cell lysis is incomplete, leading to random protein aggregation. | Optimize lysis buffer and procedure. | |
| Disulfide bond scrambling | Rearrangement of disulfide bonds after cell lysis. | This can be a concern with DTSSP, especially in the presence of free cysteines.[2] Minimize time between lysis and analysis. |
Conclusion
In vivo crosslinking with DTSSP is a valuable technique for elucidating protein-protein interactions on the cell surface. Careful optimization of the experimental conditions is essential for obtaining reliable and reproducible results. The protocols and guidelines provided in this document serve as a starting point for researchers to design and execute successful in vivo crosslinking experiments to advance their understanding of complex biological systems.
References
- 1. covachem.com [covachem.com]
- 2. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. covachem.com [covachem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. store.sangon.com [store.sangon.com]
- 6. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscrm.uw.edu [iscrm.uw.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DTSSP Crosslinking Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is DTSSP and how does it work?
DTSSP is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] It contains an amine-reactive sulfo-NHS ester at each end of a spacer arm that is connected by a disulfide bond.[2] These sulfo-NHS esters react with primary amines (like the side chain of lysine residues or the N-terminus of a polypeptide) at a pH of 7-9 to form stable amide bonds.[2] Because it is water-soluble and membrane-impermeable, DTSSP is ideal for crosslinking proteins on the cell surface.[1][2] The disulfide bond in the spacer arm can be cleaved by reducing agents, allowing for the separation of crosslinked proteins for analysis.[2][3]
Q2: My crosslinking reaction is not working. What are the most common reasons for failure?
Several factors can lead to a failed DTSSP crosslinking experiment. The most common culprits include:
-
Hydrolysis of the DTSSP reagent: DTSSP is moisture-sensitive and the NHS ester can readily hydrolyze, rendering it non-reactive.[1]
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with the DTSSP.[1]
-
Incorrect pH of the reaction buffer: The reaction of sulfo-NHS esters with primary amines is most efficient at a pH range of 7-9.[1][2]
-
Suboptimal DTSSP concentration: Using too little crosslinker may result in inefficient crosslinking, while too much can lead to protein aggregation and precipitation.[4][5]
-
Protein concentration is too low: Hydrolysis of the NHS ester is more pronounced in dilute protein solutions.[1]
Q3: How should I prepare and store my DTSSP?
DTSSP is moisture-sensitive and should be stored desiccated at 4-8°C.[1] To prevent condensation, the vial must be equilibrated to room temperature before opening.[1] It is crucial to reconstitute the crosslinker immediately before use by dissolving it in water or a compatible buffer.[1] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[1] Any unused reconstituted crosslinker should be discarded.[1]
Q4: What is the purpose of quenching the crosslinking reaction?
Quenching stops the crosslinking reaction by consuming any unreacted DTSSP. This is essential to prevent non-specific crosslinking in subsequent steps of your experiment, such as cell lysis or protein extraction. Buffers containing primary amines, like Tris or glycine, are effective quenching agents.[1]
Troubleshooting Guide
Problem 1: No or Low Yield of Crosslinked Product
| Possible Cause | Recommendation | Detailed Explanation |
| DTSSP reagent has hydrolyzed. | Use fresh, properly stored DTSSP. Reconstitute immediately before use. | The NHS ester group on DTSSP is highly susceptible to hydrolysis, which increases with pH.[1] Always equilibrate the vial to room temperature before opening to avoid moisture condensation.[1] |
| Reaction buffer contains primary amines. | Use a non-amine-containing buffer such as Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate buffer at pH 7-9.[1] | Buffers like Tris and glycine contain primary amines that will compete with your protein of interest for reaction with the DTSSP, thus reducing crosslinking efficiency.[1] If your sample is in a Tris or glycine-containing buffer, dialyze it against a compatible buffer before starting the crosslinking reaction.[1] |
| Incorrect reaction pH. | Ensure the reaction buffer pH is between 7 and 9.[1][2] | The reaction between the NHS ester and primary amines is most efficient in this pH range. Lower pH can decrease efficiency, while higher pH increases the rate of hydrolysis.[6][7] |
| Suboptimal DTSSP or protein concentration. | Optimize the molar excess of DTSSP to your protein. For dilute protein solutions (< 5mg/mL), a higher molar excess (20- to 50-fold) is recommended.[1] | The concentration of both the protein and the crosslinker can significantly impact the outcome. Titrating the DTSSP concentration is often necessary to find the optimal balance between efficient crosslinking and avoiding aggregation.[4] |
| Insufficient incubation time. | Adjust incubation time. Typical reactions are run for 30 minutes at room temperature or 2 hours on ice.[1] | Longer incubation times may be needed, especially when working at lower temperatures, but this also increases the risk of hydrolysis. |
Problem 2: Protein Aggregation and Precipitation
| Possible Cause | Recommendation | Detailed Explanation |
| Excessive crosslinking. | Reduce the concentration of DTSSP. Perform a titration to find the optimal concentration. | Over-crosslinking can lead to large, insoluble protein complexes.[4][5] It is recommended to start with a lower concentration of the crosslinker and gradually increase it. |
| High protein concentration. | Reduce the protein concentration. | Highly concentrated protein solutions are more prone to aggregation upon the addition of a crosslinker. |
| Incorrect buffer conditions. | Ensure the buffer composition and pH are optimal for your specific protein's solubility. | Factors other than the crosslinking reaction itself can contribute to protein instability. |
Problem 3: Non-Specific or Unexpected Bands on a Gel
| Possible Cause | Recommendation | Detailed Explanation |
| Disulfide bond scrambling. | Minimize trypsin incubation time and consider the cysteine content of your proteins. | The disulfide bond in DTSSP can undergo thiol-exchange, especially at the alkaline pH used for trypsin digestion.[8] This can lead to the formation of false-positive crosslinks.[8] This effect is more pronounced in proteins with a higher cysteine content.[8] |
| Ineffective quenching. | Ensure quenching is performed immediately after the desired incubation time with a sufficient concentration of a primary amine-containing solution (e.g., 20-50 mM Tris).[1][8] | Inadequate quenching can allow the crosslinking reaction to continue, leading to non-specific products. |
| Hydrolysis products. | Be aware of potential side reactions. Analysis by mass spectrometry can help identify unexpected modifications. | The reaction of DTSSP is not always perfect, and side reactions or partial hydrolysis can lead to unexpected products.[9][10] |
Experimental Protocols
General Protocol for Crosslinking Proteins in Solution
-
Prepare the Protein Sample: Dissolve the protein in a suitable non-amine containing buffer (e.g., PBS, HEPES) at pH 7.2-8.0.[1] If the sample contains Tris or glycine, extensive dialysis against the reaction buffer is necessary.[1]
-
Prepare DTSSP Solution: Immediately before use, dissolve DTSSP in water or reaction buffer.[1] Alternatively, for drop-wise addition, prepare DTSSP in 5mM sodium citrate, pH 5.0.[1]
-
Initiate Crosslinking: Add the DTSSP solution to the protein sample. The final concentration of DTSSP is typically in the range of 0.25-5 mM.[1]
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]
-
Quench the Reaction: Add a quenching solution (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50 mM.[1]
-
Incubate to Quench: Incubate for an additional 15 minutes at room temperature to ensure the reaction is stopped.[1]
-
Proceed to Downstream Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, immunoprecipitation, or mass spectrometry.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| DTSSP Concentration | 0.25 - 5 mM | [1] |
| Molar Excess (Protein > 5mg/mL) | 10-fold | [1] |
| Molar Excess (Protein < 5mg/mL) | 20- to 50-fold | [1] |
| Reaction pH | 7.0 - 9.0 | [1][2] |
| Incubation Time (Room Temp) | 30 minutes | [1] |
| Incubation Time (On Ice) | 2 hours | [1] |
| Quenching Solution | 1M Tris or Glycine, pH 7.5 | [1] |
| Final Quenching Concentration | 20 - 50 mM | [1][8] |
| Cleavage Agent | 20-50 mM DTT at 37°C for 30 min | [1] |
Visualizations
DTSSP Crosslinking Experimental Workflow
Caption: A flowchart of the key steps in a typical DTSSP crosslinking experiment.
Troubleshooting Logic for Failed DTSSP Crosslinking
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. DTSSP 80 Sigma-Aldrich [sigmaaldrich.com]
- 3. covachem.com [covachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unexpected products from the reaction of the synthetic cross-linker 3,3'-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides PMID: 15121203 | MCE [medchemexpress.cn]
Optimizing incubation time and temperature for DTSSP reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and temperature for 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) crosslinking reactions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for DTSSP crosslinking?
A1: The ideal incubation time and temperature for DTSSP crosslinking depend on the specific application, such as crosslinking proteins in solution or on the cell surface. Generally, two conditions are recommended: 30 minutes at room temperature or 2 hours on ice (4°C).[1][2][3] For cell-surface interaction studies, a pre-incubation of the ligand with the cells for 1 hour at 4°C is often suggested before adding the crosslinker.[1][2]
Q2: What is the recommended buffer for DTSSP reactions?
A2: Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used reaction buffer.[1] Other suitable buffers include HEPES, bicarbonate/carbonate, and borate buffers at a pH range of 7-9.[1][2] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the primary amine targets of the DTSSP crosslinker.[1][4][5]
Q3: How should I prepare the DTSSP solution?
A3: DTSSP is water-soluble and can be dissolved in water or a compatible buffer immediately before use.[1][2] Alternatively, it can be prepared in 5mM sodium citrate buffer at pH 5.0 and added drop-wise to the reaction mixture.[1][2] It is important to note that DTSSP is moisture-sensitive and should be stored desiccated at 4-8°C.[2] Unused reconstituted crosslinker should be discarded as the N-hydroxysuccinimide (NHS) ester moiety readily hydrolyzes, rendering it non-reactive.[1]
Q4: How do I stop or quench the DTSSP crosslinking reaction?
A4: The reaction can be quenched by adding a solution containing primary amines. A common quenching solution is 1M Tris, pH 7.5, added to a final concentration of 10-50mM.[1][2][3] The quenching reaction should be incubated for 15 minutes at room temperature.[1][3]
Q5: How can the disulfide bond in DTSSP be cleaved for downstream analysis?
A5: The thiol-cleavable disulfide bond in DTSSP can be reduced using reagents like dithiothreitol (DTT) or 2-mercaptoethanol. A typical protocol involves incubating the crosslinked sample with 20-50mM DTT at 37°C for 30 minutes.[1] For SDS-PAGE analysis, sample buffer containing 20-50mM DTT or 2-mercaptoethanol can be used, followed by heating at 100°C for 5 minutes.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Low or no crosslinking efficiency | Inactive DTSSP due to hydrolysis. | Prepare fresh DTSSP solution immediately before each use. Ensure the reagent is stored properly under desiccated conditions.[1] |
| Presence of primary amines in the reaction buffer. | Use a buffer free of primary amines, such as PBS, HEPES, or borate buffer.[1][4][5] If the sample is in a Tris- or glycine-containing buffer, dialyze against a suitable reaction buffer before adding DTSSP.[1][2] | |
| Incorrect molar ratio of DTSSP to protein. | For protein concentrations >5 mg/mL, use a 10-fold molar excess of DTSSP. For concentrations <5 mg/mL, use a 20- to 50-fold molar excess.[1][3] The final concentration of the crosslinker can be optimized within the 0.25-5mM range.[1][3] | |
| Protein aggregation or precipitation upon adding DTSSP | Over-crosslinking. | Reduce the concentration of DTSSP or shorten the incubation time. Titrate the DTSSP concentration to find the optimal level for your specific protein.[6] |
| High protein concentration. | Consider diluting the protein sample. | |
| Loss of protein activity after crosslinking | Modification of lysine residues critical for protein function. | Try a different crosslinker that targets other functional groups. Adjust the molar ratio of DTSSP to the target protein to minimize modification.[1][7] |
| Conformational changes induced by crosslinking. | Experiment with different incubation temperatures (e.g., on ice) to potentially lessen conformational impacts.[1] | |
| Unexpected bands or smears on a gel | Disulfide bond scrambling. | Shorten the trypsin digestion time if performing mass spectrometry analysis, as this can reduce disulfide scrambling.[8] |
| Non-specific crosslinking. | Optimize the DTSSP concentration and incubation time to minimize random collisions leading to non-specific crosslinks.[9] | |
| Incomplete cleavage of the crosslinker. | Ensure fresh reducing agent (DTT or 2-mercaptoethanol) is used and that the incubation conditions for cleavage are sufficient (e.g., 20-50mM DTT at 37°C for 30 minutes).[1] For SDS-PAGE, consider boiling for a longer duration (e.g., 15 minutes) in fresh sample buffer with reducing agent.[6] |
Experimental Protocols
General Protocol for Crosslinking Proteins in Solution
-
Sample Preparation: Prepare the protein sample in an amine-free reaction buffer (e.g., PBS, pH 7.2-8.0). If the sample contains primary amines, perform a buffer exchange.
-
DTSSP Addition: Add the freshly prepared DTSSP solution to the protein sample.
-
Incubation: Incubate the reaction mixture under one of the following conditions:
-
Quenching: Add quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50mM.[1][3]
-
Final Incubation: Incubate for 15 minutes at room temperature to stop the reaction.[1][3]
Protocol for Crosslinking Cell-Surface Proteins
-
Cell Preparation: Wash cells twice with an amine-free buffer like PBS to remove any culture media components.[1]
-
Ligand Incubation (Optional): For cell-surface interaction studies, add ligands to the cells and incubate for 1 hour at 4°C.[1][2]
-
DTSSP Addition: Add DTSSP to a final concentration of 1-2mM.[2]
-
Incubation: Incubate for 30 minutes at room temperature or 2 hours on ice.[2][3]
-
Quenching: Add quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 10-20mM.[2]
-
Final Incubation: Incubate for 15 minutes to quench the reaction.[2]
Data Presentation
Table 1: Recommended Incubation Conditions for DTSSP Reactions
| Condition | In Solution | On Cell Surface |
| Temperature | Room Temperature or 4°C (on ice) | Room Temperature or 4°C (on ice) |
| Incubation Time | 30 minutes (RT) or 2 hours (4°C)[1][3] | 30 minutes (RT) or 2 hours (4°C)[2][3] |
| DTSSP Concentration | 0.25 - 5 mM[1][3] | 1 - 2 mM[2] |
| Quenching Time | 15 minutes[1][3] | 15 minutes[2] |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. store.sangon.com [store.sangon.com]
- 4. creativemolecules.com [creativemolecules.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategies to reduce non-specific crosslinking with DTSSP
Welcome to the technical support center for the use of DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on reducing non-specific crosslinking.
Troubleshooting Guide: Reducing Non-Specific Crosslinking with DTSSP
High background and non-specific crosslinking are common issues when using bifunctional crosslinkers like DTSSP. This guide provides a systematic approach to identifying and resolving these problems.
Q1: I am observing a high degree of non-specific crosslinking in my results. What are the potential causes and how can I address them?
A1: High non-specific crosslinking can arise from several factors throughout your experimental workflow. Below is a step-by-step guide to troubleshoot this issue.
-
Step 1: Optimize DTSSP Concentration. An excessive concentration of DTSSP is a primary cause of non-specific interactions. It is crucial to empirically determine the optimal DTSSP:protein molar ratio for your specific system.[1][2]
-
Step 2: Refine Reaction Buffer Composition. The composition of your reaction buffer significantly impacts the specificity of the crosslinking reaction.
-
pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7-9.[5] While crosslinking can occur at lower pH, the efficiency decreases.[6][7] It is important to maintain a consistent and optimal pH to ensure reproducible results.
-
Buffer Components: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target proteins for reaction with DTSSP.[4] Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers.[4]
-
Salt Concentration: The ionic strength of the buffer can influence protein-protein interactions. Increasing the salt concentration (e.g., NaCl) can help to disrupt weak, non-specific electrostatic interactions.[8]
-
-
Step 3: Control Reaction Time and Temperature. The duration and temperature of the incubation with DTSSP can affect the extent of non-specific crosslinking.
-
Step 4: Ensure Efficient Quenching. Incomplete quenching of the crosslinking reaction can lead to the formation of non-specific crosslinks after cell lysis.
-
Step 5: Implement Pre-clearing and Blocking Steps. To minimize non-specific binding to your immunoprecipitation beads, it is advisable to pre-clear your lysate and block the beads.
-
Pre-clearing: Incubate your cell lysate with beads that do not have an antibody conjugated to them to remove proteins that non-specifically bind to the beads themselves.
-
Blocking: Before adding your antibody, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites on the beads.
-
Frequently Asked Questions (FAQs)
Q2: What is the optimal buffer for DTSSP crosslinking?
A2: The ideal buffer for DTSSP crosslinking should have a pH between 7 and 9 and be free of primary amines.[5] Commonly used buffers include Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, and borate buffers.[4] It is crucial to avoid buffers such as Tris and glycine in the crosslinking step, as they will react with the DTSSP and reduce its efficiency.[4]
Q3: How can I effectively quench the DTSSP crosslinking reaction?
A3: To stop the crosslinking reaction, you should add a quenching reagent that contains a primary amine. The most common and effective quenching agents are Tris and glycine.[4] A final concentration of 20-50 mM incubated for 15 minutes is generally sufficient to quench the reaction.[3][4] Some studies suggest that Tris may be a more efficient quencher for formaldehyde crosslinking, a related application.[9]
Q4: What is disulfide bond scrambling and how can I minimize it?
A4: Disulfide bond scrambling is a phenomenon where the disulfide bond within the DTSSP linker can be rearranged, particularly during sample processing steps like trypsin digestion.[10] This can lead to the formation of false-positive crosslinks. The degree of scrambling has been shown to correlate with the cysteine content of the proteins in the sample.[10] To minimize disulfide scrambling, it is recommended to shorten the trypsin incubation time.[10] Additionally, maintaining a slightly acidic pH and using alkylating agents like N-ethylmaleimide (NEM) during sample preparation can help to prevent disulfide exchange.[11][12]
Q5: Can I use DTSSP for intracellular crosslinking?
A5: No, DTSSP is a water-soluble crosslinker that is not membrane-permeable.[4][13] This property makes it ideal for crosslinking proteins on the cell surface. For intracellular crosslinking, you should use its membrane-permeable analog, DSP (dithiobis(succinimidyl propionate)).[14]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your DTSSP crosslinking experiments.
Table 1: Recommended DTSSP:Protein Molar Ratios
| Protein Concentration | Recommended DTSSP Molar Excess |
| > 5 mg/mL | 10-fold |
| < 5 mg/mL | 20- to 50-fold |
| Data sourced from manufacturer's recommendations and common laboratory practices.[3][4] |
Table 2: Common Quenching Agents for DTSSP
| Quenching Agent | Typical Final Concentration | Incubation Time |
| Tris | 20-50 mM | 15 minutes |
| Glycine | 20-50 mM | 15 minutes |
| These are generally effective concentrations; however, optimal conditions may vary depending on the specific experimental setup.[3][4] |
Table 3: Effect of pH on NHS Ester Reaction
| pH | Reaction Efficiency with Primary Amines | NHS Ester Hydrolysis Rate |
| 7.0 | Moderate | Half-life of 4-5 hours at 0°C |
| 8.0 | High | Half-life of 1 hour at pH 8.0 |
| 8.6 | Very High | Half-life of 10 minutes at 4°C |
| Higher pH increases the reaction rate but also the rate of hydrolysis, which can reduce crosslinking efficiency if the protein concentration is low.[15][16] |
Experimental Protocols
Protocol 1: Cell Surface Protein Crosslinking with DTSSP followed by Immunoprecipitation
This protocol provides a general workflow for crosslinking cell surface proteins using DTSSP and subsequent immunoprecipitation to isolate protein complexes.
Materials:
-
Cells of interest
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DTSSP (prepare fresh)
-
Quenching Buffer (e.g., 50 mM Tris in PBS, pH 7.5)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Immunoprecipitation (IP) antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Reducing Sample Buffer (e.g., Laemmli buffer with DTT or β-mercaptoethanol)
Procedure:
-
Cell Preparation:
-
Wash cells twice with ice-cold PBS to remove any amine-containing media.
-
Resuspend the cell pellet in ice-cold PBS.
-
-
Crosslinking Reaction:
-
Add freshly prepared DTSSP to the cell suspension to the desired final concentration (start with a titration, e.g., 1-2 mM).
-
Incubate for 30 minutes at room temperature or 2 hours on ice with gentle rotation.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM Tris.
-
Incubate for 15 minutes at room temperature with gentle rotation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
(Optional but recommended) Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed and blocked protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer. Increase the stringency of the washes (e.g., by increasing salt or detergent concentration) if high background is observed.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Pellet the beads and collect the supernatant.
-
Immediately neutralize the eluate by adding Neutralization Buffer.
-
-
Analysis:
-
Add reducing sample buffer to the eluate and boil for 5-10 minutes to cleave the DTSSP crosslinks.
-
Analyze the samples by SDS-PAGE and Western blotting or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for DTSSP crosslinking.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. store.sangon.com [store.sangon.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. jpsionline.com [jpsionline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of salt concentration on TTF-1 HD binding to specific and non-specific DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents [patents.google.com]
- 12. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. store.sangon.com [store.sangon.com]
- 14. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Preventing aggregation during DTSSP protein crosslinking
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent and resolve protein aggregation during 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during DTSSP crosslinking?
Protein aggregation during DTSSP crosslinking can arise from several factors:
-
Over-crosslinking: An excessive molar ratio of DTSSP to protein can lead to the formation of large, insoluble protein complexes.[1]
-
Sub-optimal Buffer Conditions: An incorrect pH or the use of buffers containing primary amines (e.g., Tris or glycine) can either reduce crosslinking efficiency or directly compete with the reaction, leading to aggregation.[1] The optimal pH for the reaction of NHS esters is between 7.2 and 8.5.[2]
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular crosslinking, which may result in aggregation.[3]
-
Temperature: While reactions can be performed at room temperature, lower temperatures (e.g., 4°C) can help to minimize the hydrolysis of the NHS ester and may reduce the propensity for aggregation, though a longer incubation time may be required.[2][4]
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the chemical modification with DTSSP can exacerbate this tendency.
Q2: How do I choose the optimal buffer for my DTSSP crosslinking experiment?
The choice of buffer is critical for a successful crosslinking reaction and to maintain protein stability.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers at a pH of 7-9 are suitable choices.[1]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffer components will compete with the primary amines on your protein for reaction with DTSSP, significantly reducing crosslinking efficiency and potentially leading to off-target reactions.[1][2]
Q3: What is the recommended molar ratio of DTSSP to protein?
The optimal molar excess of DTSSP is dependent on the concentration of your protein. Titration experiments are recommended to determine the ideal ratio for your specific protein and experimental goals. However, the following are good starting points:
| Protein Concentration | Recommended Molar Excess (DTSSP:Protein) |
| > 5 mg/mL | 10-fold[1] |
| < 5 mg/mL | 20- to 50-fold[1] |
Q4: How should I prepare and add the DTSSP solution to my protein?
DTSSP is water-soluble and can be dissolved in water or a compatible reaction buffer immediately before use.[1] To avoid localized high concentrations of the crosslinker which can promote aggregation, it is recommended to add the DTSSP solution drop-wise to the protein solution while gently mixing.[1][4] Alternatively, DTSSP can be prepared in 5mM sodium citrate buffer at pH 5.0 and then added to the reaction mixture.[1]
Q5: What is the best way to quench the crosslinking reaction to prevent further aggregation?
Quenching stops the crosslinking reaction by consuming any unreacted DTSSP.
-
Quenching Reagents: A buffer containing a primary amine, such as 1M Tris or glycine at a final concentration of 20-50 mM, is an effective quenching agent.[1]
-
Procedure: Add the quenching solution to the reaction mixture and incubate for 15 minutes.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Visible precipitation/aggregation upon adding DTSSP | 1. Protein concentration is too high.2. Molar excess of DTSSP is too high.3. Sub-optimal buffer conditions (pH, salt).4. Localized high concentration of DTSSP. | 1. Reduce the protein concentration.2. Perform a titration to lower the DTSSP:protein molar ratio.3. Ensure the buffer pH is between 7.2-8.5 and optimize salt concentration.4. Add the DTSSP solution slowly and with gentle mixing to the protein solution.[4] |
| High molecular weight smears or aggregates on SDS-PAGE | 1. Over-crosslinking has occurred.2. Incubation time was too long or temperature was too high. | 1. Reduce the DTSSP:protein molar ratio.2. Decrease the incubation time or perform the reaction at a lower temperature (e.g., 4°C for 2 hours instead of room temperature for 30 minutes).[1] |
| Low or no crosslinking efficiency | 1. Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.2. Incorrect buffer pH.3. DTSSP was hydrolyzed before reacting with the protein.4. Insufficient molar excess of DTSSP. | 1. Dialyze the protein into a non-amine-containing buffer like PBS or HEPES.[1]2. Verify the buffer pH is in the optimal range of 7.2-8.5.[2]3. Prepare the DTSSP solution immediately before use.[1]4. Increase the molar excess of DTSSP. |
Experimental Protocols
Protocol for DTSSP Crosslinking in Solution
This protocol provides a general procedure for crosslinking a protein in solution using DTSSP, with steps to minimize aggregation.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0
-
DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))
-
Reaction Buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Ensure your protein sample is in a suitable amine-free buffer. If the buffer contains primary amines like Tris or glycine, dialyze the sample extensively against the Reaction Buffer.[1]
-
Adjust the protein concentration based on the recommendations in the tables above.
-
-
DTSSP Preparation:
-
Immediately before use, dissolve DTSSP in the Reaction Buffer or water to the desired stock concentration.[1] Discard any unused reconstituted crosslinker.
-
-
Crosslinking Reaction:
-
Add the appropriate volume of the DTSSP stock solution to the protein sample to achieve the desired molar excess (see tables for guidance).
-
For optimal mixing and to avoid localized high concentrations, add the DTSSP solution drop-wise while gently vortexing or stirring the protein solution.[1][4]
-
Incubate the reaction mixture. Typical incubation conditions are 30 minutes at room temperature or 2 hours on ice.[1] For proteins prone to aggregation, incubation on ice is recommended.
-
-
Quenching Reaction:
-
Removal of Excess Reagents:
-
Remove excess DTSSP and quenching reagents by dialysis against a suitable storage buffer or by using a desalting column.
-
-
Analysis:
-
Analyze the crosslinked protein by SDS-PAGE, size exclusion chromatography, or other appropriate methods to assess the extent of crosslinking and aggregation.
-
Visualizations
Caption: Chemical reaction pathway of DTSSP with protein primary amines.
Caption: A logical workflow for troubleshooting aggregation in DTSSP crosslinking.
References
Inefficient cleavage of DTSSP crosslinker: causes and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein crosslinking experiments using 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP).
Frequently Asked Questions (FAQs)
Q1: What is DTSSP and what is it used for?
A1: DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) is a water-soluble, amine-reactive, and thiol-cleavable crosslinker. It is used to covalently link proteins or other molecules that are in close proximity (within 12 Å). Because it is membrane-impermeable, it is ideal for crosslinking cell surface proteins.[1] The disulfide bond in its spacer arm allows for the cleavage of the crosslink, which is useful for downstream analysis such as mass spectrometry.[1][2][3]
Q2: How is the DTSSP crosslink cleaved?
A2: The disulfide bond in the DTSSP spacer arm is cleaved by reducing agents. The most commonly used reducing agents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[4][5][6]
Q3: What are the recommended conditions for cleaving DTSSP crosslinks?
A3: Generally, incubation with 20-50 mM DTT at 37°C for 30 minutes is sufficient to cleave the disulfide bond.[7] For use in reducing SDS-PAGE sample buffers, 20-50 mM DTT or 2-mercaptoethanol can be added, followed by heating at 100°C for 5 minutes.[7]
Q4: My DTSSP solution is cloudy. Can I still use it?
A4: DTSSP is moisture-sensitive and the NHS-ester moiety can hydrolyze.[7] It is recommended to reconstitute the crosslinker immediately before use and discard any unused solution.[7] Hydrolysis is more rapid at higher pH and in dilute protein solutions.[7] If your solution is cloudy, it may indicate hydrolysis or precipitation, and it is best to prepare a fresh solution.
Q5: Can I use buffers containing Tris or glycine for the crosslinking reaction?
A5: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended target proteins for reaction with the NHS-ester groups of DTSSP, thereby reducing crosslinking efficiency.[7] Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers at pH 7-9 are suitable choices.[7]
Troubleshooting Guide: Inefficient Cleavage of DTSSP
Inefficient cleavage of DTSSP crosslinks can manifest as the persistence of high molecular weight crosslinked complexes and a lack of expected monomeric proteins after reduction, as observed by SDS-PAGE. The following guide provides potential causes and solutions for this issue.
Problem: Crosslinked proteins are not reverting to monomers after treatment with a reducing agent.
-
Possible Reason: DTT and TCEP solutions can degrade over time, especially if not stored properly. DTT is prone to oxidation, while TCEP is more stable but can be affected by certain buffer conditions (e.g., phosphate buffers at neutral pH).[5][8][9][10]
-
Solution:
-
Possible Reason: The concentration of the reducing agent, incubation time, or temperature may be insufficient for complete cleavage.
-
Solution:
-
Increase the concentration of the reducing agent. A final concentration of 50-100 mM DTT can be tested.
-
Extend the incubation time to 1-4 hours.[4]
-
Increase the incubation temperature. A five-minute treatment at 70°C with 10 mM DTT has been shown to be effective for complete reduction of disulfide bonds in some proteins.[11][12]
-
-
Possible Reason: The disulfide bond within the crosslinker may be inaccessible to the reducing agent due to the three-dimensional structure of the crosslinked protein complex.[13][14][15]
-
Solution:
-
Denature the protein sample before cleavage. This can be achieved by adding urea (up to 8 M) or guanidine hydrochloride (up to 6 M) to the cleavage buffer.
-
Perform the cleavage reaction in the presence of a denaturant such as SDS, for example, by using a standard reducing SDS-PAGE loading buffer and heating the sample.[7]
-
-
Possible Reason: The crosslinking reaction itself can sometimes lead to the formation of large, insoluble protein aggregates, which can trap the crosslinker and hinder access by the reducing agent.[16]
-
Solution:
-
Optimize the crosslinking step by reducing the concentration of DTSSP or the protein concentration.
-
Include mild detergents (e.g., 0.1% Tween-20 or Triton X-100) in the cleavage buffer to help solubilize aggregates.
-
Centrifuge the sample after the cleavage reaction and analyze both the supernatant and the pellet to check for insoluble crosslinked species.
-
-
Possible Reason: The NHS esters of DTSSP can hydrolyze in aqueous solution, reducing the amount of active crosslinker available for reaction. Additionally, side reactions with other amino acid residues (e.g., serine, tyrosine) or contaminants in the DTSSP reagent can lead to unexpected and non-cleavable products.[17]
-
Solution:
-
Ensure that the DTSSP is of high quality and stored correctly in a desiccated environment.[7]
-
Perform the crosslinking reaction at a pH between 7 and 8 to balance amine reactivity and minimize hydrolysis.
-
Be aware that not all high molecular weight species observed after crosslinking are necessarily due to cleavable DTSSP crosslinks.
-
Data Summary Tables
Table 1: Recommended Cleavage Conditions for DTSSP
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Working Concentration | 10-100 mM | 5-50 mM[5][6] |
| Incubation Temperature | 37-70°C[7][11][12] | Room Temperature to 37°C |
| Incubation Time | 30 minutes - 4 hours[4][7] | 5-60 minutes[6][10] |
| Effective pH Range | >7.0[8] | 1.5 - 8.5[1][10] |
Table 2: Comparison of DTT and TCEP as Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Odor | Strong, unpleasant | Odorless[6][10] |
| Stability in Solution | Prone to oxidation | More stable, but can degrade in phosphate buffers[1][8][9][10] |
| Interference | Can interfere with downstream maleimide chemistry[8][9] | Generally does not interfere with maleimide chemistry[8][9] |
| Reduction Mechanism | Thiol-disulfide exchange | Irreversible reduction of disulfides[6] |
Experimental Protocols
Protocol 1: Standard Cleavage of DTSSP Crosslinked Proteins
-
To your sample of crosslinked protein, add a freshly prepared stock solution of DTT to a final concentration of 50 mM.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
To analyze the cleavage by SDS-PAGE, add an appropriate volume of 2x Laemmli sample buffer (without any additional reducing agent) to the cleaved sample.
-
Heat the sample at 95-100°C for 5-10 minutes.
-
Load the sample onto an SDS-PAGE gel, along with controls of the non-crosslinked and crosslinked (uncleaved) protein.
-
Run the gel and visualize the proteins by staining (e.g., Coomassie Blue or silver stain). Successful cleavage will be indicated by the disappearance of high molecular weight bands and the appearance of bands corresponding to the monomeric proteins.
Protocol 2: Protocol for Assessing Cleavage Efficiency
This protocol uses SDS-PAGE and densitometry to quantify the efficiency of the cleavage reaction.
-
Perform the DTSSP crosslinking reaction on your protein of interest.
-
Divide the crosslinked sample into at least three aliquots:
-
Uncleaved Control: Add non-reducing Laemmli sample buffer.
-
Cleaved Sample: Perform the cleavage reaction as described in Protocol 1.
-
Non-crosslinked Control: Your original protein sample with non-reducing Laemmli sample buffer.
-
-
Run all three samples on the same SDS-PAGE gel.
-
Stain the gel and acquire a digital image.
-
Using image analysis software (e.g., ImageJ), measure the band intensity (densitometry) for the monomeric protein band in each lane.
-
Calculate the cleavage efficiency using the following formula:
Cleavage Efficiency (%) = [(Intensity of monomer in cleaved sample - Intensity of monomer in uncleaved sample) / (Intensity of monomer in non-crosslinked control - Intensity of monomer in uncleaved sample)] x 100
Visualizations
Caption: Chemical cleavage of a DTSSP crosslink by a reducing agent.
Caption: Troubleshooting workflow for inefficient DTSSP cleavage.
Caption: General experimental workflow for DTSSP crosslinking.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry (2001) | Michaela Scigelova | 39 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of Three-Dimensional Ligand Immobilization on Kinetic Measurements in Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Impact of pH on DTSSP crosslinking efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) crosslinking efficiency. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DTSSP crosslinking?
A1: The optimal pH range for DTSSP crosslinking reactions is between 7.2 and 8.5.[1][2][3][4][5] This range provides a good balance between the reactivity of primary amines on the target protein and the stability of the DTSSP reagent. While the reaction can proceed at pH levels up to 9, higher pH increases the rate of a competing reaction, hydrolysis, which can reduce crosslinking efficiency.[1][2][6] For many applications, a pH of 8.3-8.5 is considered optimal for modifying biomolecules with NHS esters like DTSSP.[7][8]
Q2: How does a pH outside the optimal range affect crosslinking efficiency?
A2:
-
Acidic pH (below 7.0): At lower pH, primary amines on proteins are more likely to be protonated (-NH3+), making them non-nucleophilic and significantly reducing the reaction rate with DTSSP.[9] While some crosslinking can still occur at pH as low as 4.0, the efficiency is markedly decreased.[10] For instance, at pH 5.0, you might only observe about half the number of cross-links compared to a reaction at pH 7.5.[10]
-
Alkaline pH (above 8.5): As the pH increases, the rate of hydrolysis of the NHS ester on DTSSP accelerates dramatically.[2][6][11] This hydrolysis reaction inactivates the crosslinker before it can react with the target amines, leading to lower crosslinking yields.[7][8][9] The half-life of NHS-esters decreases significantly at higher pH values.[2][12]
Q3: Can I use buffers containing primary amines, like Tris or glycine?
A3: No, you should avoid buffers containing primary amines (e.g., Tris, glycine) during the crosslinking reaction itself.[1][6] These buffers will compete with the primary amines on your target protein for reaction with DTSSP, thereby reducing the efficiency of your intended crosslinking. However, Tris or glycine solutions are commonly used to quench the reaction and stop the crosslinking process once the desired incubation time is complete.[1][6][11]
Q4: What are the signs of low crosslinking efficiency in my experiment?
A4: Low crosslinking efficiency can manifest in several ways, including:
-
Western Blot Analysis: Under non-reducing conditions, you may observe a lack of higher molecular weight bands or smears that would indicate successful crosslinking of your protein of interest with its binding partners.[13]
-
SDS-PAGE Analysis: When comparing samples with and without a reducing agent (like DTT or β-mercaptoethanol), you should see a shift in the protein bands. If the crosslinking was successful, the crosslinked complexes will appear at a higher molecular weight in the non-reduced sample and should revert to their monomeric sizes in the reduced sample. A lack of this shift suggests poor crosslinking.[13]
-
Mass Spectrometry Analysis: A low number of identified cross-linked peptides would be a direct indication of poor reaction efficiency.[10]
Q5: What are potential side reactions with DTSSP, and how can pH influence them?
A5: Besides the desired reaction with primary amines, DTSSP can undergo other reactions:
-
Hydrolysis: As mentioned, the NHS esters of DTSSP are susceptible to hydrolysis, which is accelerated at higher pH.[2][6][9][11] This is a major competing reaction.
-
Reaction with other residues: Although DTSSP is highly specific for primary amines, some studies have reported reactivity with serine and tyrosine residues, particularly under certain conditions.[14][15]
-
Disulfide Bond Scrambling: The disulfide bond within the DTSSP spacer arm can undergo thiol-exchange, especially at the alkaline pH often used for trypsin digestion in mass spectrometry sample preparation.[16] This can lead to the formation of false-positive crosslinks.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no crosslinking observed | Incorrect buffer pH. | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1][2] Verify the pH of your buffer immediately before use. |
| Presence of primary amine-containing buffers. | Use buffers free of primary amines, such as PBS (phosphate-buffered saline), HEPES, bicarbonate/carbonate, or borate buffers.[1][6][11] If your sample is in a Tris or glycine-containing buffer, dialyze it against a suitable reaction buffer before adding DTSSP.[6] | |
| Hydrolysis of DTSSP. | Prepare your DTSSP solution immediately before use.[1][6] Avoid preparing stock solutions for long-term storage.[6] If dissolving in a buffer, consider using a slightly acidic buffer like 5mM sodium citrate at pH 5.0 to improve stability during drop-wise addition to the reaction.[1][6] | |
| Insufficient DTSSP concentration. | For protein concentrations above 5 mg/mL, use a 10-fold molar excess of DTSSP. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1][6] | |
| High molecular weight smears or aggregates in non-reducing SDS-PAGE | Over-crosslinking. | Reduce the concentration of DTSSP or shorten the incubation time. Titrate the amount of crosslinker to find the optimal concentration for your specific application.[13] |
| Inconsistent results between experiments | DTSSP reagent instability. | DTSSP is moisture-sensitive.[1][6] Ensure the vial is equilibrated to room temperature before opening to prevent condensation. Store desiccated at 4-8°C.[1][6] |
| False-positive crosslinks in mass spectrometry | Disulfide bond scrambling. | This is more likely to occur during downstream processing, such as trypsin digestion at alkaline pH.[16] Consider shortening the digestion time to minimize scrambling.[16] Be aware that the presence of free cysteine residues in your protein can contribute to this phenomenon.[16] |
Data Presentation
Table 1: Effect of pH on NHS-Ester Half-Life
This table illustrates the inverse relationship between pH and the stability of the NHS-ester reactive groups on crosslinkers like DTSSP.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
(Data compiled from general NHS-ester characteristics)[2][12]
Table 2: Relative Crosslinking Efficiency at Different pH Values
This table provides a qualitative and quantitative overview of how pH impacts the efficiency of crosslinking with NHS-ester based reagents.
| pH Range | Amine Reactivity | NHS-Ester Hydrolysis Rate | Overall Crosslinking Efficiency | % of Crosslinks Identified (vs. pH 7.5) |
| 4.0 - 5.5 | Very Low | Very Low | Very Low | ~25% at pH 4.0, ~50% at pH 5.5[10] |
| 6.0 - 7.0 | Moderate | Low | Moderate | Decreasing from optimal |
| 7.2 - 8.5 | High | Moderate | Optimal | 100% (at pH 7.5) [10] |
| 8.5 - 9.0 | Very High | High | Decreasing | Not ideal due to rapid hydrolysis[2] |
| > 9.0 | Very High | Very High | Low | Significantly reduced efficiency[7][8] |
Experimental Protocols
General Protocol for Protein Crosslinking in Solution with DTSSP
-
Sample Preparation:
-
DTSSP Preparation:
-
Crosslinking Reaction:
-
Quenching:
-
Downstream Analysis:
Visualizations
Caption: Experimental workflow for DTSSP crosslinking.
Caption: Logical relationship of pH and DTSSP reaction outcomes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. proteochem.com [proteochem.com]
- 4. covachem.com [covachem.com]
- 5. creativemolecules.com [creativemolecules.com]
- 6. store.sangon.com [store.sangon.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.sangon.com [store.sangon.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crosslinked Peptide Identification in Mass Spectrometry Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying crosslinked peptides from mass spectrometry (MS) data.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of crosslinked peptide data.
Question: Why am I identifying a low number of crosslinked peptides?
Answer:
A low yield of identified crosslinked peptides is a common challenge in crosslinking mass spectrometry (XL-MS) experiments.[1][2][3] Several factors can contribute to this issue, from sample preparation to data analysis. Here are some key areas to troubleshoot:
-
Suboptimal Crosslinking Reaction: The efficiency of the crosslinking reaction itself is critical. Ensure that the concentration of the crosslinking reagent, incubation time, and buffer conditions (e.g., pH) are optimized for your protein or protein complex. Inefficient crosslinking will naturally lead to a low abundance of crosslinked species.[4]
-
Low Abundance of Crosslinked Species: Crosslinked peptides are often present at substoichiometric levels compared to unmodified peptides, making them difficult to detect.[3][4] It has been shown that crosslinked peptides can constitute less than 1% of the total identified peptides.[1][2]
-
Inefficient Enrichment: Due to their low abundance, enrichment of crosslinked peptides prior to MS analysis is often necessary.[3][5] Techniques like size-exclusion chromatography (SEC) and strong cation-exchange chromatography (SCX) are commonly used to enrich for the larger and more highly charged crosslinked peptides.[1][3][6][7][8] Consider optimizing your enrichment strategy or trying alternative methods.
-
Inadequate MS Instrumentation and Methods: The mass spectrometer's settings can significantly impact the identification of these low-abundance species. Ensure that the instrument is not biased against selecting larger, more highly charged precursor ions, which are characteristic of crosslinked peptides.[9] Utilizing MS-cleavable crosslinkers can also simplify spectra and improve identification rates.[3][5]
-
Suboptimal Data Analysis Strategy: The software and parameters used for data analysis play a crucial role. The large search space created by considering all possible peptide-peptide combinations is a significant hurdle.[7][10][11] Using specialized search engines designed for crosslinked data, such as MeroX, StavroX, or xiSEARCH, is essential.[12][13][14]
Question: How can I reduce the number of false-positive identifications?
Answer:
False positives are a significant concern in XL-MS due to the complexity of the data. Several strategies can be employed to minimize their occurrence:
-
Use of MS-cleavable Crosslinkers: These crosslinkers, such as DSSO, contain a bond that can be cleaved in the mass spectrometer.[2][5] This generates characteristic fragment ions, which simplifies the MS/MS spectra and provides an additional layer of confidence in the identification.[3]
-
High-Resolution and High-Accuracy Mass Spectrometry: Using mass spectrometers with high resolution and mass accuracy for both precursor and fragment ions is crucial.[15][16] This helps to distinguish between isobaric species and reduces the chances of misassignment.[16]
-
False Discovery Rate (FDR) Control: Employing a target-decoy database search strategy is the standard approach for estimating and controlling the FDR.[17][18] It is important to correctly apply FDR calculations, potentially separating intra-protein and inter-protein crosslinks, as they can have different error rates.[18][19]
-
Manual Validation of Spectra: Despite automated analysis, manual inspection of the MS/MS spectra of potential crosslinks is highly recommended, especially for critical hits.[11] Look for complete fragment ion series for both peptides in the crosslink.[16]
-
Consideration of Isotopic Peaks: For crosslinkers that are not isotopically labeled, the natural isotopic distribution of the peptides can be used as a validation feature. For isotopically labeled crosslinkers, the presence of the expected isotopic shift in the MS1 and MS2 spectra is a strong indicator of a true crosslink.[8][9]
Question: My MS/MS spectra for crosslinked peptides are very complex. How can I improve their interpretation?
Answer:
The MS/MS spectra of crosslinked peptides are inherently complex because they contain fragment ions from two different peptide chains.[5][10] Here are some approaches to aid in their interpretation:
-
Use of MS-cleavable Crosslinkers: As mentioned previously, these reagents simplify the spectra by allowing for the separation of the fragmentation patterns of the two peptides. The cleavage of the crosslinker in the gas phase generates characteristic "doublet" peaks in the MS2 spectra that can reveal the masses of the individual peptides.[3]
-
Specialized Visualization Tools: Software tools like xiSPEC and xiVIEW can help in the visualization and manual validation of crosslinked peptide spectra.[13] These tools can display the annotated spectra, showing the matched fragment ions for each peptide.
-
High-Energy Fragmentation Methods: Using fragmentation methods like HCD (Higher-energy Collisional Dissociation) can provide richer fragmentation spectra with more complete ion series, which is beneficial for identifying both peptide chains.[20]
-
Focus on High-Quality Spectra: Prioritize the analysis of high-quality spectra with good signal-to-noise ratios. Low-quality spectra are more likely to lead to ambiguous or incorrect identifications.
Frequently Asked Questions (FAQs)
Q1: What are the different types of crosslinking products I can expect in my sample?
A1: When you perform a crosslinking reaction, you can generate several types of products:
-
Inter-molecular crosslinks: These are the most informative for studying protein-protein interactions, as they connect two different proteins.
-
Intra-molecular crosslinks: These connect two different peptides within the same protein and provide information about the protein's tertiary structure.[5]
-
Loop-links: These are a type of intra-molecular crosslink where two residues within the same peptide are linked.[5] These are generally less informative for structural modeling.
-
Monolinks (or "dead-end" modifications): In this case, one end of the crosslinker reacts with a peptide, but the other end is hydrolyzed and does not form a covalent bond with another peptide.[5] These are the most abundant species but provide limited structural information.
-
Unmodified peptides: These are peptides that have not reacted with the crosslinking reagent.
Q2: Which software should I use for analyzing my crosslinking data?
A2: There are several software packages available, and the best choice may depend on the type of crosslinker used and the experimental design. Some popular options include:
-
MeroX: Particularly well-suited for analyzing data from MS-cleavable crosslinkers.[12][14]
-
StavroX: A tool for identifying various types of crosslinked peptides.[12]
-
xiSEARCH/xiFDR/xiVIEW: A suite of tools for searching, filtering, and visualizing crosslinking data.[13]
-
pLink: Another widely used search engine for identifying crosslinked peptides.[20]
-
Proteome Discoverer with XlinkX node: A commercial software platform with a dedicated node for crosslink analysis.[1][2]
-
OpenPepXL: An open-source tool for identifying crosslinks from uncleavable crosslinkers.[21]
Q3: What are the advantages of using MS-cleavable crosslinkers?
A3: MS-cleavable crosslinkers offer several advantages for the identification of crosslinked peptides:
-
Simplified MS/MS Spectra: They break apart in the mass spectrometer, allowing for the separate sequencing of the two linked peptides.[3]
-
Reduced Search Space: The characteristic fragmentation pattern helps to narrow down the possible peptide combinations that need to be considered by the search engine.[8]
-
Increased Confidence in Identification: The unique signature of the cleaved crosslinker provides an extra layer of evidence for the correct identification of a crosslink.[14]
Experimental Protocols
A detailed experimental protocol for a typical crosslinking mass spectrometry workflow is provided below.
Protocol: In-solution Crosslinking, Enrichment, and MS Analysis
-
Protein Crosslinking:
-
Prepare the protein sample in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-2 mg/mL.
-
Add the crosslinking reagent (e.g., DSSO, BS3) to the protein solution at a specific molar excess (e.g., 25:1, 50:1, 100:1 crosslinker:protein).
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl, ammonium bicarbonate) to a final concentration of 20-50 mM and incubate for another 15-30 minutes.
-
-
Sample Preparation for MS:
-
Denature the crosslinked proteins by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with ammonium bicarbonate (50 mM) to reduce the urea concentration to less than 2 M.
-
Digest the proteins with an appropriate protease (e.g., trypsin) at a 1:50 enzyme:protein ratio overnight at 37°C.
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Size-Exclusion Chromatography (SEC): Resuspend the desalted peptides in SEC mobile phase and inject them onto an SEC column. Collect fractions corresponding to the higher molecular weight species, which are enriched in crosslinked peptides.
-
Strong Cation-Exchange Chromatography (SCX): Load the desalted peptides onto an SCX column. Elute the peptides using a step gradient of increasing salt concentration. Crosslinked peptides, being more highly charged, will typically elute at higher salt concentrations.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched (or unenriched) peptide fractions by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Set up a data-dependent acquisition method that preferentially selects precursor ions with higher charge states (e.g., +3 and above) for fragmentation.
-
Use an appropriate fragmentation method (e.g., HCD).
-
-
Data Analysis:
-
Use a specialized search engine (e.g., MeroX, xiSEARCH) to identify the crosslinked peptides from the raw MS data.
-
Specify the crosslinking reagent, enzyme, and any modifications in the search parameters.
-
Use a target-decoy database to control the false discovery rate (FDR) at an acceptable level (e.g., 1-5%).
-
Manually validate high-confidence crosslink identifications by inspecting the MS/MS spectra.
-
Quantitative Data Summary
Table 1: Comparison of Enrichment Strategies for Crosslinked Peptide Identification from BSA
| Enrichment Method | Crosslinker | Number of Unique Crosslinked Peptides Identified |
| None | DSS | ~20 |
| SCX | DSS | ~154 |
| None | DSSO | Varies |
| SEC | DSSO | ~10-30% increase over no enrichment |
Data compiled from multiple studies and presented as approximate values to illustrate the impact of enrichment.[1][6]
Visualizations
Caption: Experimental workflow for crosslinked peptide identification.
Caption: Troubleshooting logic for low crosslinked peptide yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group [blopig.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. portlandpress.com [portlandpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GitHub - CompOmics/xilmass: An algorithm to identify cross-linked peptides [github.com]
- 11. researchgate.net [researchgate.net]
- 12. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 13. Software – Rappsilber Laboratory [rappsilberlab.org]
- 14. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Crosslinking Workflows | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rescuing error control in crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Redesigning error control in cross-linking mass spectrometry enables more robust and sensitive protein-protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Matching cross-linked peptide spectra: only as good as the worse identification. [escholarship.org]
- 20. Identification of crosslinked peptides using isotopomeric crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. openms.de [openms.de]
Technical Support Center: Optimizing Crosslinked Protein Complex Yield
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of crosslinked protein complexes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during protein crosslinking experiments and provides practical solutions.
Q1: Why is my crosslinking yield consistently low?
Low crosslinking yield can stem from several factors. A primary reason is the suboptimal concentration of either the protein or the crosslinking reagent.[1][2] Additionally, the buffer composition might be interfering with the reaction; for instance, amine-containing buffers like Tris or glycine will compete with primary amines on the protein when using amine-reactive crosslinkers.[3][4] The pH of the reaction buffer is also critical, as most amine-reactive crosslinkers function optimally at a pH between 7 and 9.[2][5] Finally, the accessibility of reactive groups on the protein surface is crucial; if the target functional groups are buried within the protein structure, the crosslinker will not be able to react efficiently.[3][4]
Q2: I'm observing a significant amount of protein aggregation and precipitation. What could be the cause?
Protein aggregation is a common issue, often caused by using a crosslinker that is too hydrophobic, which can lead to nonspecific interactions and precipitation.[6] High concentrations of the crosslinking reagent can also lead to excessive crosslinking, resulting in large, insoluble aggregates.[6] It is also possible that the buffer conditions, such as pH or salt concentration, are not optimal for maintaining protein solubility.
Q3: How do I choose the right crosslinker for my experiment?
The choice of crosslinker is critical for a successful experiment.[7] Key factors to consider include:
-
Reactive Group: The crosslinker must have reactive groups that target available functional groups on your proteins of interest (e.g., primary amines, sulfhydryls, carboxyls).[7][8]
-
Spacer Arm Length: The length of the crosslinker's spacer arm should correspond to the distance between the target functional groups on the interacting proteins.[7] Using a crosslinker with a spacer arm that is too short will prevent crosslinking, while one that is too long may capture non-specific interactions.
-
Solubility and Cell Permeability: For in vitro experiments, a water-soluble crosslinker is often preferred.[9] For in vivo studies in intact cells, a cell-permeable crosslinker is necessary.[4]
-
Reversibility: Reversible crosslinkers contain a cleavable group, allowing the interacting proteins to be separated after crosslinking, which can be advantageous for downstream analysis like mass spectrometry.[7]
Q4: My crosslinking reaction is not working, even after optimizing concentrations. What else can I check?
If concentration optimization doesn't solve the problem, consider the following:
-
Reagent Stability: Ensure your crosslinking reagent has been stored correctly and is not hydrolyzed. Many crosslinkers are moisture-sensitive and should be stored in a desiccated environment.[2][4]
-
Quenching: The quenching step, which stops the crosslinking reaction, must be effective. Incomplete quenching can lead to continued, non-specific crosslinking. A common quenching agent for amine-reactive crosslinkers is a buffer containing Tris or glycine.[3][8]
-
Protein Purity: The purity of your protein sample is important. Contaminating proteins can compete for the crosslinker, reducing the yield of your desired complex.[2]
Q5: How can I confirm that my proteins have been successfully crosslinked?
Several methods can be used to verify successful crosslinking:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a common method to visualize the formation of higher molecular weight complexes.[8][10] A successful crosslinking reaction will show a decrease in the intensity of the monomer bands and the appearance of new, higher molecular weight bands corresponding to the crosslinked complex.
-
Western Blotting: If you have antibodies specific to your proteins of interest, you can use Western blotting to confirm the presence of these proteins in the higher molecular weight crosslinked bands.[8][10]
-
Mass Spectrometry: Mass spectrometry is a powerful technique that can not only confirm crosslinking but also identify the specific amino acid residues that have been linked.[8][10]
Quantitative Data Summary
Optimizing crosslinking conditions often requires empirical testing. The following tables provide examples of how to structure your optimization experiments and the potential impact on yield.
Table 1: Optimization of Crosslinker Concentration
| Crosslinker:Protein Molar Ratio | % Monomer Remaining | % Dimer Formation | Notes |
| 10:1 | 85% | 10% | Suboptimal crosslinking. |
| 25:1 | 60% | 30% | Improved dimer formation. |
| 50:1 | 40% | 45% | Significant increase in dimer. |
| 100:1 | 20% | 55% | Potential for higher-order oligomers. |
| 200:1 | 10% | 40% (and aggregates) | Aggregation observed. |
Note: These are example values. Optimal ratios must be determined experimentally for each protein system.
Table 2: Effect of pH on Amine-Reactive Crosslinking Efficiency
| Reaction pH | Relative Crosslinking Yield (%) | Notes |
| 6.0 | 15% | Reaction is inefficient at acidic pH. |
| 7.0 | 60% | Moderate yield. |
| 7.5 | 85% | Good yield. |
| 8.0 | 100% | Optimal for many NHS-ester crosslinkers. |
| 9.0 | 80% | Yield may decrease due to crosslinker hydrolysis. |
Note: Optimal pH can vary depending on the specific crosslinker and protein pI.
Experimental Protocols
Protocol 1: General In Vitro Crosslinking with an Amine-Reactive NHS-Ester Crosslinker
This protocol provides a general workflow for crosslinking purified proteins in solution using a common amine-reactive crosslinker like BS3 (Bis(sulfosuccinimidyl)suberate).
Materials:
-
Purified protein complex in a compatible buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).[1]
-
Amine-reactive crosslinker (e.g., BS3), freshly prepared stock solution in an appropriate solvent (e.g., water-free DMSO or directly in reaction buffer).[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[7]
-
SDS-PAGE loading buffer.
Procedure:
-
Sample Preparation: Prepare your protein sample at a concentration of 1-10 µM in an amine-free buffer (e.g., HEPES or PBS) at a pH between 7 and 8.[2]
-
Crosslinker Addition: Add the crosslinker to the protein solution at a final molar excess ranging from 20- to 500-fold over the protein concentration.[1][2] Gently mix.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature should be determined empirically.[8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM Tris or glycine.[3][7] Incubate for an additional 15 minutes at room temperature.[8]
-
Analysis: Analyze the crosslinked products by SDS-PAGE and Coomassie staining or Western blotting.[8]
Visualizations
The following diagrams illustrate key concepts and workflows in protein crosslinking.
Caption: A typical experimental workflow for protein crosslinking.
References
- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. fgsc.net [fgsc.net]
- 8. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
DTSSP Crosslinker Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a water-soluble, amine-reactive, and thiol-cleavable crosslinker. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and informative diagrams to ensure the success of your crosslinking experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crosslinking efficiency is very low. What are the possible causes and solutions?
Low crosslinking efficiency is a common issue that can arise from several factors. The primary culprits are hydrolysis of the DTSSP reagent and suboptimal reaction conditions.
Troubleshooting Steps:
-
DTSSP Reagent Integrity: DTSSP is highly sensitive to moisture.[1][2] Ensure it has been stored properly in a desiccated environment at 4-8°C.[1][2] Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation.[1][2] Always prepare DTSSP solutions immediately before use and discard any unused portion, as the N-hydroxysuccinimide (NHS) ester moiety readily hydrolyzes in aqueous solutions.[1]
-
Reaction Buffer Composition: The presence of primary amines in your reaction buffer is a major cause of low efficiency. Buffers like Tris and glycine will compete with your target protein for reaction with the DTSSP.[1][3] Use buffers that lack primary amines, such as Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers.[1][2]
-
Reaction pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7-9.[1][4][5] However, the rate of hydrolysis also increases with pH.[1][2] An optimal pH is typically between 7.2 and 8.0.
-
Protein Concentration: For dilute protein solutions (<5 mg/mL), a higher molar excess of DTSSP (20- to 50-fold) is recommended to favor the crosslinking reaction over hydrolysis.[1][2] For more concentrated protein solutions (>5 mg/mL), a 10-fold molar excess is often sufficient.[1][2]
Q2: I am observing unexpected or non-specific crosslinked products. What could be the reason?
The appearance of unexpected bands on a gel or unidentifiable masses in mass spectrometry can be due to side reactions of the crosslinker or issues with the protein sample itself.
Troubleshooting Steps:
-
Side Reactions: While NHS esters primarily react with primary amines (lysine side chains and N-termini), they can also react with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, though with lower efficiency.[3][6] Consider these possibilities when analyzing your results.
-
Disulfide Bond Scrambling: The disulfide bond within DTSSP can undergo exchange reactions, especially in the presence of free cysteine residues in your protein.[7] This can lead to the formation of false-positive crosslinks.[7] Minimizing incubation times during downstream processing, such as trypsin digestion, can help reduce this phenomenon.[7]
-
Contaminants: Ensure your protein sample is pure and that your buffers are free of contaminants like ammonium ions, which can react with DTSSP.[8][9]
Q3: My protein has lost its biological activity after crosslinking. How can I prevent this?
Loss of protein function is a potential risk with any chemical modification. It typically occurs due to conformational changes or the modification of amino acids critical for the protein's activity.[1][2]
Troubleshooting Steps:
-
Optimize Crosslinker Concentration: Use the lowest concentration of DTSSP that gives you sufficient crosslinking to minimize the extent of modification. Titrating the DTSSP concentration is recommended.
-
Protect Active Sites: If the active site of your protein is known and contains reactive residues, you may be able to protect it by adding a substrate or a competitive inhibitor during the crosslinking reaction.
-
Vary Reaction Conditions: Modifying the reaction time and temperature can sometimes reduce the impact on protein activity. Try shorter incubation times or performing the reaction on ice.[1][2]
Q4: How do I effectively quench the crosslinking reaction?
Quenching is a critical step to stop the reaction and prevent further, non-specific crosslinking.
Solution:
-
Add a buffer containing primary amines to a final concentration of 20-50 mM.[1] Common quenching agents include Tris or glycine.[1][2] Incubate for 15 minutes to ensure all unreacted DTSSP is neutralized.[1]
Q5: What is the best way to cleave the DTSSP crosslinker?
The disulfide bond in DTSSP is readily cleaved by reducing agents.
Solution:
-
To cleave the crosslinker, incubate your sample with 20-50 mM Dithiothreitol (DTT) or 2-mercaptoethanol at 37°C for 30 minutes.[1][4] For analysis by SDS-PAGE, you can add the reducing agent directly to the loading buffer and heat at 100°C for 5 minutes.[1][2]
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for DTSSP crosslinking experiments. Optimization may be required for your specific system.
Table 1: Recommended DTSSP Reaction Conditions
| Parameter | Recommended Range | Notes |
| DTSSP Molar Excess | ||
| Protein > 5 mg/mL | 10-fold | [1][2] |
| Protein < 5 mg/mL | 20- to 50-fold | [1][2] |
| DTSSP Final Concentration | 0.25 - 5 mM | [1][2] |
| Reaction pH | 7.0 - 9.0 | Optimal efficiency is typically between pH 7.2 and 8.0.[1][4][5] |
| Reaction Temperature | Room Temperature or 4°C (on ice) | |
| Incubation Time | 30 minutes (Room Temp) or 2 hours (on ice) | [1][2] |
Table 2: Reagent Concentrations for Quenching and Cleavage
| Step | Reagent | Final Concentration | Incubation Conditions |
| Quenching | Tris or Glycine | 20 - 50 mM | 15 minutes at Room Temperature[1] |
| Cleavage | DTT or 2-Mercaptoethanol | 20 - 50 mM | 30 minutes at 37°C[1] |
Experimental Protocols
Protocol 1: Crosslinking of Proteins in Solution
-
Sample Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS, HEPES) at the desired concentration. If your sample is in a buffer containing primary amines, dialyze it extensively against the chosen reaction buffer.[1]
-
DTSSP Preparation: Immediately before use, dissolve DTSSP in the reaction buffer or 5 mM sodium citrate, pH 5.0.[1][2]
-
Crosslinking Reaction: Add the freshly prepared DTSSP solution to your protein sample to achieve the desired final concentration (see Table 1).
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1][2]
-
Quenching: Add a quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1]
-
Downstream Analysis: The crosslinked sample is now ready for analysis (e.g., SDS-PAGE, immunoprecipitation, mass spectrometry).
Protocol 2: Crosslinking of Cell Surface Proteins
-
Cell Preparation: Wash the cells twice with an ice-cold, amine-free buffer (e.g., PBS) to remove any culture medium.[2]
-
Crosslinking: Add DTSSP (dissolved in reaction buffer) to the cells to a final concentration of 1-2 mM.[2]
-
Incubation: Incubate for 30 minutes at room temperature or 2 hours on ice.[2] Gentle agitation may be required.
-
Quenching: Add a quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes.[2]
-
Cell Lysis: Wash the cells with PBS to remove excess crosslinker and quenching buffer, then proceed with your standard cell lysis protocol.
Visualizations
Caption: General experimental workflow for DTSSP crosslinking.
Caption: Reaction pathways of DTSSP with primary amines and water.
Caption: Cleavage of the DTSSP disulfide bond by a reducing agent.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. benchchem.com [benchchem.com]
- 4. covachem.com [covachem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Battle of Crosslinkers: DTSSP vs. BS3 for Elucidating Protein Interactions
For researchers, scientists, and drug development professionals navigating the complex world of protein interactions, the choice of crosslinking agent is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two popular amine-reactive crosslinkers: 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) and bis(sulfosuccinimidyl) suberate (BS3). We delve into their chemical properties, reaction mechanisms, and key performance differences, supported by experimental data and detailed protocols to inform your selection process.
At the heart of many biological processes lie intricate networks of protein-protein interactions. Chemical crosslinking serves as a powerful tool to capture these transient interactions, providing invaluable insights into protein complex composition and spatial arrangement. Both DTSSP and BS3 are homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers that react primarily with primary amines, such as the side chains of lysine residues and the N-termini of proteins.[1][2] However, their distinct chemical structures give rise to fundamental differences in their application and the type of information they can yield.
Unveiling the Contestants: A Tale of Two Crosslinkers
The primary distinction between DTSSP and BS3 lies in the central spacer arm. DTSSP possesses a disulfide bond, rendering it cleavable by reducing agents, while BS3 has a stable, non-cleavable alkyl chain.[3][4] This fundamental difference dictates their utility in different experimental workflows.
DTSSP , with its thiol-cleavable disulfide bridge, offers the advantage of reversibility.[5] This allows for the separation of crosslinked proteins and the identification of interaction partners through techniques like two-dimensional gel electrophoresis and mass spectrometry.[6] The ability to cleave the crosslinker simplifies data analysis, particularly in complex protein mixtures.[6]
BS3 , on the other hand, forms a stable and irreversible amide bond, making it an excellent choice for permanently capturing protein interactions.[2] Its non-cleavable nature provides a robust snapshot of protein complexes, ideal for applications where the stability of the crosslinked species is paramount.[3]
Both crosslinkers are water-soluble due to the presence of sulfonate groups, which minimizes the need for organic solvents that can perturb protein structure.[4][7] Their charged nature also makes them membrane-impermeable, restricting their crosslinking activity to the cell surface in studies with intact cells.[2][5]
Performance Under the Microscope: A Data-Driven Comparison
A critical consideration for NHS-ester crosslinkers is their susceptibility to hydrolysis in aqueous solutions, which competes with the desired crosslinking reaction.[1] This side reaction reduces the efficiency of conjugation.[8] Additionally, while highly selective for primary amines, NHS esters can exhibit side reactions with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, albeit at a lower reactivity.[8][9]
For DTSSP, a specific consideration is the potential for disulfide bond scrambling, where the disulfide bond in the crosslinker can be exchanged with cysteine residues in the proteins, potentially leading to false-positive identifications of interacting partners.[10]
The following table summarizes the key characteristics of DTSSP and BS3:
| Feature | DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | BS3 (bis(sulfosuccinimidyl) suberate) |
| Full Chemical Name | 3,3'-dithiobis(sulfosuccinimidyl propionate) | Bis(sulfosuccinimidyl) suberate |
| Molecular Weight | 608.51 g/mol [4] | 572.43 g/mol [11] |
| Spacer Arm Length | 12.0 Å | 11.4 Å[11] |
| Reactive Groups | Sulfo-NHS ester | Sulfo-NHS ester |
| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) |
| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP)[5] | Non-cleavable[2] |
| Solubility | Water-soluble[5] | Water-soluble[7] |
| Membrane Permeability | Impermeable[5] | Impermeable[2] |
| Key Advantage | Reversibility allows for easier identification of interaction partners.[6] | Forms stable, permanent crosslinks.[2] |
| Potential Limitation | Potential for disulfide bond scrambling.[10] | Irreversible nature can complicate downstream analysis of individual proteins. |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the function of these crosslinkers, the following diagrams illustrate their chemical structures, reaction mechanisms, and a typical experimental workflow.
In the Trenches: Experimental Protocols
The following are generalized protocols for protein crosslinking using DTSSP and BS3. Optimal conditions, particularly the molar excess of crosslinker to protein, should be determined empirically for each specific system.
DTSSP Crosslinking Protocol
-
Sample Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at a pH between 7.2 and 8.0.
-
Crosslinker Preparation: Immediately before use, dissolve DTSSP in the reaction buffer to the desired concentration.
-
Crosslinking Reaction: Add the DTSSP solution to the protein sample. A 10- to 50-fold molar excess of DTSSP to protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cleavage (Optional): To cleave the disulfide bond, add DTT to a final concentration of 20-50 mM and incubate at 37°C for 30 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.
BS3 Crosslinking Protocol
-
Sample Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at a pH between 7.0 and 8.0.[7]
-
Crosslinker Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired concentration.[7]
-
Crosslinking Reaction: Add the BS3 solution to the protein sample. A 10- to 50-fold molar excess of BS3 to protein is a typical starting range.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[7]
-
Quenching: Quench the reaction by adding a primary amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[7]
-
Analysis: Proceed with the analysis of the stably crosslinked protein complexes using methods such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
The Final Verdict: Choosing Your Champion
The choice between DTSSP and BS3 hinges on the specific goals of your experiment.
-
Choose DTSSP when:
-
The primary goal is to identify unknown protein interaction partners.
-
Reversibility is necessary to separate and analyze individual components of a crosslinked complex.
-
Downstream analysis methods are simplified by cleaving the crosslinker.
-
-
Choose BS3 when:
-
The objective is to permanently stabilize a known protein complex for structural or functional studies.
-
The stability of the crosslinked product is critical for downstream applications.
-
A simple, irreversible capture of the protein interaction is desired.
-
For a protein with a high lysine content, it is advisable to start with a lower concentration of either crosslinker and optimize to minimize the formation of large, non-specific aggregates.[12]
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Cross-Linker DTSSP | CAS 81069-02-5(free acid) Dojindo [dojindo.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. covachem.com [covachem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DTSSP and DSS Crosslinkers for Protein Interaction Analysis
For researchers, scientists, and drug development professionals navigating the complexities of protein-protein interactions, the choice of a chemical crosslinker is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of two widely used amine-reactive crosslinkers: 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) and disuccinimidyl suberate (DSS).
At the forefront of chemical biology and proteomics, crosslinking serves as a powerful tool to stabilize protein interactions, enabling their identification and characterization. Both DTSSP and DSS are homobifunctional crosslinkers, featuring N-hydroxysuccinimide (NHS) esters at both ends of a spacer arm that react with primary amines on proteins to form stable amide bonds. However, their distinct chemical properties lead to different applications, advantages, and disadvantages.
Key Distinctions at a Glance
The most significant difference between DTSSP and DSS lies in the cleavability of their spacer arms. DTSSP possesses a disulfide bond that can be broken by reducing agents, a feature absent in the aliphatic spacer arm of DSS. This fundamental structural variance dictates the suitability of each crosslinker for specific downstream applications, particularly in mass spectrometry-based proteomics.
| Feature | DTSSP | DSS |
| Cleavability | Yes, with reducing agents (e.g., DTT, TCEP)[1][2] | No |
| Solubility | Water-soluble[2][3] | Water-insoluble (requires organic solvent like DMSO or DMF)[4][5][6] |
| Cell Membrane Permeability | Impermeable[1][2] | Permeable[4][5][6] |
| Spacer Arm Length | 12.0 Å[5][7] | 11.4 Å[4][8] |
| Primary Application | Cell-surface protein crosslinking, simplifying mass spectrometry data[1][2][5] | Intracellular and intramembrane crosslinking[4][5][6] |
Advantages and Disadvantages
DTSSP: The Cleavable Choice for Simplified Analysis
The standout advantage of DTSSP is its cleavable disulfide bond. This allows for the separation of crosslinked proteins after initial analysis, which is highly beneficial for identifying interaction partners through techniques like mass spectrometry.[9] The water-solubility of DTSSP is another major benefit, as it allows for direct use in aqueous buffers without the need for organic solvents that could potentially disrupt protein structures.[2][3] Its inability to cross cell membranes makes it an excellent choice for specifically studying interactions on the cell surface.[1][2]
However, the cleavable nature of DTSSP can also be a drawback. The disulfide bond may be susceptible to premature reduction in the highly reducing intracellular environment. Furthermore, studies have shown that DTSSP can react with contaminants in buffers and may have side reactions with serine and tyrosine residues, leading to unexpected products that can complicate data analysis.[10][11] Additionally, thiol-exchange reactions can occur, potentially leading to the formation of false-positive crosslinks, especially in proteins with a high cysteine content.[12]
DSS: The Stable Option for Intracellular Investigations
DSS forms a stable, non-cleavable bond, which is advantageous when the goal is to create a permanent linkage between interacting proteins for structural studies or other applications where the connection needs to be maintained throughout the analysis. Its hydrophobic nature allows it to permeate cell membranes, making it well-suited for studying intracellular and intramembrane protein interactions.[4][5][6]
The primary disadvantage of DSS is its non-cleavable nature, which can make the identification of crosslinked peptides in mass spectrometry challenging. The resulting complex spectra can be difficult to interpret.[9] DSS is also water-insoluble and must be dissolved in an organic solvent like DMSO or DMF before use, which can potentially affect protein conformation.[4][6]
Experimental Protocols
General Considerations:
-
Buffer Selection: Use a non-amine-containing buffer at a pH of 7-9, such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[4][5] Buffers containing primary amines, like Tris or glycine, will compete with the crosslinking reaction.[5]
-
Crosslinker Preparation: Prepare crosslinker solutions immediately before use, as the NHS-ester moiety is susceptible to hydrolysis.[5][6]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine.[8][13]
DSS Crosslinking Protocol:
-
Prepare Protein Sample: Ensure the protein sample is in an appropriate non-amine-containing buffer.
-
Prepare DSS Solution: Dissolve DSS in dry DMSO or DMF to create a stock solution.[4][8]
-
Crosslinking Reaction: Add the DSS solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker to the protein is commonly used.[4][6] Incubate at room temperature for 30-60 minutes or on ice for 2 hours.[4][8]
-
Quench Reaction: Add a quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature.[6]
-
Analysis: Proceed with downstream analysis such as SDS-PAGE or mass spectrometry.[13]
DTSSP Crosslinking Protocol:
-
Prepare Protein Sample: As with DSS, ensure the protein sample is in a suitable buffer.
-
Prepare DTSSP Solution: DTSSP can be dissolved directly in water or an aqueous buffer.[5]
-
Crosslinking Reaction: Add the DTSSP solution to the protein sample, typically at a 10- to 50-fold molar excess.[5] Incubate at room temperature for 30 minutes or on ice for 2 hours.[5]
-
Quench Reaction: Stop the reaction with a quenching buffer as described for DSS.
-
Cleavage (Optional): To cleave the disulfide bond, add a reducing agent such as DTT to a final concentration of 20-50 mM and incubate at 37°C for 30 minutes.[5]
-
Analysis: Analyze the samples by SDS-PAGE (with and without reduction) or mass spectrometry.
Visualizing the Workflow and Process
Conclusion: Selecting the Right Tool for the Job
The choice between DTSSP and DSS hinges on the specific goals of the experiment. For researchers aiming to identify unknown protein-protein interactions, particularly on the cell surface, and who rely on mass spectrometry for analysis, the cleavable and water-soluble nature of DTSSP makes it the superior choice. The ability to separate the crosslinked partners simplifies data analysis and increases confidence in the identification of interacting proteins.
Conversely, when the objective is to create stable, permanent crosslinks for structural analysis or to investigate interactions within the cell or its membranes, the non-cleavable and membrane-permeant properties of DSS are more advantageous. While the downstream analysis can be more complex, the stability of the crosslink ensures that the protein complex remains intact throughout the experimental procedures.
Ultimately, a thorough understanding of the advantages and disadvantages of each crosslinker, coupled with careful consideration of the experimental design, will enable researchers to select the most appropriate tool to successfully elucidate the intricate networks of protein interactions.
References
- 1. covachem.com [covachem.com]
- 2. Buy DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | 142702-31-6 [smolecule.com]
- 3. Cross-Linker DTSSP | CAS 81069-02-5(free acid) Dojindo [dojindo.com]
- 4. store.sangon.com [store.sangon.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. covachem.com [covachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
Validation of DTSSP crosslinking results using orthogonal methods
For researchers, scientists, and drug development professionals, confirming the results of protein crosslinking experiments is a critical step in ensuring data integrity. This guide provides a comparative overview of orthogonal methods used to validate protein-protein interactions initially identified through the use of the crosslinking agent 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP).
DTSSP is a water-soluble, amine-reactive, and thiol-cleavable crosslinker widely used to study protein-protein interactions.[1][2] Its N-hydroxysulfosuccinimide (sulfo-NHS) esters react with primary amines on proteins to form stable amide bonds, effectively capturing interacting partners.[1][2] The disulfide bond within its spacer arm allows for the cleavage of the crosslink, facilitating downstream analysis.[1][2] While powerful, it is essential to validate findings from DTSSP crosslinking experiments using independent, or "orthogonal," methods to confirm the biological relevance of the observed interactions.
This guide explores four commonly used orthogonal methods: Co-immunoprecipitation (Co-IP) followed by Western Blot, Mass Spectrometry (MS), Förster Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR).
Comparative Overview of Validation Methods
Each orthogonal method offers unique advantages and provides different types of data to corroborate DTSSP crosslinking results. The choice of method will depend on the specific research question, available resources, and the nature of the protein interaction being studied.
| Method | Principle | Type of Data | Strengths | Limitations |
| DTSSP Crosslinking | Covalently captures proximate proteins using an amine-reactive, cleavable crosslinker. | Identification of potential interactors. | Captures transient and weak interactions; Amenable to in vivo and in vitro studies. | Can generate false positives due to random collisions; Provides limited quantitative information. |
| Co-immunoprecipitation (Co-IP) & Western Blot | An antibody targets a "bait" protein, pulling down its interacting "prey" proteins from a lysate for detection by Western Blot.[3][4][5] | Qualitative validation of interaction. | Relatively simple and widely accessible; Validates interaction in a cellular context.[3] | Can miss transient or weak interactions; Antibody quality is critical; Prone to non-specific binding. |
| Mass Spectrometry (MS) | Identifies proteins in a complex mixture by measuring their mass-to-charge ratio.[6][7] | High-throughput identification of interacting partners and crosslinked peptides. | Provides high-resolution identification of interactors and binding sites; Can be used for quantitative proteomics.[7] | Complex data analysis; Requires specialized instrumentation; May not distinguish between direct and indirect interactions without crosslinking. |
| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy between two fluorescently labeled proteins when in close proximity.[8][9][10] | Quantitative measurement of interaction in live cells; provides spatial and temporal information. | Allows for real-time analysis in a native cellular environment; Highly sensitive to the distance between proteins (1-10 nm).[8][9] | Requires fluorescently labeling of proteins; Can have a low signal-to-noise ratio; Susceptible to spectral bleed-through.[10] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index on a sensor chip as molecules bind and dissociate, allowing for real-time monitoring of interactions.[6][11][12] | Quantitative measurement of binding affinity (KD), and association (ka) and dissociation (kd) rates. | Label-free and real-time analysis; Provides precise kinetic data.[6][11] | Requires purified proteins; Immobilization of one protein may affect its conformation; Can be sensitive to buffer conditions. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for validating DTSSP crosslinking results and the logical relationship between the primary experiment and the orthogonal validation methods.
References
- 1. m.youtube.com [m.youtube.com]
- 2. In vivo cross-linking and co-immunoprecipitation procedure to analyze nuclear tRNA export complexes in yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of redox-responsive DTSSP crosslinking on poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles for delivery of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]
- 11. covachem.com [covachem.com]
- 12. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavable Crosslinkers: Alternatives to DTSSP for Advanced Applications
For researchers, scientists, and drug development professionals engaged in the intricate study of protein-protein interactions, immunoprecipitation, and targeted drug delivery, the choice of a cleavable crosslinker is a critical determinant of experimental success. While 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) has long been a staple due to its amine-reactivity and reducible disulfide bond, a new generation of cleavable crosslinkers offers distinct advantages in specific applications, particularly in the realm of crosslinking-mass spectrometry (XL-MS). This guide provides an objective comparison of prominent alternatives to DTSSP, supported by experimental data and detailed protocols, to empower informed decision-making in your research endeavors.
The Rise of MS-Cleavable Crosslinkers: A Paradigm Shift in XL-MS
A significant advancement in crosslinking technology is the development of mass spectrometry (MS)-cleavable linkers. Unlike traditional disulfide-based linkers like DTSSP, which require a chemical reduction step, MS-cleavable linkers are designed to fragment in the gas phase during tandem mass spectrometry (MS/MS). This unique feature dramatically simplifies data analysis and enhances the confidence of crosslink identification. Two of the most widely adopted classes of MS-cleavable crosslinkers are the sulfoxide-containing and urea-based reagents.
Head-to-Head Comparison: DTSSP vs. Key Alternatives
This section provides a detailed comparison of DTSSP with two leading MS-cleavable alternatives: Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU).
| Feature | DTSSP | DSSO | DSBU |
| Full Chemical Name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | Disuccinimidyl sulfoxide | Disuccinimidyl dibutyric urea |
| Reactive Groups | N-hydroxysulfosuccinimide (Sulfo-NHS) esters | N-hydroxysuccinimide (NHS) esters | N-hydroxysuccinimide (NHS) esters |
| Target Reactivity | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) | Primary amines, Hydroxyls (e.g., Lysine, Serine, Threonine, Tyrosine)[1] |
| Spacer Arm Length | 12.0 Å | 10.1 Å[2] | 12.5 Å |
| Cleavable Bond | Disulfide (-S-S-) | Sulfoxide (-S=O-) | Urea (-NH-CO-NH-) |
| Cleavage Method | Chemical reduction (e.g., DTT, TCEP) | Collision-Induced Dissociation (CID) in MS/MS[3] | Collision-Induced Dissociation (CID) in MS/MS[4] |
| Membrane Permeability | No (hydrophilic)[5] | Yes (hydrophobic)[6] | Yes (hydrophobic) |
| Primary Applications | Immunoprecipitation, Protein-protein interaction studies | Crosslinking-Mass Spectrometry (XL-MS) | Crosslinking-Mass Spectrometry (XL-MS) |
Performance Data in XL-MS Applications
While direct, side-by-side comparisons under identical conditions are limited in published literature, the following table summarizes the number of unique crosslinks identified in representative studies using DSSO and DSBU, showcasing their efficacy in complex biological samples. It is important to note that these results are influenced by various factors including the biological system, instrumentation, and data analysis workflows.
| Crosslinker | Biological System | Number of Unique Crosslinks Identified | Reference |
| DSSO | Human lung adenocarcinoma cell lysates | > 1000 | [7] |
| DSBU | Drosophila melanogaster embryo extracts | > 7400 | [7] |
These studies highlight the potential of MS-cleavable crosslinkers to generate extensive datasets for mapping protein interaction networks.[7]
Experimental Protocols
Protocol 1: Crosslinking of Protein Complexes with DSSO for XL-MS Analysis
This protocol is adapted from a study on the yeast 20S proteasome.[2]
Materials:
-
Purified protein complex (e.g., Yeast 20S proteasome) at ~1.2 µM in 1X PBS buffer (pH 7.5)
-
DSSO (dissolved in DMSO to a stock concentration of 20 mM)
-
Dithiothreitol (DTT)
-
Chloroacetamide
-
Trypsin (mass spectrometry grade)
-
Quenching buffer (e.g., 1 M Ammonium bicarbonate)
Procedure:
-
Crosslinking Reaction: To 50 µL of the protein complex solution, add 3 µL of 20 mM DSSO in DMSO (final concentration ~1 mM, representing a ~1000-fold molar excess of crosslinker to protein). Incubate for 30 minutes to overnight at room temperature.
-
Quenching: Stop the reaction by adding an excess of quenching buffer (e.g., 1 M ammonium bicarbonate to a final concentration of 50 mM).
-
Reduction and Alkylation: Reduce cysteine residues by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes. Alkylate the reduced cysteines by adding chloroacetamide to a final concentration of 10 mM and incubating for 30 minutes at room temperature in the dark.
-
Digestion: Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
Sample Preparation for MS: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip before analysis by LC-MS/MS.
Protocol 2: In-Cell Crosslinking with DSBU for Proteome-Wide Interaction Studies
This protocol provides a general workflow for in-cell crosslinking using the membrane-permeable crosslinker DSBU.[4][8]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
DSBU (dissolved in DMSO to a stock concentration of 50 mM)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell lysis buffer
-
Standard proteomics sample preparation reagents
Procedure:
-
Cell Harvesting: Harvest cells and wash twice with ice-cold PBS.
-
Crosslinking: Resuspend the cell pellet in PBS. Add the 50 mM DSBU stock solution to a final concentration of 1-2 mM. Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Quenching: Quench the reaction by adding Tris-HCl, pH 8.0 to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Digestion and Analysis: Proceed with standard proteomics workflows, including protein reduction, alkylation, and enzymatic digestion, followed by LC-MS/MS analysis of the resulting peptides.
Visualizing Workflows and Pathways
To further illustrate the application of these crosslinkers, the following diagrams, generated using the DOT language, depict a common experimental workflow and a relevant signaling pathway.
Reversible Crosslinkers in Drug Delivery
Beyond protein interaction studies, the principle of cleavable linkages is being harnessed for advanced drug delivery systems. Reversibly crosslinked nanocarriers, such as micelles, are designed to be stable in circulation, preventing premature drug release.[4][9] Upon reaching the target site, such as a tumor microenvironment with its characteristic low pH or high reductive potential, the crosslinks are cleaved, triggering the release of the therapeutic payload.[4][9] While DTSSP's disulfide bond is a classic example of a reduction-sensitive linkage, the development of pH-sensitive and other stimuli-responsive cleavable linkers is an active area of research for creating more sophisticated and targeted drug delivery vehicles.[8][9]
Conclusion
The landscape of cleavable crosslinkers has evolved significantly, offering powerful alternatives to traditional reagents like DTSSP. For researchers leveraging the power of mass spectrometry to unravel protein interaction networks, MS-cleavable crosslinkers like DSSO and DSBU represent a substantial leap forward, simplifying complex data analysis and increasing the confidence in identified interactions. The choice of the optimal crosslinker will always depend on the specific application, the nature of the biological system under investigation, and the analytical methods employed. By understanding the distinct characteristics and advantages of each class of cleavable crosslinker, researchers can select the most appropriate tool to unlock new insights into the complex molecular machinery of the cell.
References
- 1. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Reversibly crosslinked nanocarriers for on-demand drug delivery in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - US [thermofisher.com]
- 8. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
DTSSP vs. Non-Cleavable Crosslinkers: A Comparative Guide for Protein Interaction Studies
For researchers, scientists, and drug development professionals navigating the complexities of protein interaction studies, the choice of crosslinking chemistry is a critical decision point. This guide provides an objective comparison of DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)), a cleavable crosslinker, and non-cleavable crosslinkers, supported by experimental data and detailed protocols, to inform the selection of the most appropriate tool for your research needs.
The primary goal of using crosslinkers in protein interaction studies is to covalently capture interacting proteins, transforming transient associations into stable complexes that can be isolated and identified. The key distinction between the two major classes of crosslinkers lies in the reversibility of this covalent linkage. Non-cleavable crosslinkers form a permanent bond, while cleavable crosslinkers like DTSSP possess a labile spacer arm that can be broken under specific conditions.[1] This fundamental difference has significant implications for experimental workflows, data analysis, and the types of biological questions that can be addressed.[1]
At a Glance: Key Differences
| Feature | DTSSP (Cleavable) | Non-Cleavable Crosslinkers (e.g., BS3) |
| Linkage | Reversible, can be broken by reducing agents (e.g., DTT, β-mercaptoethanol).[2] | Permanent, stable covalent bond.[1] |
| Primary Applications | Crosslinking-Mass Spectrometry (XL-MS), enrichment of crosslinked peptides, multi-stage MS analysis.[1] | Co-immunoprecipitation (Co-IP), affinity purification, stabilizing protein complexes for SDS-PAGE analysis.[1] |
| Advantages | Simplifies mass spectrometry data analysis, reduces false-positive identifications, allows for enrichment of crosslinked species.[1][3] | High stability, well-established protocols, straightforward for applications not requiring cleavage.[1][4] |
| Considerations | Potential for disulfide bond scrambling, which can lead to false-positive identifications.[5] | Can complicate mass spectrometry data analysis due to the complexity of identifying crosslinked peptides.[3] |
| Membrane Permeability | No (water-soluble). Ideal for cell surface crosslinking.[2][6] | Varies. BS3 is water-soluble and membrane-impermeable. DSS is membrane-permeable.[7][8] |
Performance in Key Applications
Crosslinking-Mass Spectrometry (XL-MS):
In XL-MS, the goal is to identify the specific amino acid residues involved in a protein-protein interaction. Cleavable crosslinkers like DTSSP are often favored in this application. The ability to cleave the crosslinker simplifies the mass spectrometry data, as the crosslinked peptides can be identified more easily.[3] A study comparing a cleavable crosslinker to the non-cleavable crosslinker BS3 for labeling proteins in a cell lysate demonstrated that the cleavable crosslinker yielded a higher number of protein identifications. This suggests that the simplified data analysis afforded by cleavable linkers can lead to more comprehensive interaction datasets.[1]
Co-immunoprecipitation (Co-IP) and Pull-Down Assays:
For applications like Co-IP and affinity purification followed by SDS-PAGE and Western blotting, the primary goal is to stabilize the interaction between a bait protein and its binding partners for successful pulldown. In this context, the stability of a non-cleavable crosslinker is often advantageous.[1] Crosslinkers like Bis(sulfosuccinimidyl) suberate (BS3) are widely used to covalently trap interacting proteins before cell lysis and immunoprecipitation.[1] This ensures that even weak or transient interactions are preserved throughout the washing steps.[1]
However, a two-step crosslinking strategy can be employed to leverage the benefits of both types of crosslinkers. In this approach, a non-cleavable crosslinker like DSS is used to permanently immobilize the antibody to the protein A/G beads, followed by the use of a cleavable crosslinker like DSP (a membrane-permeable analog of DTSSP) to stabilize the interaction between the target protein and its binding partners.[9] This method has been shown to dramatically improve the identification of interacting partners, particularly for less abundant or weakly associating proteins.[9]
Experimental Protocols
General Protocol for Crosslinking with DTSSP:
-
Prepare Protein Sample: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine), such as PBS or HEPES, at a pH of 7-9.[6]
-
Reconstitute DTSSP: Immediately before use, dissolve DTSSP in an aqueous buffer like 5mM sodium citrate, pH 5.0, or add it directly to the sample.[6] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[6]
-
Crosslinking Reaction: Add a 20- to 50-fold molar excess of DTSSP to the protein sample if the concentration is less than 5 mg/mL.[6] Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[6]
-
Quench Reaction: Add a quenching solution (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50mM and incubate for 15 minutes at room temperature.[6]
-
Cleavage of Crosslinker (Optional): To cleave the disulfide bond, add a reducing agent like DTT to a final concentration of 20-50mM and incubate at 37°C for 30 minutes.[6]
General Protocol for Crosslinking with BS3 (Non-Cleavable):
-
Prepare Protein Sample: Similar to the DTSSP protocol, use a primary amine-free buffer at pH 7-9.[7]
-
Reconstitute BS3: Prepare fresh BS3 solution in an aqueous buffer immediately before use.[10]
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of BS3 to the protein sample.[7] Incubate for 30 minutes at room temperature or 2 hours on ice.[7]
-
Quench Reaction: Add a quenching buffer to a final concentration of 20-50mM Tris and incubate for 15 minutes at room temperature.[7]
Visualizing Workflows and Pathways
Caption: Experimental workflow for protein crosslinking.
Caption: Simplified EGFR signaling pathway.
Conclusion: Making the Right Choice
The decision between DTSSP and a non-cleavable crosslinker is highly dependent on the specific experimental goals.
-
Choose DTSSP (or another cleavable crosslinker) when:
-
Your primary downstream application is mass spectrometry for identifying protein-protein interaction sites. The cleavable nature simplifies data analysis and can lead to more comprehensive results.[1][3]
-
You need to release the crosslinked proteins from a resin or from each other for subsequent analysis.
-
-
Choose a non-cleavable crosslinker (like BS3) when:
For complex experiments aiming to identify novel or weak protein interactions, a combination approach using both a non-cleavable crosslinker for antibody immobilization and a cleavable crosslinker for capturing interacting partners can be a powerful strategy.[9] Ultimately, the choice of crosslinker should be carefully considered in the context of the entire experimental design to ensure the most reliable and informative results.
References
- 1. benchchem.com [benchchem.com]
- 2. covachem.com [covachem.com]
- 3. covachem.com [covachem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]
- 10. biolchem.huji.ac.il [biolchem.huji.ac.il]
Confirming the Specificity of DTSSP Crosslinked Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the specificity of protein-protein interactions stabilized by the crosslinker 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP). We offer a comparative analysis of DTSSP with alternative crosslinking agents, supported by experimental protocols and data presentation to aid in the design and validation of your crosslinking studies.
Introduction to DTSSP Crosslinking
DTSSP is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker widely used to study protein-protein interactions.[1][2][3] Its N-hydroxysuccinimide (NHS) esters at both ends of a 12.0 Å spacer arm react with primary amines (lysine residues and N-termini of proteins) to form stable amide bonds. The central disulfide bond allows for the cleavage of the crosslink using reducing agents, facilitating the identification of interacting partners.[1][3]
However, confirming that a crosslink represents a specific and biologically relevant interaction is a critical step that requires rigorous experimental validation. This guide will walk you through the necessary controls, validation techniques, and comparative considerations.
Comparison of Crosslinking Reagents
Choosing the right crosslinking agent is crucial for successfully identifying protein-protein interactions. Below is a comparison of DTSSP with other commonly used crosslinkers.
| Feature | DTSSP | BS3 (Bis[sulfosuccinimidyl] suberate) | Formaldehyde | Photo-Reactive Crosslinkers (e.g., SDA) |
| Reactive Groups | NHS esters (amine-reactive) | NHS esters (amine-reactive) | Aldehyde (amine- and other nucleophile-reactive) | NHS ester (amine-reactive) & diazirine (non-specific upon photoactivation) |
| Spacer Arm Length | 12.0 Å | 11.4 Å | Zero-length (2.3-2.7 Å) | Variable (e.g., SDA: 4.4 Å) |
| Cleavability | Thiol-cleavable (disulfide bond) | Non-cleavable | Reversible by heat | Non-cleavable |
| Membrane Permeability | Water-soluble, generally membrane-impermeable | Water-soluble, membrane-impermeable | Membrane-permeable | Can be membrane-permeable or impermeable depending on the specific reagent |
| Specificity | Specific for primary amines | Specific for primary amines | Less specific, reacts with multiple functional groups | One end is amine-specific, the other reacts with any C-H or N-H bond upon UV activation |
| Potential Artifacts | Disulfide bond scrambling | Irreversible crosslinking can complicate analysis | Can form extensive networks of crosslinks, potentially trapping non-specific interactions | Can react with solvent, lower crosslinking efficiency |
| Ideal Applications | Capturing interactions on the cell surface or in solution where cleavability is desired for analysis. | Stable interaction capture on the cell surface. | In vivo crosslinking to capture transient interactions in their native cellular context. | Capturing interactions that lack suitably positioned primary amines. |
Experimental Workflow for Confirming Specificity
A multi-step approach is essential to confidently identify specific protein interactions after DTSSP crosslinking. This workflow combines biochemical techniques with mass spectrometry.
Key Experimental Protocols
Here we provide detailed protocols for the critical steps in confirming the specificity of DTSSP crosslinked interactions.
Protocol 1: DTSSP Crosslinking of Cells
Materials:
-
Cells expressing the protein of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
DTSSP crosslinker
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Wash cultured cells twice with ice-cold PBS to remove any amine-containing media.
-
Prepare a fresh solution of DTSSP in PBS at the desired concentration (typically 1-2 mM).
-
Incubate the cells with the DTSSP solution for 30 minutes at room temperature or 2 hours on ice.
-
Quench the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Wash the cells twice with ice-cold PBS to remove excess crosslinker and quenching buffer.
-
Proceed immediately to cell lysis.
Protocol 2: Co-Immunoprecipitation (Co-IP) of Crosslinked Complexes
Materials:
-
Crosslinked cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer with a reducing agent like DTT or β-mercaptoethanol)
Procedure:
-
Lyse the crosslinked cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads and add the primary antibody to the lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes by adding elution buffer and heating at 95-100°C for 5-10 minutes. The reducing agent in the elution buffer will cleave the DTSSP crosslinker.
Protocol 3: Mass Spectrometry Analysis of Crosslinked Peptides
Key Consideration: Disulfide Bond Scrambling
A significant challenge with DTSSP is the potential for disulfide bond scrambling, where the disulfide bond in the crosslinker can be incorrectly reformed between non-interacting proteins after cell lysis. This can lead to false-positive identifications.
Solution: Isotope-Labeled DTSSP
Using a mixture of light (d0) and heavy (d8) isotope-labeled DTSSP is a powerful method to distinguish between true and false-positive crosslinks.
-
True crosslinks formed in vivo will contain either all-light or all-heavy DTSSP, resulting in a characteristic doublet in the mass spectrum separated by 8 Da.
-
False-positive crosslinks formed by scrambling in vitro from a mixture of light and heavy crosslinked peptides will result in a triplet signal with a 1:2:1 ratio of light:mixed:heavy species.
Case Study: EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized network of protein interactions crucial for cell proliferation and survival.[4][5][6] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc, and signaling molecules like STAT3.[5][7][8][9][10][11][12][13] DTSSP crosslinking can be employed to capture these interactions.
To confirm the specificity of a DTSSP-crosslinked interaction between EGFR and Grb2, a researcher would perform a Co-IP with an anti-EGFR antibody followed by Western blotting for Grb2. A successful pulldown of Grb2 only in the presence of both EGF stimulation and DTSSP crosslinking would provide strong evidence for a specific interaction.
Conclusion
Confirming the specificity of DTSSP-crosslinked interactions is paramount for generating reliable data on protein-protein interactions. A combination of appropriate control experiments, robust validation techniques like Co-IP and Western blotting, and the strategic use of isotope-labeled crosslinkers for mass spectrometry analysis are essential. By carefully selecting the crosslinking strategy and rigorously validating the results, researchers can confidently map protein interaction networks and gain deeper insights into cellular processes.
References
- 1. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. covachem.com [covachem.com]
- 4. EGFR/STAT3 interaction may play a role in human cancers - Xagena [xagena.it]
- 5. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Nuclear interaction of EGFR and STAT3 in the activation of the iNOS/NO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mutations in the EGFR kinase domain mediate STAT3 activation via IL-6 production in human lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Reducing Agents for Cleaving DTSSP Crosslinks
An essential guide for researchers in proteomics and drug development, this document provides a detailed comparison of common reducing agents used to cleave the disulfide bond within the 3,3'-dithiobis(sulfosuccinimidylpropionate) (DTSSP) crosslinker. This guide offers insights into the efficiency, reaction conditions, and potential side effects of Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethanol (β-ME), supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for specific research needs.
The cleavage of disulfide bonds in crosslinkers like DTSSP is a critical step in many proteomics workflows, including the identification of protein-protein interactions and the structural analysis of protein complexes.[1] The choice of reducing agent can significantly impact the efficiency of cleavage and the integrity of the target proteins. This guide compares the performance of three widely used reducing agents—DTT, TCEP, and 2-Mercaptoethanol—to inform experimental design and optimization.
Comparative Overview of Reducing Agents
The selection of a reducing agent for DTSSP cleavage is often a trade-off between reaction efficiency, stability, and compatibility with downstream applications. The following table summarizes the key characteristics and performance of DTT, TCEP, and 2-Mercaptoethanol.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | 2-Mercaptoethanol (β-ME) |
| Cleavage Efficiency | High | High, often considered more powerful than DTT[2] | Moderate, requires higher concentrations |
| Reaction Speed | Fast (typically 30 minutes at 37°C)[3] | Very fast (can be < 5 minutes at room temperature)[4] | Slower, may require longer incubation times |
| Optimal pH Range | >7 | 1.5 - 8.5[4] | ~8 |
| Stability | Prone to air oxidation | Highly resistant to air oxidation[4] | Prone to air oxidation |
| Odor | Slight sulfur smell | Odorless[2] | Strong, unpleasant odor |
| Compatibility | May interfere with maleimide chemistry | Compatible with maleimide chemistry; does not reduce metals in IMAC[2] | Can interfere with subsequent analytical steps |
| Typical Concentration | 10-50 mM[1] | 1-50 mM | 0.1-1 M (in sample buffer) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following sections provide standard protocols for the cleavage of DTSSP crosslinks using DTT, TCEP, and 2-Mercaptoethanol.
DTT Cleavage Protocol
This protocol is adapted from standard procedures for cleaving DTSSP crosslinked proteins for analysis by SDS-PAGE and mass spectrometry.[1][3]
-
Sample Preparation: Following the crosslinking reaction with DTSSP and quenching of the reagent, prepare the protein sample in a suitable buffer (e.g., PBS or Tris-based buffers, pH 7.5-8.5).
-
Addition of DTT: Add Dithiothreitol (DTT) to the crosslinked protein sample to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes. For analysis by reducing SDS-PAGE, samples can be heated in a sample buffer containing DTT at 95-100°C for 5-10 minutes.
-
Downstream Processing: The cleaved sample is now ready for downstream applications such as SDS-PAGE, immunoprecipitation, or preparation for mass spectrometry analysis.
TCEP Cleavage Protocol
TCEP is a powerful and stable reducing agent, making it an excellent alternative to DTT, especially when odor or stability is a concern.[2][4]
-
Sample Preparation: Prepare the DTSSP crosslinked protein sample in a buffer with a pH between 7.0 and 8.5. Note that TCEP is effective over a wider pH range but optimal for this application within this range.
-
Addition of TCEP: Add TCEP to the sample to a final concentration of 20-50 mM.
-
Incubation: Incubate the sample at room temperature for 10-30 minutes.
-
Downstream Processing: The sample is now ready for further analysis. TCEP does not need to be removed before certain downstream applications like maleimide-based labeling.[2]
2-Mercaptoethanol (β-ME) Cleavage Protocol
2-Mercaptoethanol is a commonly used reducing agent, particularly in sample buffers for SDS-PAGE.
-
Sample Preparation for SDS-PAGE: To the crosslinked protein sample, add a 2x or 4x SDS-PAGE sample buffer containing 2-Mercaptoethanol to a final concentration of 5-10% (v/v).
-
Heating: Heat the sample at 95-100°C for 5-10 minutes.
-
Electrophoresis: The sample is now reduced and denatured, ready for loading onto an SDS-PAGE gel.
Visualizations
To further clarify the processes involved in DTSSP cleavage, the following diagrams illustrate the chemical reaction and a typical experimental workflow.
Caption: Mechanism of DTSSP cleavage by a reducing agent.
Caption: Experimental workflow for DTSSP crosslinking and cleavage.
Conclusion
The choice of reducing agent for DTSSP cleavage is a critical parameter in experimental design. TCEP stands out for its stability, lack of odor, and broad pH range, making it a versatile and user-friendly option. DTT is a highly effective and widely used reagent, though its susceptibility to oxidation requires fresh preparation of solutions. 2-Mercaptoethanol is a cost-effective option, particularly for routine applications like SDS-PAGE, but its strong odor and lower efficiency are notable drawbacks. By understanding the distinct characteristics of each reducing agent and following optimized protocols, researchers can ensure efficient and reliable cleavage of DTSSP crosslinks, leading to high-quality data in their proteomics and drug development endeavors.
References
- 1. covachem.com [covachem.com]
- 2. Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic and Mechanistic Studies of the Formation of Silver Nanoparticles by Nicotinamide as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to DTSSP Crosslinker: Performance and Applications in Proteomics
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is critical for elucidating protein-protein interactions and understanding complex biological systems. This guide provides a comprehensive review of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a widely used amine-reactive and thiol-cleavable crosslinker. We present a comparative analysis of its performance, detailed experimental protocols, and insights into its successful applications.
Performance Comparison of DTSSP and Alternative Crosslinkers
DTSSP is a homobifunctional N-hydroxysuccinimide (NHS) ester that forms stable amide bonds with primary amines (e.g., lysine residues) in proteins. Its key feature is a central disulfide bond, which allows for the cleavage of the crosslink under reducing conditions. This characteristic simplifies mass spectrometry (MS) analysis and aids in the identification of interacting proteins.[1]
While direct quantitative comparisons of crosslinking efficiency between DTSSP and other popular crosslinkers like Bis(sulfosuccinimidyl) suberate (BS3) are not extensively documented in single head-to-head studies, the performance of DTSSP can be evaluated based on its unique properties and the data from studies focusing on its application.
A significant consideration when using DTSSP is the potential for disulfide bond scrambling . This phenomenon, particularly in the presence of free cysteine residues and at alkaline pH during digestion, can lead to the formation of false-positive crosslinks. A study by van der Vlist et al. systematically evaluated the extent of this scrambling.
Table 1: Disulfide Bond Scrambling with DTSSP in Various Proteins
| Protein/Protein Mixture | Cysteine Content | Scrambling Percentage (%) |
| αB-crystallin | 0 | 0 |
| Hsp21 | 1 | 1.8 |
| CS | 4 | 0.9 |
| MDH, short trypsin digestion | 4 | 2.5 |
| MDH | 4 | 2.5 |
| Hsp21 + MDH | 1+4 | 1.8 |
Data adapted from van der Vlist et al. The scrambling percentage is the percentage of false-positive crosslinks of the total identified crosslinks. This data highlights the correlation between cysteine content and the degree of disulfide bond scrambling.[2]
Key Performance Characteristics:
-
Cleavability: The disulfide bond in DTSSP is readily cleaved by reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol. This allows for the separation of crosslinked proteins before MS analysis, simplifying data interpretation.[1]
-
Water Solubility: DTSSP is a water-soluble crosslinker, which is advantageous for reactions in aqueous buffers without the need for organic solvents that could perturb protein structure.
-
Membrane Impermeability: Due to its sulfonate groups, DTSSP is membrane-impermeable, making it an excellent choice for specifically studying cell surface protein interactions without affecting intracellular proteins.[3]
-
Spacer Arm Length: DTSSP has a spacer arm length of 12.0 Å, which defines the distance between the reactive groups and, consequently, the proximity required for two amino acid residues to be crosslinked.
Comparison with Alternatives:
-
DSP (Lomant's Reagent): DTSSP is the water-soluble analog of DSP. DSP is membrane-permeable and thus suitable for intracellular crosslinking.
-
BS3 (Bis(sulfosuccinimidyl) suberate): BS3 is another water-soluble, amine-reactive crosslinker. A key difference is that BS3 is non-cleavable. The choice between DTSSP and BS3 often depends on the specific requirements of the downstream analysis. If cleavability for simplified MS analysis is desired, DTSSP is preferred. For applications where a stable, non-reducible linkage is necessary, BS3 is the better option.
Experimental Protocols
Detailed methodologies are crucial for the successful application of DTSSP. The following protocols are based on established methods for protein crosslinking and analysis.[2]
Protocol 1: Crosslinking of Purified Proteins in Solution
-
Sample Preparation: Prepare the protein sample in a primary amine-free buffer (e.g., PBS, HEPES, bicarbonate) at a pH of 7.2-8.0.
-
Crosslinker Preparation: Immediately before use, dissolve DTSSP in the reaction buffer.
-
Crosslinking Reaction: Add the DTSSP solution to the protein sample. The molar excess of DTSSP to protein will depend on the protein concentration and the number of available primary amines. A common starting point is a 20- to 50-fold molar excess.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol 2: Mass Spectrometry Workflow for Identification of Crosslinked Peptides
This workflow is adapted from the study by van der Vlist et al. and is designed to identify true crosslinks while accounting for potential disulfide bond scrambling.[2]
-
Protein Crosslinking: Crosslink the protein of interest with isotope-labeled DTSSP (a 1:1 mixture of light and heavy isotopologues).
-
Sample Digestion: Digest the crosslinked protein with trypsin. To minimize disulfide scrambling, a shorter digestion time (e.g., 1 hour) can be employed.
-
Sample Division: Divide the digested sample into two aliquots.
-
Reduction: Treat one aliquot with a reducing agent (e.g., DTT) to cleave the disulfide bonds in the DTSSP crosslinker.
-
LC-MS/MS Analysis: Analyze both the reduced and non-reduced samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Utilize specialized software to identify crosslinked peptides. True crosslinks will appear as doublet peaks with a specific mass difference corresponding to the isotopic labels, while scrambled crosslinks will exhibit a characteristic 1:2:1 isotope pattern.[2]
Applications and Case Studies
DTSSP has been successfully employed in various research areas to study protein-protein interactions and protein complex structures.
Structural Characterization of the 20S Proteasome
The 20S proteasome is a large, multi-subunit complex crucial for protein degradation.[3][4][5][6][7] Crosslinking mass spectrometry with reagents like DTSSP can provide valuable distance constraints to supplement high-resolution structural data from techniques like X-ray crystallography and cryo-electron microscopy. The known structure of the 20S proteasome, with its seven-membered alpha and beta rings, provides a good model system to validate crosslinking approaches.[4]
Below is a simplified representation of the subunit arrangement in one half of the 20S proteasome, which can be studied using DTSSP to confirm proximities between subunits.
Caption: Subunit arrangement in the 20S proteasome.
Elucidation of Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a complex process involving a cascade of protein-protein interactions.[8][9] DTSSP can be used to capture transient interactions between key signaling molecules. For example, the interaction between Bcl-2 family proteins, which are central regulators of apoptosis, can be investigated.
The following diagram illustrates a simplified workflow for identifying protein-protein interactions in a signaling pathway using DTSSP.
Caption: Workflow for identifying apoptosis protein interactions.
Conclusion
DTSSP is a valuable tool for researchers studying protein-protein interactions. Its amine reactivity, cleavable disulfide bond, water solubility, and membrane impermeability make it suitable for a wide range of applications, particularly for capturing interactions on the cell surface and for simplifying mass spectrometry analysis. However, users must be aware of the potential for disulfide bond scrambling and take appropriate measures, such as controlling pH and digestion time, and utilizing isotope-labeled reagents for accurate identification of true crosslinks. By carefully considering its properties and implementing robust experimental and data analysis workflows, DTSSP can provide significant insights into the intricate networks of protein interactions that govern cellular function.
References
- 1. covachem.com [covachem.com]
- 2. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mass spectrometry approaches to study the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of the Dynamic Proteasome Structure by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Analysis of the 20S Proteasome Using Native Mass Spectrometry and Ultraviolet Photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and functional characteristics and expression profile of the 20S proteasome gene family in Sorghum under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying Novel Candidate Genes Related to Apoptosis from a Protein-Protein Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-protein and protein-lipid interactions of pore-forming BCL-2 family proteins in apoptosis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of DTSSP Crosslinker
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) disodium salt, a common crosslinking agent. Adherence to these protocols is crucial for minimizing environmental impact and ensuring a safe laboratory environment.
DTSSP is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. Its reactivity towards primary amines and the cleavable nature of its disulfide bond necessitate specific handling and disposal methods. The following procedures outline the immediate safety and logistical information for managing DTSSP waste.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling DTSSP in any form (powder, solutions, or waste), it is mandatory to wear the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, and inhalation.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.
-
Ventilation: All handling of solid DTSSP and preparation of its solutions should be conducted in a well-ventilated area or a chemical fume hood.
II. Summary of DTSSP Properties and Disposal Reagents
The following table summarizes key quantitative data for DTSSP and the reagents used in its disposal.
| Property / Reagent | Value / Information |
| DTSSP Chemical Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ |
| DTSSP Molecular Weight | 608.51 g/mol |
| DTSSP Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] |
| Quenching Reagent | Tris(hydroxymethyl)aminomethane (Tris) or Glycine solution (Primary amine source). |
| Quenching Concentration | 20-100 mM final concentration. |
| Disulfide Bond Reductant | Dithiothreitol (DTT). |
| DTT Concentration for Waste | 10-100 mM final concentration. |
| Effective pH for Disposal | Neutral to slightly basic (pH 7.2 - 8.5) for quenching and reduction. Hydrolysis is accelerated at pH > 8.0. |
| DTSSP Storage | Store desiccated at 4-8°C. It is moisture-sensitive.[2][3] |
III. Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the chemical inactivation and disposal of different types of DTSSP waste.
Unused or expired solid DTSSP should not be disposed of directly in the trash. It must be chemically inactivated first.
-
Preparation: In a designated chemical fume hood, prepare a quenching solution of 1 M Tris-HCl at pH 8.0.
-
Inactivation: Carefully add the solid DTSSP powder to a beaker containing the Tris quenching solution. Use a sufficient volume of the quenching solution to fully dissolve the powder.
-
Reaction: Stir the solution gently for at least 2 hours at room temperature to ensure complete quenching of the reactive NHS esters.
-
Reduction: Add Dithiothreitol (DTT) to the quenched solution to a final concentration of 50-100 mM.
-
Final Incubation: Allow the solution to stand for an additional hour to ensure the cleavage of the disulfide bonds.
-
Final Disposal: The resulting inactivated solution should be disposed of as chemical waste in accordance with your institution's and local regulations.
Solutions containing DTSSP, including unused reconstituted solutions and waste from crosslinking reactions, must be treated before disposal. Unused reconstituted DTSSP should be discarded and not stored for later use due to its hydrolysis in aqueous solutions.[2][3]
-
Quenching: To the DTSSP-containing solution, add a stock solution of Tris-HCl or glycine to achieve a final concentration of 20-50 mM.[2][3] Ensure the final pH of the solution is between 7.2 and 8.5 to facilitate the quenching reaction.
-
Incubation: Allow the solution to incubate for at least 30 minutes at room temperature to ensure all reactive NHS esters are quenched.
-
Reduction (Optional but Recommended): For complete degradation, add DTT to a final concentration of 10-50 mM and incubate for an additional 30 minutes.
-
Disposal: Dispose of the treated solution as chemical waste according to your institution's guidelines.
Labware such as pipette tips, tubes, and containers that have come into contact with DTSSP should be decontaminated before being discarded.
-
Decontamination Solution: Prepare a solution of 100 mM Tris-HCl, pH 8.0.
-
Soaking: Submerge the contaminated labware in the decontamination solution for at least 2 hours. This will quench any residual reactive DTSSP.
-
Rinsing: After soaking, rinse the labware thoroughly with water.
-
Final Disposal: The decontaminated labware can then be disposed of in the appropriate solid waste stream (e.g., regular trash or biohazardous waste, depending on the nature of the experiment). The decontamination solution should be disposed of as chemical waste.
IV. Experimental Workflow for DTSSP Disposal
The following diagram illustrates the logical workflow for the proper disposal of DTSSP waste.
Caption: Logical workflow for the safe disposal of different types of DTSSP waste.
By following these detailed procedures, laboratory personnel can ensure the safe handling and disposal of DTSSP crosslinker, contributing to a safer research environment and responsible chemical waste management. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling DTSSP Crosslinker
This guide provides immediate safety, handling, and disposal protocols for 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a water-soluble and membrane-impermeable crosslinking agent. Adherence to these procedures is critical for ensuring laboratory safety and experimental success.
Immediate Safety Information
While a specific Safety Data Sheet (SDS) for DTSSP was not publicly available, the following table summarizes the types of safety data that are essential for handling this chemical. The data presented is illustrative and based on a similar water-soluble, amine-reactive crosslinker, BS3 (Bis(sulfosuccinimidyl) suberate). Users must consult the official SDS provided by their supplier for DTSSP-specific information.
| Safety Parameter | Illustrative Information (Based on BS3 Crosslinker) |
| GHS Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] |
| GHS Pictogram | |
| Signal Word | Warning[1] |
| Precautionary Statements | Prevention: P264, P270, P280 (Wash hands thoroughly after handling, Do not eat, drink or smoke when using this product, Wear protective gloves/protective clothing/eye protection/face protection).[1] Response: P302+P352, P330, P362+P364 (IF ON SKIN: Wash with plenty of soap and water, Rinse mouth, Take off contaminated clothing and wash it before reuse).[1] Disposal: P501 (Dispose of contents/container in accordance with local regulation).[1] |
| Occupational Exposure Limits | No occupational exposure limit values have been established.[1] |
| First Aid Measures | Eyes: Immediately flush with large amounts of water, separating eyelids.[1] Skin: Wash with plenty of soap and water.[1] Ingestion: Wash out mouth with water; do NOT induce vomiting.[1] Inhalation: Move to fresh air.[1] |
Personal Protective Equipment (PPE)
When handling DTSSP powder or solutions, the following personal protective equipment is mandatory:
-
Eye Protection: Wear safety goggles with side shields.[1]
-
Hand Protection: Use protective gloves (e.g., nitrile).
-
Body Protection: A lab coat or other impervious clothing is required.[1]
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a suitable respirator. Work in a well-ventilated area, preferably a fume hood.[1]
Operational Plan: Step-by-Step Handling and Experimental Protocol
DTSSP is sensitive to moisture and should be handled accordingly to maintain its reactivity.[2]
Workflow for Safe Handling of DTSSP
Caption: Workflow for the safe handling of DTSSP Crosslinker.
Detailed Experimental Protocol for Protein Crosslinking
This protocol outlines the general steps for crosslinking cell-surface proteins using DTSSP.
Materials:
-
DTSSP Crosslinker
-
Reaction Buffer: Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers at pH 7-9. Avoid buffers containing primary amines like Tris or glycine.[2]
-
Stop Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[2]
Procedure:
-
Prepare the Sample:
-
Prepare the DTSSP Solution:
-
Crosslinking Reaction:
-
Add the freshly prepared DTSSP solution to your sample.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2]
-
-
Quench the Reaction:
Disposal Plan
Proper disposal of DTSSP and related waste is crucial to maintain a safe laboratory environment.
-
Unused Reconstituted DTSSP: Any unused DTSSP solution should be discarded immediately after the experiment.[2]
-
Contaminated Materials: All materials that have come into contact with DTSSP, such as pipette tips, tubes, and gloves, should be disposed of as chemical waste.
-
Quenched Reaction Mixture: The final quenched reaction mixture should be disposed of in accordance with local and institutional regulations for chemical waste.[1] Do not pour it down the drain.
By following these guidelines, researchers, scientists, and drug development professionals can safely and effectively utilize DTSSP Crosslinker in their experiments, ensuring both personal safety and the integrity of their results.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
